Muscarine iodide
Description
The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYONXEPDMBPE-CTERPIQNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944722 | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-02-1, 24570-49-8 | |
| Record name | (+-)-Muscarine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Muscarine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery of Muscarine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muscarine (B1676868), a quaternary ammonium (B1175870) alkaloid, holds a pivotal place in the history of pharmacology as the first parasympathomimetic substance to be isolated and studied. Its discovery from the fly agaric mushroom, Amanita muscaria, in the 19th century laid the groundwork for our understanding of the autonomic nervous system and the concept of chemical neurotransmission. This technical guide provides a comprehensive historical account of the discovery of muscarine, with a focus on the isolation, structural elucidation, synthesis, and early pharmacological characterization of its iodide salt. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to offer a practical resource for researchers in pharmacology and drug development.
The Dawn of a New Pharmacological Era: Isolation of Muscarine
In 1869, at the University of Dorpat, German chemists Professor Oswald Schmiedeberg and his student Richard Koppe embarked on a study of the toxic principles of Amanita muscaria.[1][2] Their work, a landmark in natural product chemistry, led to the isolation of a physiologically potent substance they named "muscarine."[2] While their preparation was later found to be a mixture also containing choline, their pioneering efforts opened the door to the study of a new class of biologically active compounds.[3]
Experimental Protocol: Isolation of Muscarine by Schmiedeberg and Koppe (1869)
The original method employed by Schmiedeberg and Koppe, while lacking the sophistication of modern techniques, was a systematic approach to natural product extraction. The following protocol is a reconstruction based on their 1869 publication, "Das Muscarin, das giftige Alkaloid des Fliegenpilzes."
Objective: To isolate the toxic alkaloid from Amanita muscaria.
Materials:
-
Dried Amanita muscaria mushrooms
-
Ethanol
-
Lead(II) acetate (B1210297) solution
-
Hydrogen sulfide (B99878) gas
-
Potassium mercuric iodide solution (Mayer's reagent)
-
Amyl alcohol
-
Sulfuric acid
-
Barium hydroxide
Methodology:
-
Extraction: The dried and powdered mushroom material was subjected to exhaustive extraction with hot ethanol.
-
Clarification: The ethanolic extract was treated with a solution of lead(II) acetate to precipitate interfering substances such as proteins, gums, and some organic acids.
-
Filtration: The mixture was filtered to remove the precipitated lead salts and other insoluble materials.
-
Removal of Excess Lead: The filtrate, containing the crude muscarine extract and excess lead acetate, was treated with a stream of hydrogen sulfide gas. This precipitated the excess lead as lead(II) sulfide.
-
Second Filtration: The solution was filtered again to remove the precipitated lead(II) sulfide.
-
Concentration: The filtrate was concentrated by evaporation to a syrupy consistency.
-
Alkaloid Precipitation: The concentrated syrup was treated with potassium mercuric iodide solution (Mayer's reagent), which forms a precipitate with most alkaloids.
-
Purification of the Precipitate: The resulting precipitate was collected, washed, and then decomposed by suspending it in water and adding barium hydroxide. This step liberated the free base.
-
Final Extraction and Isolation: The solution containing the free muscarine base was further purified and concentrated to yield a deliquescent, syrupy substance with potent physiological activity.
Unveiling the Molecular Architecture: Structural Elucidation
For nearly a century after its discovery, the precise chemical structure of muscarine remained a puzzle. It was not until 1957 that Franz Jellinek and his colleagues at the University of Utrecht successfully determined the three-dimensional structure of muscarine chloride using X-ray diffraction analysis. This breakthrough was a pivotal moment, enabling a deeper understanding of its mechanism of action and paving the way for the synthesis of muscarine and its analogs.
Crystallographic Data of Muscarine Chloride
The following table summarizes the key crystallographic data for muscarine chloride as determined by Jellinek.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 11.45 Å, b = 13.52 Å, c = 7.59 Å |
| Molecules per Unit Cell (Z) | 4 |
| Method | X-ray Diffraction |
The Art of Chemical Creation: Synthesis of (+)-Muscarine Iodide
The elucidation of muscarine's structure spurred efforts to synthesize this important pharmacological tool. A notable and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992. This five-step synthesis starts from the readily available chiral precursor, S-(-)-ethyl lactate (B86563).
Experimental Protocol: Synthesis of (+)-Muscarine Iodide (Chan and Li, 1992)
Objective: To synthesize (+)-muscarine iodide from S-(-)-ethyl lactate.
Materials:
-
S-(-)-ethyl lactate
-
2,6-dichlorobenzyl chloride
-
Sodium hydride
-
Diisobutylaluminium hydride (DIBAL-H)
-
Allyl bromide
-
Zinc powder
-
Ammonium chloride
-
Iodine
-
Ethanol
-
Various organic solvents and reagents for workup and purification
Methodology:
-
Protection of the Hydroxyl Group: S-(-)-ethyl lactate is treated with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydride) to protect the hydroxyl group as a 2,6-dichlorobenzyl ether.
-
Reduction to the Aldehyde: The resulting ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
-
Allylation: The crude aldehyde is then subjected to a zinc-mediated allylation reaction with allyl bromide in an aqueous solution of ammonium chloride. This step proceeds with high diastereoselectivity.
-
Iodocyclization: The homoallylic alcohol obtained from the previous step undergoes an iodocyclization reaction upon treatment with iodine in acetonitrile. This reaction forms the tetrahydrofuran (B95107) ring and introduces an iodomethyl group.
-
Quaternization to Muscarine Iodide: The final step involves the treatment of the iodocyclized product with an excess of trimethylamine in ethanol. This results in the quaternization of the amine, yielding (+)-muscarine iodide, which can be purified by crystallization.
The Physiological Impact: Early Pharmacological Studies
Muscarine was the first parasympathomimetic substance to be studied, and its profound effects on the autonomic nervous system were quickly recognized.[1] Early toxicological studies revealed a constellation of symptoms now known as the "muscarinic syndrome," which includes increased salivation, sweating, lacrimation, miosis (pupil constriction), bronchoconstriction, bradycardia (slowed heart rate), and gastrointestinal distress.[4]
The Isolated Frog Heart Preparation: A Classic Bioassay
A cornerstone of early pharmacological research on muscarine was the use of the isolated frog heart preparation, a technique refined by Otto Straub. This bioassay was instrumental in demonstrating the negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects of muscarine.
Experimental Protocol: Straub's Method for Isolated Frog Heart Perfusion
Objective: To observe the effects of muscarine on the rate and force of contraction of an isolated frog heart.
Materials:
-
Frog
-
Frog Ringer's solution (a balanced salt solution)
-
This compound solutions of varying concentrations
-
Straub's cannula
-
Kymograph and recording lever
-
Dissection instruments
Methodology:
-
Pithing: A frog is doubly pithed to destroy the central nervous system, rendering it insensitive to pain.
-
Heart Exposure: The frog is dissected to expose the heart.
-
Cannulation: A Straub's cannula is inserted into the ventricle of the heart and secured.
-
Perfusion: The heart is perfused with frog Ringer's solution through the cannula, which allows for the delivery of nutrients and drugs.
-
Recording Baseline Activity: The contractions of the heart are recorded on a kymograph using a lever attached to the heart apex, establishing a baseline of normal activity.
-
Drug Administration: Known concentrations of this compound are added to the perfusion fluid.
-
Observation and Recording: The effects of muscarine on the heart rate and force of contraction are recorded. A dose-dependent decrease in both parameters is characteristic of muscarinic agonism.
-
Washout: After observing the effect of a particular concentration, the heart is washed with fresh Ringer's solution to allow it to return to its baseline activity before the administration of the next concentration.
Muscarinic Receptors and Signaling Pathways
The profound and specific actions of muscarine led to the revolutionary concept of receptors. The term "muscarinic" was coined to describe the actions of acetylcholine (B1216132) that could be mimicked by muscarine and antagonized by atropine. This distinguished them from the "nicotinic" actions of acetylcholine. It is now known that there are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).
The odd-numbered receptors (M1, M3, and M5) primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C. The even-numbered receptors (M2 and M4) couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Quantitative Data
The concentration of muscarine varies significantly among different mushroom species. While Amanita muscaria is the historical source, it contains relatively low levels of the alkaloid. Other genera, such as Inocybe and Clitocybe, are known to contain much higher and more toxicologically significant concentrations.
| Mushroom Genus | Species Example | Muscarine Concentration (% of fresh weight) |
| Amanita | A. muscaria | 0.0003% |
| Inocybe | I. erubescens | Up to 1.6% |
| Clitocybe | C. dealbata | Up to 1.6% |
Conclusion
The discovery of this compound represents a seminal chapter in the history of pharmacology. From its initial isolation from a poisonous mushroom to its role in defining a major class of neurotransmitter receptors, muscarine has been an indispensable tool for scientists. The detailed experimental protocols and data presented in this guide are intended to provide a valuable resource for contemporary researchers, fostering a deeper appreciation for the historical foundations of their work and inspiring future discoveries in the field of drug development.
References
A Technical Guide to the Stereoisomers of Muscarine Iodide: Structure, Activity, and Methodology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the stereoisomers of muscarine (B1676868) iodide, focusing on their differential activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). It includes a detailed overview of structure-activity relationships, the intracellular signaling pathways modulated by these compounds, and the experimental protocols used for their characterization.
Introduction to Muscarine and its Stereoisomers
Muscarine is a natural alkaloid toxin found in certain mushroom species, notably Amanita muscaria.[1] Its discovery was pivotal in the early classification of the cholinergic nervous system. Muscarine mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at a specific class of receptors, which were subsequently named muscarinic acetylcholine receptors.[1][2] These G protein-coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are involved in a vast array of physiological processes, including cardiac and smooth muscle contraction, glandular secretion, and neurotransmission.[1][2][3]
Muscarine possesses three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers).[4] These isomers—muscarine, allomuscarine, epimuscarine, and epiallomuscarine—exhibit profound differences in their pharmacological activity, making them excellent tools for probing the stereochemical requirements of mAChR binding and activation.[4][5] The naturally occurring and most potent isomer is (+)-muscarine.[4]
Structure-Activity Relationships and Receptor Activity
The stereochemistry of the muscarine molecule is the primary determinant of its activity. The precise arrangement of the methyl, hydroxyl, and quaternary ammonium (B1175870) groups dictates the affinity and efficacy of the ligand at the highly conserved orthosteric binding site of the mAChRs.[6][7]
Of the eight stereoisomers, only the natural enantiomer, (+)-muscarine, demonstrates significant pharmacological potency.[4] Studies on isolated guinea pig atria (expressing M2 receptors) and ileum (expressing M2 and M3 receptors) show that the potency of (+)-muscarine is more than two orders of magnitude higher than its enantiomer, (-)-muscarine, and the other six isomers.[4] The eudismic ratios, which quantify the stereoselectivity of a receptor, were found to be 324 and 331 in these functional assays, highlighting the receptor's strict stereochemical requirements.[4]
In competitive binding studies, (+)-muscarine was also unique in its selectivity, demonstrating a 37- to 44-fold higher affinity for the M2 receptor subtype compared to M1 or M3 receptors.[4] This selectivity is a key feature that distinguishes it from the other isomers, which show weak and non-selective binding.[4]
The following tables summarize the quantitative and qualitative data on the activity of muscarine stereoisomers. Due to the profound inactivity of most isomers, precise binding constants are often not reported; instead, their activity is described relative to the potent (+)-muscarine enantiomer.
Table 1: Functional Potency of Muscarine Stereoisomers
| Stereoisomer | Relative Potency (Isolated Guinea Pig Atria & Ileum) | Receptor Selectivity |
|---|---|---|
| (+)-Muscarine | High | M2 > M1, M3[4] |
| (-)-Muscarine | >100-fold lower than (+)-Muscarine[4] | Non-selective |
| Allo-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |
| Epi-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |
| Epiallo-muscarine (±) | >100-fold lower than (+)-Muscarine[4] | Non-selective |
Table 2: Binding Affinity of (+)-Muscarine
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| M1 | (+)-Muscarine | Moderate Affinity | ~37-44 fold lower than M2[4] |
| M2 | (+)-Muscarine | High Affinity | Preferred Subtype[4] |
| M3 | (+)-Muscarine | Moderate Affinity | ~37-44 fold lower than M2[4] |
| M4 | (+)-Muscarine | Data Not Available | - |
| M5 | (+)-Muscarine | Data Not Available | - |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5), which couple to distinct intracellular G protein signaling cascades to elicit cellular responses.[8][9] The activation of these pathways is the functional consequence of agonist binding.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to G proteins of the Gq/11 family.[8][9][10] Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[11][13]
-
M2 and M4 Receptors: These subtypes predominantly couple to G proteins of the Gi/o family.[8][9] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[8][14] The Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[9]
It is noteworthy that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, adding further complexity to their signaling profiles.[3][11]
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Chemical Synthesis of Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective chemical synthesis of (+)-muscarine iodide, a potent muscarinic acetylcholine (B1216132) receptor agonist. The document details a well-established synthetic pathway, presenting in-depth experimental protocols and quantitative data to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.
Introduction
Muscarine (B1676868), a natural alkaloid first isolated from the Amanita muscaria mushroom, is a cornerstone in the study of the cholinergic nervous system. Its high affinity and selectivity for muscarinic acetylcholine receptors have made it an invaluable tool for pharmacological research. The synthesis of muscarine and its stereoisomers is of significant interest for the development of new therapeutic agents targeting these receptors. This guide focuses on a concise and efficient stereoselective synthesis of (+)-muscarine, the naturally occurring and most active enantiomer.
Stereoselective Synthesis of (+)-Muscarine Iodide from S-(-)-Ethyl Lactate (B86563)
A widely recognized and efficient method for the synthesis of (+)-muscarine iodide commences with the readily available chiral precursor, S-(-)-ethyl lactate. This five-step synthesis, developed by Chan and Li, offers a good overall yield and high stereoselectivity.[1]
Overall Synthesis Pathway
The synthesis proceeds through the protection of the hydroxyl group of S-(-)-ethyl lactate, followed by reduction to the corresponding aldehyde. A key step involves a zinc-mediated allylation in an aqueous medium, which stereoselectively furnishes the desired homoallylic alcohol. Subsequent iodocyclization constructs the tetrahydrofuran (B95107) ring, and a final quaternization with trimethylamine (B31210) yields (+)-muscarine iodide.
Figure 1: Stereoselective synthesis of (+)-muscarine iodide from S-(-)-ethyl lactate.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by a table summarizing the quantitative data.
Step 1: Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate
To a solution of S-(-)-ethyl lactate (1.0 eq) and 2,6-dichlorobenzyl bromide (1.0 eq) in dry diethyl ether, powdered silver oxide (1.05 eq) is added portion-wise. The reaction mixture is refluxed for 6 hours. After cooling, the mixture is filtered through Celite, and the solvent is evaporated. The crude product is purified by flash chromatography.
Step 2: Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal
The protected ester from Step 1 is dissolved in dry diethyl ether and cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 eq) is added dropwise, and the reaction is stirred at -78°C for 2 hours. The reaction is quenched with methanol, warmed to room temperature, and filtered. The solvent is evaporated to yield the crude aldehyde, which is used in the next step without further purification.
Step 3: Synthesis of (2S,3R)-1-allyl-2-(2',6'-dichlorobenzyloxy)-propan-1-ol
The crude aldehyde from Step 2 is added to a mixture of zinc powder (1.5 eq) and allyl bromide (1.5 eq) in water. A catalytic amount of ammonium (B1175870) chloride is added to initiate the reaction. The mixture is stirred at room temperature for 3 hours. The product is extracted with diethyl ether and purified by flash chromatography to separate the diastereomers.
Step 4: Synthesis of (2S,4R,5S)-2-(iodomethyl)-5-methyl-4-(2',6'-dichlorobenzyloxy)-tetrahydrofuran
The major anti-diastereomer from Step 3 is dissolved in acetonitrile (B52724) and cooled to 0°C. Iodine (1.2 eq) is added, and the mixture is stirred for 3 hours. The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution and extracted with diethyl ether. The organic layer is dried and concentrated to give the cyclized product.
Step 5: Synthesis of (+)-Muscarine Iodide
The iodinated tetrahydrofuran derivative from Step 4 is dissolved in ethanol, and an excess of trimethylamine is added. The mixture is heated in a sealed tube at 80°C for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford (+)-muscarine iodide.
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate | S-(-)-Ethyl Lactate | 2,6-Dichlorobenzyl bromide, Ag2O | 90 | N/A |
| 2 | (S)-2-(2',6'-dichlorobenzyloxy)-propanal | Protected Ester | DIBAL-H | (used crude) | N/A |
| 3 | (2S,3R)-1-allyl-2-(2',6'-dichlorobenzyloxy)-propan-1-ol | Aldehyde | Allyl bromide, Zn, NH4Cl | 85 (combined) | 71:29 |
| 4 | (2S,4R,5S)-2-(iodomethyl)-5-methyl-4-(2',6'-dichlorobenzyloxy)-tetrahydrofuran | Homoallylic Alcohol | I2 | 85 | N/A |
| 5 | (+)-Muscarine Iodide | Iodinated Tetrahydrofuran | Trimethylamine | 80 | N/A |
Table 1: Summary of Quantitative Data for the Synthesis of (+)-Muscarine Iodide.
Conclusion
This guide has detailed a robust and stereoselective pathway for the synthesis of (+)-muscarine iodide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of muscarinic agonists and the development of novel therapeutics. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical approach for laboratory-scale synthesis. Further research may focus on the optimization of reaction conditions and the exploration of alternative chiral precursors to enhance the overall efficiency and applicability of muscarine synthesis.
References
A Technical Guide to the Natural Sources and Signaling Pathways of Muscarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868), a quaternary ammonium (B1175870) alkaloid, holds a significant place in the history of pharmacology as the first parasympathomimetic substance ever studied.[1][2] Its discovery and isolation from mushrooms in the 19th century were pivotal in the characterization of the cholinergic nervous system, leading to the classification of a major class of acetylcholine (B1216132) receptors in its name: the muscarinic acetylcholine receptors (mAChRs).[1][2] This guide provides a comprehensive overview of the natural sources of muscarine, its quantitative distribution, and detailed insights into its mechanism of action through the various mAChR signaling pathways. Furthermore, it outlines key experimental methodologies for the extraction, quantification, and synthesis of muscarine and its iodide salt, which is a common form used in research.
Natural Sources of Muscarine
Muscarine is a naturally occurring toxin found predominantly in certain species of fungi. Its presence and concentration can vary significantly between different genera and even between different specimens of the same species.
The primary natural sources of clinically significant amounts of muscarine are mushrooms belonging to the genera Inocybe and Clitocybe.[1][2] Species within these genera, such as the deadly Clitocybe dealbata, can contain high concentrations of the toxin.[1][2] Several species of Entoloma and Mycena have also been found to contain dangerous levels of muscarine.[1][3]
While famously associated with the fly agaric mushroom, Amanita muscaria, this species contains only trace amounts of muscarine, typically around 0.0003% of its fresh weight.[1][4] The primary psychoactive and toxic compounds in A. muscaria are ibotenic acid and muscimol.[4] Harmless trace amounts of muscarine have also been detected in the genera Boletus, Hygrocybe, Lactarius, and Russula.[1][3]
Quantitative Distribution of Muscarine in Fungal Species
The concentration of muscarine in various mushroom species has been a subject of toxicological and pharmacological research. The following table summarizes the reported quantitative data for muscarine content in several fungal genera.
| Fungal Genus | Species | Muscarine Concentration (% of weight) | Reference |
| Inocybe | Various species | Up to 1.6% (dry weight) | [1][5] |
| Clitocybe | Various species | Up to 1.6% (dry weight) | [1] |
| Amanita | Amanita muscaria | ~0.0003% (fresh weight) | [1][4] |
| Entoloma | Various species | Dangerous levels reported | [1][3] |
| Mycena | Various species | Dangerous levels reported | [1][3] |
| Boletus | Various species | Trace amounts | [1][3] |
| Hygrocybe | Various species | Trace amounts | [1][3] |
| Lactarius | Various species | Trace amounts | [1][3] |
| Russula | Various species | Trace amounts | [1][3] |
Muscarine Iodide Salt
Muscarine is a quaternary ammonium cation. In its natural state within the fungal cells, it exists in salt form with various counter-ions. This compound is a specific salt of muscarine that is commonly used in research due to its stability and ease of crystallization. While iodine is a naturally occurring element, there is no evidence to suggest that this compound is the predominant form found in nature. Instead, this compound is typically the result of a chemical synthesis or an isolation procedure where iodide is used as the counter-ion for precipitation or purification. Commercially available muscarine for laboratory use is often supplied as the iodide salt.
Experimental Protocols
Extraction and Isolation of Muscarine from Fungal Material
The following protocol is a generalized procedure for the extraction and isolation of muscarine from mushroom samples, based on classical and modern techniques.
1. Sample Preparation:
-
Fresh or dried mushroom material is homogenized into a fine powder.
2. Extraction:
-
The powdered mushroom material is extracted with a polar solvent, typically methanol (B129727) or a methanol/water mixture.[6]
-
The extraction can be performed by maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
3. Purification:
-
Classical Method: The crude extract is treated with lead(II) acetate (B1210297) to precipitate interfering compounds. The excess lead is then removed by precipitation with hydrogen sulfide. The resulting solution is concentrated, and muscarine is precipitated using a reagent like potassium mercuric iodide (Mayer's reagent).
-
Modern Method (Solid-Phase Extraction - SPE): The crude extract is passed through a solid-phase extraction cartridge to remove impurities. For a quaternary amine like muscarine, a cation exchange (e.g., MCX, WCX) or a hydrophilic interaction liquid chromatography (HILIC) type SPE cartridge is suitable.[7] The cartridge is typically conditioned with methanol and water, the sample is loaded, washed with a weak solvent to remove impurities, and then the muscarine is eluted with a stronger solvent, often containing a basic modifier like ammonia (B1221849) in methanol.[4]
Quantification of Muscarine using HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of muscarine.
1. Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC column is used for separation.[4][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Injection Volume: A small aliquot of the purified extract is injected into the HPLC system.
2. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate the muscarine cation (m/z 174.15).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (m/z 174.15) and monitoring for specific product ions after fragmentation. Common MRM transitions for muscarine are 174.15 > 57.1, 174.15 > 115.1, and 174.15 > 60.1.[7]
-
Quantification: A calibration curve is generated using certified muscarine standards to quantify the amount of muscarine in the sample.
Synthesis of (+)-Muscarine Iodide
The following is a summarized synthetic route to (+)-muscarine, which can then be converted to the iodide salt. This synthesis often starts from a chiral precursor to ensure the correct stereochemistry.
1. Starting Material: S-(−)-Ethyl lactate (B86563) is a common starting material.[2]
2. Key Steps:
-
The hydroxyl group of the lactate is protected.
-
The ester is reduced to an aldehyde.
-
An allyl group is introduced via a Grignard or similar reaction.
-
An iodocyclization reaction is performed to form the tetrahydrofuran (B95107) ring and introduce an iodine atom.
-
The iodide is then displaced by trimethylamine (B31210) to form the quaternary ammonium salt, which is muscarine. The counter-ion will be iodide, thus forming this compound.[2]
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by acting as an agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)
The M1, M3, and M5 receptors are primarily coupled to G-proteins of the Gq family.[9][10] Activation of these receptors leads to the stimulation of phospholipase C (PLC).
Caption: M1, M3, and M5 receptor signaling cascade.
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
M2 and M4 Receptor Signaling Pathway (Gi-coupled)
The M2 and M4 receptors are coupled to G-proteins of the Gi family, which are inhibitory.[9][11]
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cholinergic Mushroom Poisoning With a Detection of Muscarine Toxin in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Muscarinic, Muscimol and Ibotenic Acid in Fungi and Biological Matrices Using the HPLC-MS/MS Method - Aigumov - Journal of Analytical Chemistry [rjsocmed.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Muscarine Iodide on M2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of muscarine (B1676868) iodide on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). It delves into the core signaling pathways, presents quantitative data for receptor engagement and functional responses, and offers detailed experimental protocols for key assays used to investigate this interaction.
Introduction to the M2 Muscarinic Receptor
The M2 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in the parasympathetic nervous system.[1] Predominantly expressed in the heart, central nervous system, and airway smooth muscle, the M2R is a key regulator of cardiac chronotropy and inotropy, neuronal activity, and smooth muscle contraction.[2][3][4] Muscarine, a natural alkaloid, and its derivatives like muscarine iodide, serve as agonists at these receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[5][6]
Core Signaling Pathways of M2 Receptor Activation
Activation of the M2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gαi/o family.[7][8] This leads to two principal downstream effects: the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, the M2R undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.[8] The activated Gαi-GTP subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[9][10] This enzyme is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins.[8]
Gβγ-Mediated Activation of GIRK Channels
The dissociated Gβγ dimer, released upon M2R activation, directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[11] This interaction increases the channel's open probability, leading to an efflux of K+ ions from the cell. The resulting hyperpolarization of the cell membrane contributes to the inhibitory effects of M2R activation, such as the slowing of the heart rate in cardiac pacemaker cells.[11]
Non-Canonical Signaling
While the Gαi and Gβγ pathways are the primary mediators of M2R signaling, evidence suggests the existence of non-canonical pathways. In some cellular contexts, the M2R has been shown to couple to other G proteins, such as Gs and Gq/11, leading to stimulation of cAMP synthesis or inositol (B14025) phosphate (B84403) accumulation, respectively.[12] Furthermore, M2R activation can also influence the PI3K/Akt/mTORC1 pathway, potentially through β-arrestin or the Gβγ subunits.
Quantitative Data on Ligand-Receptor Interactions
The affinity and functional potency of muscarinic ligands at the M2 receptor are critical parameters in drug development. The following tables summarize key quantitative data for muscarine and other relevant ligands. Note that specific data for this compound is often reported as "muscarine," with the iodide salt being a common formulation.
Table 1: Binding Affinities (Ki) of Muscarinic Ligands at the Human M2 Receptor
| Ligand | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| (+)-Muscarine | 2.74 (KD) | [3H]cis-methyldioxolane | Rat Heart | [13] |
| Atropine | ~1 | [3H]NMS | CHO cells | [14] |
| Iperoxo | ~0.1 | [3H]NMS | CHO-hM2 cells | [15] |
| Carbachol | 1695 (NMS/Oxo-M ratio) | [3H]NMS/[3H]Oxo-M | Not specified | [16] |
| QNB | ~0.1 | [3H]QNB | Not specified | [1] |
Table 2: Functional Potency (EC50/IC50) of Muscarinic Agonists at the M2 Receptor
| Agonist | Assay | Parameter | Value | Cell Line/Tissue | Reference |
| Carbachol | cAMP Accumulation | IC50 | ~1 µM | CHO-hM2 cells | [17] |
| Carbachol | IP Accumulation (G15) | EC50 | ~10 µM | CHO-hM2-G15 cells | [17] |
| Carbachol | M2 Internalization | EC50 | ~40 µM | U2OS-M2-EGFP cells | [18] |
| Oxotremorine-M | cAMP Inhibition | IC50 | ~10 nM | Guinea Pig Ileum | [19] |
| Carbachol | Cationic Current | EC50 | 7.5 µM | Guinea-pig ileal smooth muscle | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with M2 receptors.
Membrane Preparation from M2R-Expressing Cells
Accurate and reproducible membrane preparations are fundamental for in vitro binding and functional assays.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human M2 receptor (e.g., CHO, HEK293, or U2OS cells) to ~90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[21]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a Polytron tissue homogenizer on ice.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[22]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[22]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer containing 10% sucrose (B13894) as a cryoprotectant).
-
Quantification and Storage: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot the membranes and store them at -80°C until use.[21]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the M2 receptor.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd (e.g., 0.5 nM).[3]
-
Unlabeled Ligand: Serial dilutions of this compound.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).[23]
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: M2R membranes, assay buffer, and [³H]-NMS.
-
Non-specific Binding (NSB): M2R membranes, atropine, and [³H]-NMS.
-
Competition: M2R membranes, a specific concentration of this compound, and [³H]-NMS.[23]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[14]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester. This separates bound from free radioligand.[21][23]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[14]
-
Detection: Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the M2 receptor upon agonist stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.[24]
Methodology:
-
Reagents:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding), diluted this compound or vehicle, M2R membrane suspension, and GDP.[22]
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[22]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[22]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.[22]
-
Detection: Dry the filter plate, add a scintillation cocktail, and count the radioactivity.
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding (as a percentage of maximal stimulation) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[22]
Adenylyl Cyclase Inhibition Assay
This assay directly measures the functional consequence of Gαi activation by quantifying the inhibition of cAMP production.
Methodology:
-
Cell Treatment: Plate M2R-expressing cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add serial dilutions of this compound to the cells and incubate for a defined period.
-
Adenylyl Cyclase Activation: Add an adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Electrophysiological Recording of GIRK Channel Activity
This technique directly measures the M2R-mediated activation of GIRK channels in a cellular context, often using the Xenopus oocyte expression system or patch-clamp recordings from mammalian cells.[25][26]
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Co-inject cRNA encoding the human M2 receptor and the subunits of the desired GIRK channel (e.g., GIRK1 and GIRK2 or GIRK1 and GIRK4).[11][25] Incubate the oocytes for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a high-potassium recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Data Acquisition: Clamp the oocyte at a holding potential of, for example, -80 mV. Apply voltage steps to elicit currents.
-
Agonist Application: Perfuse the oocyte with the recording solution containing various concentrations of this compound.
-
Data Analysis: Measure the change in the inwardly rectifying current in response to this compound application. Plot the current amplitude against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion
This compound acts as a potent agonist at the M2 muscarinic acetylcholine receptor, initiating a cascade of intracellular events with significant physiological consequences. Its mechanism of action is primarily mediated by the canonical Gαi and Gβγ signaling pathways, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, respectively. A thorough understanding of these pathways, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of selective and effective therapeutics targeting the M2 receptor. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic M2 receptors directly activate Gq/11 and Gs G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Putative M2 muscarinic receptors of rat heart have high affinity for organophosphorus anticholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Gating properties of girk channels activated by gαo- and Gαi-Coupled Muscarinic m2 Receptors in Xenopus Oocytes: The Role of Receptor Precoupling in RGS Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gating properties of GIRK channels activated by Galpha(o)- and Galpha(i)-coupled muscarinic m2 receptors in Xenopus oocytes: the role of receptor precoupling in RGS modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacology of muscarine iodide stereoisomers
An In-depth Technical Guide to the Pharmacology of Muscarine (B1676868) Iodide Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a potent parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its rigid tetrahydrofuran (B95107) ring structure gives rise to eight possible stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the , with a focus on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The profound influence of stereochemistry on biological activity underscores the importance of stereoisomerism in drug design and development.[3]
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[1][4] These subtypes are integral to a wide array of physiological functions and are crucial targets for drug development.[5][6] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Conversely, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. How Muscarine Works: Effects, Toxicity, Safety, and Legality [acslab.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Probing the Muscarinic Landscape: A Technical Guide to Muscarine Iodide Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of muscarine (B1676868) iodide receptor binding affinity studies, a cornerstone of cholinergic pharmacology. Muscarine, a natural alkaloid, and its iodide salt are pivotal tool compounds for characterizing the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Understanding the binding affinity of muscarine iodide is crucial for elucidating receptor function, validating new drug targets, and screening novel therapeutic agents for a host of diseases, including Alzheimer's disease, overactive bladder, and COPD.
Quantitative Binding Affinity of Muscarine
This compound acts as a non-selective agonist at all five muscarinic receptor subtypes (M1-M5). Its binding affinity is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), or its negative logarithm (pKi). A lower Ki value signifies a higher binding affinity.
While muscarine is non-selective, it generally exhibits slightly higher affinity for the M2 and M4 subtypes compared to M1, M3, and M5. The data presented below is a compilation from various studies and should be considered representative, as absolute values can vary based on experimental conditions, tissue source, and the specific radioligand used.
Table 1: Representative Binding Affinities (pKi) of Muscarine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Representative pKi |
| M1 | Gq/11 | ~4.7 - 7.3 |
| M2 | Gi/o | ~6.0 - 7.5 |
| M3 | Gq/11 | ~5.8 - 7.0 |
| M4 | Gi/o | ~6.0 - 7.6 |
| M5 | Gq/11 | ~5.5 - 6.5 |
Note: pKi is the negative log of the Ki value. Data is compiled from multiple sources and variations are expected due to different experimental setups.
Table 2: Common Radioligands and Antagonists in Muscarinic Receptor Binding Assays
| Compound | Type | Common Use |
| [³H]-N-Methylscopolamine ([³H]-NMS) | Antagonist | Non-selective radioligand for determining Ki of competitors. |
| [³H]-QNB | Antagonist | Non-selective radioligand, historically used. |
| [³H]-Pirenzepine | Antagonist | M1-selective radioligand. |
| Atropine | Antagonist | Classical non-selective antagonist, used to define non-specific binding. |
| 4-DAMP | Antagonist | M3-selective antagonist. |
| Methoctramine | Antagonist | M2-selective antagonist. |
| Tropicamide | Antagonist | M4-selective antagonist. |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. These pathways are broadly divided based on the type of G-protein they couple with.[1]
-
M1, M3, and M5 Receptors : These subtypes preferentially couple to G-proteins of the Gq/11 family.[2] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2]
-
M2 and M4 Receptors : These subtypes couple to G-proteins of the Gi/o family.[2] This interaction leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The most common format is the competition binding assay, which measures the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Cell Membranes : Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand : A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound : this compound, dissolved in assay buffer to create a stock solution for serial dilutions.
-
Non-specific Binding (NSB) Control : A high concentration (e.g., 1-10 µM) of a high-affinity, non-radiolabeled antagonist like atropine.
-
Assay Buffer : Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus : A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter : For quantifying radioactivity.
Competition Binding Assay Protocol
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound.
-
Preparation :
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range spans from 10⁻¹⁰ M to 10⁻³ M.
-
Prepare the radioligand solution ([³H]-NMS) in assay buffer at a concentration close to its dissociation constant (Kd) for the specific receptor subtype.
-
Prepare the NSB control solution (e.g., 1 µM atropine).
-
Thaw and dilute the cell membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 10-50 µg protein per well).
-
-
Assay Plate Setup :
-
Set up a 96-well plate in triplicate for each condition.
-
Total Binding (TB) : Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) : Wells containing the NSB control (atropine), radioligand, and cell membranes.
-
Competition : Wells containing a specific concentration of this compound, radioligand, and cell membranes.
-
-
Incubation :
-
Add the components to the appropriate wells (typically 50 µL buffer/NSB/competitor, 50 µL radioligand, 100 µL membranes).
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.
-
-
Harvesting :
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting :
-
Dry the filter mat.
-
Place the filter discs into scintillation vials or a compatible plate.
-
Add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding :
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50 :
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki :
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Key Concepts and Relationships
Understanding the interplay between different components and parameters is essential for interpreting binding assay data correctly.
References
A Technical Guide to the Downstream Signaling Pathways of Muscarine Iodide
Abstract: Muscarine (B1676868) iodide, a quaternary ammonium (B1175870) salt, serves as a canonical agonist for the muscarinic acetylcholine (B1216132) receptor (mAChR) family. Its interaction with these receptors triggers a cascade of intracellular events crucial to parasympathetic nervous system regulation and various physiological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by muscarine iodide upon binding to the five distinct mAChR subtypes (M1-M5). It includes a summary of quantitative pharmacological data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex signaling networks.
Introduction to Muscarinic Receptors and this compound
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, mediating the metabotropic effects of the neurotransmitter acetylcholine (ACh).[1] this compound is a potent parasympathomimetic agent that selectively activates these receptors, mimicking the physiological effects of ACh.[2] The five mAChR subtypes (M1-M5) exhibit distinct tissue distributions and couple to different families of heterotrimeric G proteins, leading to divergent downstream signaling cascades.[3][4] This differential coupling is the basis for their varied physiological roles and their potential as therapeutic targets.
The five receptor subtypes are broadly categorized into two major signaling families based on their G protein-coupling preference:
-
Gq/11-Coupled Receptors (M1, M3, M5): These receptors primarily activate phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[2][5]
-
Gi/o-Coupled Receptors (M2, M4): These receptors primarily inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Core Signaling Pathways
Gq/11-Mediated Phosphoinositide Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound initiates the canonical Gq/11 signaling cascade.[2] The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then stimulates phospholipase C-beta (PLCβ).[6]
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytosol, rapidly increasing intracellular calcium concentration.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to a wide range of cellular responses, including smooth muscle contraction and glandular secretion.[7]
Gi/o-Mediated Adenylyl Cyclase Inhibition Pathway (M2, M4 Receptors)
This compound binding to M2 and M4 receptors leads to the activation of the Gi/o family of G proteins.[2] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition reduces the rate of conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels.
A decrease in cAMP leads to reduced activity of protein kinase A (PKA), a key downstream effector. PKA, when active, phosphorylates numerous cellular proteins. Therefore, its inhibition by the M2/M4 pathway leads to a state of decreased cellular activity. For example, in the heart, M2 receptor activation slows the heart rate.
Furthermore, the Gβγ subunits liberated upon Gi/o activation can directly modulate effector proteins, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels. This interaction increases K+ efflux, leading to hyperpolarization of the cell membrane and an inhibitory effect on excitable cells like neurons and cardiac myocytes.
Quantitative Data Presentation
The affinity (binding) and potency (functional activity) of this compound are crucial for understanding its receptor subtype selectivity. The data presented below is for the most biologically active stereoisomer, (+)-(2S, 3R, 5S)-muscarine.[2] Data for other standard agonists are included for comparison, particularly for M4 and M5 subtypes where specific data for muscarine is less common in comparative literature.
Table 1: Binding Affinities (pKi) of Muscarinic Agonists
| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source |
|---|---|---|---|---|---|---|
| (+)-Muscarine | ~2.7 | 4.27 | ~2.62 | N/A | N/A | [2] |
| Carbachol | 4.0 | 5.2 | 4.8 | 5.1 | 4.8 | [3] |
| Oxotremorine-M | 6.8 | 7.7 | 6.8 | 7.5 | 6.8 |[3] |
Table 2: Functional Potencies (pEC50 / pD2) of Muscarinic Agonists
| Agonist | M1 (pEC50) | M2 (pD2) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) | Source |
|---|---|---|---|---|---|---|
| (+)-Muscarine | N/A | 7.12 | 6.48 | N/A | N/A | [2] |
| Carbachol | 5.8 | 6.8 | 5.9 | 6.9 | 4.8 | [3][6] |
| Oxotremorine-M | 7.3 | 8.0 | 7.4 | 8.2 | 7.3 |[3] |
Note: pEC50/pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Functional assays typically measure phosphoinositide hydrolysis for M1/M3/M5 and inhibition of cAMP for M2/M4.
Experimental Protocols
Characterizing the interaction of this compound with mAChR subtypes involves several key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target mAChR subtype in a lysis buffer and isolate the membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and the membrane preparation.
-
Non-Specific Binding (NSB): Add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine), the radioligand, and membranes.
-
Competition: Add serial dilutions of this compound, the radioligand, and membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for M1, M3, M5)
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.
Methodology:
-
Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: The instrument automatically adds serial dilutions of this compound to the wells.
-
Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity over time (e.g., 1-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
cAMP Accumulation Assay (for M2, M4)
This functional assay measures the inhibition of adenylyl cyclase activity by quantifying the change in intracellular cAMP levels.
Methodology:
-
Cell Culture and Stimulation: Culture cells expressing the M2 or M4 receptor. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. To measure inhibition, stimulate adenylyl cyclase with a known activator like Forskolin, then immediately add serial dilutions of this compound.
-
Cell Lysis: After a defined incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay (e.g., cAMP-Glo™).
-
In these assays, a labeled cAMP tracer competes with the cAMP from the sample for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency).
-
Conclusion
This compound acts as a potent agonist across multiple muscarinic acetylcholine receptor subtypes, initiating two primary and distinct signaling cascades. Activation of M1, M3, and M5 receptors leads to Gq/11-mediated stimulation of phospholipase C, resulting in IP3-mediated calcium release and DAG-mediated PKC activation. Conversely, activation of M2 and M4 receptors triggers Gi/o-mediated inhibition of adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels. A thorough understanding of these pathways, quantified through rigorous binding and functional assays, is essential for researchers in pharmacology and neuroscience and is fundamental to the development of subtype-selective muscarinic ligands for therapeutic intervention in a wide range of clinical disorders.
References
- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of muscarinic agonists in recombinant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Pharmacology: How Numbers Can Guide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse functions of muscarinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Muscarine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868), a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a potent parasympathomimetic agent that selectively activates muscarinic acetylcholine (B1216132) receptors (mAChRs). Its iodide salt, muscarine iodide, is a stable and commonly used form in pharmacological research. The rigid tetrahydrofuran (B95107) ring of muscarine provides a well-defined stereochemical scaffold, making it an excellent tool for probing the structure-activity relationships (SAR) of mAChR agonists. Understanding the precise molecular interactions that govern the affinity and efficacy of muscarine and its analogs at the five muscarinic receptor subtypes (M1-M5) is crucial for the rational design of novel therapeutics targeting a wide range of conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).
This technical guide provides a comprehensive overview of the SAR of this compound, with a focus on quantitative data, detailed experimental protocols for assessing receptor binding and functional activity, and visualization of the key signaling pathways involved.
Core Structure-Activity Relationships
The biological activity of muscarine is highly dependent on its stereochemistry and the presence of key functional groups. The key structural features influencing muscarinic activity are:
-
The Tetrahydrofuran Ring: This ring system provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the receptor binding pocket. Modifications to this ring generally lead to a decrease in activity.
-
The Quaternary Ammonium (B1175870) Group: The positively charged nitrogen is a critical pharmacophore, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine. This group forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors. The size of the substituents on the nitrogen atom is crucial; increasing the size beyond methyl groups generally leads to a decrease in potency.[1]
-
The Hydroxyl Group: The C2-hydroxyl group is important for receptor binding, likely through hydrogen bonding interactions within the binding site.
-
The C5-Methyl Group: The stereochemistry at this position significantly influences receptor subtype selectivity and potency.
Quantitative Structure-Activity Relationship Data
The affinity (Ki) and potency (EC50/IC50) of muscarine and its analogs are determined through radioligand binding assays and in vitro functional assays, respectively. The following tables summarize key quantitative SAR data for muscarine stereoisomers and related analogs.
| Compound/Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pD2) |
| (+)-(2S, 3R, 5S)-Muscarine | M1 | 220 | 6.1 (Ileum) |
| M2 | 6 | 7.8 (Atria) | |
| M3 | 260 | - | |
| (-)-(2R, 3S, 5R)-Muscarine | M1 | >10,000 | < 5 (Ileum) |
| M2 | 1,900 | 5.3 (Atria) | |
| M3 | >10,000 | - | |
| (+)-(2S, 3R, 5R)-epi-Muscarine | M1 | >10,000 | < 5 (Ileum) |
| M2 | >10,000 | < 5 (Atria) | |
| M3 | >10,000 | - | |
| (-)-(2S, 5S)-Muscarone | M1 | - | 6.7 (Ileum) |
| M2 | - | 6.9 (Atria) | |
| M3 | - | - | |
| (-)-(2R, 5S)-Allomuscarone | M1 | - | 7.1 (Ileum) |
| M2 | - | 7.3 (Atria) | |
| M3 | - | - |
Data compiled from De Amici, M., et al. (1995) and Gualtieri, F., et al. (1991).[2]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound analog) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors. A common radioligand is [³H]-N-methylscopolamine ([³H]-NMS).
a. Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
Test compound (e.g., this compound analog)
-
Atropine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
b. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (at a concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of 10 µM atropine, 25 µL of [³H]-NMS, and 50 µL of membrane suspension.
-
Competition: 25 µL of test compound dilution, 25 µL of [³H]-NMS, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assay (for M1, M3, M5 Receptors)
This functional assay measures the activation of Gq-coupled muscarinic receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
a. Materials:
-
Cells stably expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M1 or HEK-M3).
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Stimulation buffer containing LiCl (e.g., 50 mM).
-
Test compound (e.g., this compound analog).
-
IP1 detection kit (e.g., HTRF-based assay).
-
384-well white microplates.
b. Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the stimulation buffer containing LiCl to each well and incubate for a short period.
-
Add the test compound dilutions to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Convert the raw assay signals to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
a. Materials:
-
Cells stably expressing the Gq-coupled muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (e.g., this compound analog).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluidic dispenser.
b. Procedure:
-
Cell Plating: Seed cells into the microplates and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the test compound dilutions into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value using non-linear regression.
-
Signaling Pathways
Muscarinic receptors mediate their effects through coupling to different G proteins. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
M1/M3/M5 Receptor Signaling Pathway
Activation of M1, M3, or M5 receptors by this compound initiates the Gq/11 signaling cascade.
Caption: M1/M3/M5 receptor Gq-coupled signaling pathway.
M2/M4 Receptor Signaling Pathway
Activation of M2 or M4 receptors by this compound initiates the Gi/o signaling cascade, which is primarily inhibitory.
Caption: M2/M4 receptor Gi-coupled signaling pathway.
Conclusion
The structure-activity relationship of this compound and its analogs provides a fundamental framework for understanding the molecular requirements for muscarinic receptor activation. The stereochemistry of the muscarine scaffold is a primary determinant of both potency and subtype selectivity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the study of the cholinergic system and the development of novel muscarinic receptor-targeted therapeutics. The visualization of the downstream signaling pathways further aids in comprehending the cellular consequences of receptor activation. Future research in this area will likely focus on the development of highly subtype-selective agonists and allosteric modulators to achieve more targeted therapeutic effects with fewer side effects.
References
The Dawn of Parasympathetic Pharmacology: A Technical Guide to the Historical Isolation of Muscarine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical context surrounding the first isolation of muscarine (B1676868), a pivotal moment in the fields of pharmacology and toxicology. We will explore the rudimentary yet effective experimental protocols of the 19th century, present the quantitative data available from these early studies, and visualize the logical and biological frameworks that guided this seminal discovery.
Introduction: The Fly Agaric and the Birth of a New Field
The iconic and conspicuous fly agaric mushroom, Amanita muscaria, has a rich history in cultural folklore, often linked to shamanistic rituals. However, its entry into the annals of science was marked by the isolation of a potent, physiologically active compound that would unlock the secrets of the parasympathetic nervous system. In 1869, at the University of Dorpat (now Tartu, Estonia), the German pharmacologist Professor Oswald Schmiedeberg and his student, Richard Koppe, successfully isolated this substance and named it "muscarine"[1][2]. This pioneering work laid the groundwork for the study of neurotransmission and the classification of acetylcholine (B1216132) receptors[1].
It is crucial to note that the well-known psychoactive properties of Amanita muscaria are not primarily due to muscarine. Instead, they are attributed to ibotenic acid and its decarboxylated derivative, muscimol, which act on the central nervous system[1][3]. Muscarine, a quaternary ammonium (B1175870) alkaloid, is present in relatively low concentrations in this species and, due to its charge, does not readily cross the blood-brain barrier[3][4]. Its profound effects are therefore largely confined to the peripheral parasympathetic nervous system[5][6].
The First Isolation: Schmiedeberg and Koppe's 1869 Protocol
Lacking the sophisticated chromatographic and spectroscopic techniques of modern chemistry, Schmiedeberg and Koppe devised a multi-step chemical precipitation method to isolate muscarine. Their approach, a landmark in natural product chemistry for its time, successfully yielded a concentrated and physiologically active extract[1].
Experimental Protocol: A Step-by-Step Reconstruction
The following protocol is a detailed reconstruction of the methodology employed by Schmiedeberg and Koppe in their initial isolation of muscarine from Amanita muscaria[1]:
-
Extraction: The fresh fungal material was first subjected to extraction with ethanol (B145695) to draw out a broad range of compounds, including the water-soluble muscarine.
-
Lead Acetate Precipitation: The resulting ethanolic extract was then treated with a solution of lead(II) acetate. This step was crucial for the removal of interfering substances, such as organic acids and other compounds that would precipitate as lead salts.
-
Filtration: The mixture was filtered to separate the precipitated solids from the filtrate containing the desired alkaloid.
-
Sulfide (B99878) Precipitation: To remove the excess lead ions from the filtrate, hydrogen sulfide gas was bubbled through the solution. This precipitated the lead as lead sulfide (PbS), a highly insoluble salt.
-
Concentration: The resulting solution, now free of many impurities and excess lead, was concentrated, likely through evaporation, to yield a syrupy consistency.
-
Alkaloid Precipitation: The final and key step in the isolation involved the addition of Mayer's reagent, a solution of potassium mercuric iodide. This reagent was known to precipitate alkaloids from solution, and in this case, it yielded the crude alkaloid fraction containing muscarine.
Early Quantitative Insights
The quantitative analysis in the 19th century was rudimentary. However, historical records and later studies provide some insight into the yields and concentrations of muscarine.
| Parameter | Value | Source Species | Reference |
| Concentration in Fresh Amanita muscaria | 0.0002% - 0.0003% | Amanita muscaria | [1][6] |
| Concentration in Inocybe and Clitocybe species | Up to 1.6% | Inocybe and Clitocybe spp. | [6] |
| Yield from 1954 Chromatographic Isolation | 260 mg | 124 kg of mushrooms | [7] |
Visualizing the Historical Workflow
The following diagram illustrates the logical flow of Schmiedeberg and Koppe's pioneering isolation protocol.
Early Understanding of Muscarine's Mechanism of Action
Schmiedeberg's work extended beyond simple isolation. He conducted pioneering pharmacological studies to characterize the effects of muscarine[8][9][10]. A key experimental model of the time was the isolated frog heart[11].
The Frog Heart Preparation: A Window into Parasympathetic Stimulation
By applying the isolated muscarine to a frog heart preparation, Schmiedeberg observed a profound slowing of the heart rate and a decrease in the force of contraction[5]. These effects mimicked the stimulation of the vagus nerve, a key component of the parasympathetic nervous system. This led to the crucial identification of muscarine as a "parasympathomimetic" substance, meaning it mimics the effects of the parasympathetic nervous system[5]. Furthermore, he demonstrated that atropine (B194438) could counteract these effects, establishing it as a specific antidote[11].
The Nascent Concept of a Receptor
While the concept of a "receptor" as a discrete molecular entity was not yet fully formed, these experiments provided the foundational evidence for the existence of specific sites in tissues that responded to muscarine. This work predated and paved the way for the later discovery of acetylcholine as the endogenous neurotransmitter of the parasympathetic nervous system and the eventual classification of its receptors into "muscarinic" and "nicotinic" subtypes[6][12].
Visualizing the Historical Understanding of the Signaling Pathway
The following diagram represents the understanding of muscarine's signaling pathway as it would have been conceptualized in the late 19th and early 20th centuries, based on physiological observations.
Differentiating Muscarine's Effects from Other Amanita Toxins
A significant challenge for early researchers was the presence of multiple active compounds in Amanita muscaria. The psychoactive effects, now known to be caused by ibotenic acid and muscimol, were initially conflated with the actions of muscarine. However, key differences in their physiological effects allowed for a gradual differentiation:
-
Central vs. Peripheral Action: The dramatic effects of muscarine were observed on peripheral organs like the heart, glands, and smooth muscle, consistent with parasympathetic stimulation[5]. In contrast, the hallucinogenic and sedative effects were clearly central in origin. The inability of the charged muscarine molecule to cross the blood-brain barrier was a key factor in this distinction[3][4].
-
Distinct Symptomatology: The classic signs of muscarine poisoning include profuse salivation, sweating, and lacrimation (tearing), along with gastrointestinal distress, bradycardia (slowed heart rate), and miosis (pupil constriction)[3][5]. These symptoms are distinct from the delirium, agitation, and perceptual distortions caused by ibotenic acid and muscimol[3][4].
Conclusion: A Legacy of Discovery
The isolation of muscarine by Schmiedeberg and Koppe was a watershed moment in the history of pharmacology. Their meticulous, albeit technologically limited, experimental work not only identified a novel natural product but also provided the first chemical tool to probe the workings of the autonomic nervous system. This research directly led to the concept of chemical neurotransmission and the development of a vast array of drugs that target the muscarinic acetylcholine receptors, with applications in treating conditions ranging from overactive bladder to chronic obstructive pulmonary disease. The historical context of muscarine's isolation serves as a powerful reminder of the importance of natural products in drug discovery and the enduring legacy of foundational pharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. View of Oswald Schmiedeberg – the “father” of experimental pharmacology | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Amanita muscaria: Ecology, Chemistry, Myths [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Muscarine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. issx.org [issx.org]
- 9. Oswald Schmiedeberg – the “father” of experimental pharmacology | Research Results in Pharmacology [rrpharmacology.ru]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
muscarine iodide effects on the parasympathetic nervous system
An In-depth Technical Guide to the Effects of Muscarine (B1676868) Iodide on the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine iodide is a quintessential agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), serving as a powerful pharmacological tool to investigate the functionality of the parasympathetic nervous system.[1][2] As a structural analog of the endogenous neurotransmitter acetylcholine, muscarine selectively activates these receptors, triggering a wide array of physiological responses that are fundamental to autonomic regulation.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its physiological effects on key organ systems, quantitative pharmacological data, and detailed experimental protocols for its study. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in research and drug development.
Introduction to this compound
Muscarine is a natural alkaloid toxin originally isolated from Amanita muscaria mushrooms, though it is more concentrated in certain Inocybe and Clitocybe species.[4] The iodide salt, this compound, is a stable and water-soluble form commonly used in research. It functions as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5), mimicking the parasympathomimetic effects of acetylcholine.[1][2][3] Unlike acetylcholine, muscarine is not hydrolyzed by acetylcholinesterase, resulting in a more sustained stimulation of mAChRs. Its quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, making its effects predominantly peripheral.[3] This property makes it an invaluable tool for studying the peripheral actions of the parasympathetic nervous system.[3]
Mechanism of Action: Muscarinic Receptor Signaling
Muscarine exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G protein-coupled receptors (GPCRs).[3][4] These receptor subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.[3][5]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to the Gq/11 family of G proteins.[3][5] Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5] This pathway is primarily responsible for smooth muscle contraction and glandular secretion.[6][7]
-
M2 and M4 Receptors: These receptors couple to the Gi/o family of G proteins.[3][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Additionally, the βγ-subunits dissociated from the Gi/o protein can directly modulate effector proteins, most notably by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][5] This leads to potassium efflux, hyperpolarization of the cell membrane, and an inhibitory effect, which is the primary mechanism for cardiac slowing.[8]
Caption: Muscarinic receptor signaling pathways.
Core Physiological Effects
Stimulation of the parasympathetic nervous system by this compound produces a constellation of effects known as the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) in cases of poisoning, but in controlled research settings, it allows for the precise study of organ-specific responses.[3]
-
Cardiovascular System: The primary cardiovascular effect is a decrease in heart rate (negative chronotropy) mediated by M2 receptors in the sinoatrial node.[8][9] Muscarine can also decrease the force of atrial contraction (negative inotropy) and slow atrioventricular conduction.[9] In blood vessels, muscarine can induce vasodilation via M3 receptors on endothelial cells, which release nitric oxide.[8] However, in the absence of a functional endothelium, muscarine can cause vasoconstriction by directly acting on M3 receptors in vascular smooth muscle.[8][9]
-
Smooth Muscle: Muscarine causes contraction of smooth muscle in various organs. This includes increased motility and tone in the gastrointestinal tract, contraction of the detrusor muscle in the bladder promoting urination, and bronchoconstriction in the airways.[7][10] These effects are predominantly mediated by M3 receptors.[10]
-
Glandular Secretion: Muscarine is a potent secretagogue, stimulating secretion from various exocrine glands.[7] This leads to increased salivation, lacrimation (tearing), sweating, and secretion of bronchial mucus.[11]
-
Ocular Effects: In the eye, muscarine causes contraction of the pupillary sphincter muscle, leading to constriction of the pupil (miosis). It also causes contraction of the ciliary muscle, leading to accommodation for near vision.
Quantitative Data
The pharmacological effects of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
Table 1: Muscarinic Agonist Affinities (KA) in Rat Gastric Fundus
| Agonist | KA (nM) |
|---|---|
| Carbachol | 46 ± 12 |
| Bethanechol | 84 ± 21 |
| Methacholine | 380 ± 110 |
| Acetylcholine | 730 ± 120 |
(Data sourced from a study on isolated rat gastric fundus, demonstrating the relative affinities of different cholinergic agonists.)[12]
Table 2: Dose-Dependent Electrophysiological and Cellular Effects of this compound
| Preparation | Effect | This compound Concentration | Reference |
|---|---|---|---|
| Rat Nucleus Raphe Magnus (NRM) Neurons | Dose-dependent hyperpolarization | 1-30 µM | [1] |
| Murine Brain Microvascular Endothelium | Intracellular calcium signal amplitude (similar to 10 µM ACh) | 100 µM | [1] |
| Rat Superior Cervical Ganglion | Biphasic dose-response curve for depolarization | 3 nM - 1 mM | [13] |
| Guinea-Pig Ileum Longitudinal Smooth Muscle | Optimal dose for stimulation | 2 x 10-7 M (0.2 µM) |[14][15] |
Table 3: In Vivo Cardiovascular Effects of Muscarinic Modulators
| Compound | Subjects | Dose | Effect on Blood Pressure (BP) | Effect on Heart Rate (HR) | Reference |
|---|---|---|---|---|---|
| Xanomeline (M1/M4 preferring agonist) | Elderly Participants | 15-35 mg | Increase in mean systolic and diastolic BP (up to 12 mmHg) | Increase in mean HR (up to 6 bpm) | [16] |
| Xanomeline-Trospium | Patients with Schizophrenia | Up to 125/30 mg | Mild increase in systolic and diastolic BP (2-3 mmHg) at peak | Increase in HR (+6.9 bpm vs. placebo at day 8) | [16] |
(Note: These data are for muscarinic modulators, not this compound itself, and illustrate complex in vivo responses that can differ from classic ex vivo effects, potentially involving central actions or receptor subtype selectivity.)
Experimental Protocols
Characterizing the effects of this compound requires a variety of specialized experimental techniques. Detailed methodologies for key assays are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist.
Methodology:
-
Preparation: Prepare cell membranes from tissue or cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1).[17][18]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]-NMS) near its Kd, and serial dilutions of this compound.[19] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).[19]
-
Equilibration: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 60-90 minutes).[19]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound.[19] Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of this compound at Gq-coupled receptors (M1, M3, M5) by quantifying the increase in intracellular calcium.
Methodology:
-
Cell Preparation: Seed cells stably expressing the target receptor (e.g., CHO-hM3) in a 96-well black-walled, clear-bottom plate and culture overnight.[19]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.[19] Incubate to allow for dye de-esterification.
-
Compound Addition: Wash the cells to remove excess dye. Use a fluorescence plate reader with an automated injection system (e.g., FLIPR) to measure baseline fluorescence.[20]
-
Measurement: Inject serial dilutions of this compound and immediately begin measuring the fluorescence intensity over time with kinetic readings.[19][20]
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[20] Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[20]
Caption: Workflow for an intracellular calcium mobilization assay.
Isolated Smooth Muscle Contraction Assay
This classic pharmacological preparation measures the contractile response of a smooth muscle tissue, such as the guinea-pig ileum, to this compound.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Isolate the longitudinal smooth muscle strip.[14][15]
-
Mounting: Mount the muscle strip in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Transducer Connection: Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractile tension.
-
Equilibration: Allow the tissue to equilibrate under a small resting tension until spontaneous activity is stable.
-
Dose-Response Curve: Add cumulative concentrations of this compound to the organ bath, allowing the response to plateau at each concentration. Record the increase in tension.[14]
-
Analysis: Plot the contractile response (e.g., grams of tension) against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC50 and the maximum response (Emax).[21][22]
Caption: Workflow for an isolated smooth muscle contraction assay.
Langendorff Isolated Heart Perfusion
This ex vivo model allows for the study of the direct effects of this compound on cardiac function, independent of systemic neural and hormonal influences.[23]
Methodology:
-
Heart Excision: Anesthetize an animal (e.g., rat, mouse) and rapidly excise the heart.[24]
-
Cannulation: Immediately immerse the heart in ice-cold perfusion buffer and cannulate the aorta onto the Langendorff apparatus.[24][25]
-
Perfusion: Begin retrograde perfusion of the coronary arteries with a warm (37°C), oxygenated physiological buffer (e.g., Krebs-Henseleit solution).[25][26] The heart should resume beating.[25]
-
Measurement: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (left ventricular developed pressure, rate of pressure change). Record heart rate from the ventricular pressure trace or with ECG electrodes.
-
Drug Administration: After an equilibration period, infuse this compound into the perfusion buffer at various concentrations.[27]
-
Analysis: Record changes in heart rate, contractile force, and other cardiac parameters in response to the drug.[25]
Caption: Workflow for a Langendorff isolated heart perfusion experiment.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of muscarine-induced changes in ion channel activity, membrane potential, and currents in a single neuron or muscle cell.[28]
Methodology:
-
Preparation: Prepare a brain slice, dissociated neurons, or cultured cells for recording.[28] Place the preparation on the stage of a microscope.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an appropriate internal solution.[29]
-
Seal Formation: Under visual control, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[30]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[31]
-
Recording: In voltage-clamp mode, hold the membrane potential constant and record the ionic currents that flow in response to the application of this compound. In current-clamp mode, record changes in the cell's membrane potential (hyperpolarization or depolarization).[29]
-
Analysis: Analyze the recorded traces to quantify changes in current amplitude, channel kinetics, or membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 3. Muscarine - Wikipedia [en.wikipedia.org]
- 4. proprep.com [proprep.com]
- 5. pnas.org [pnas.org]
- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Type-3 in Hypertension and Cholinergic-Adrenergic Crosstalk: Genetic Insights and Potential for New Antihypertensive Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 12. Time course of isolated rat fundus response to muscarinic agonists: a measure of intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic dose-response curve to muscarine on the rat superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alteration of smooth muscle contractility after muscarinic agonist-induced K+ loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alteration of smooth muscle contractility after muscarinic agonist-induced K+ loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mycalpharm.com [mycalpharm.com]
- 22. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 23. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 24. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 29. docs.axolbio.com [docs.axolbio.com]
- 30. researchgate.net [researchgate.net]
- 31. Whole Cell Patch Clamp Protocol [protocols.io]
The Prototypical Parasympathomimetic: A Technical Guide to the Pharmacological Properties of Muscarine Iodide
For Immediate Release
This document provides an in-depth technical overview of the core pharmacological properties of muscarine (B1676868) iodide, a quaternary ammonium (B1175870) salt of the natural alkaloid muscarine. As the prototypical agonist for which the muscarinic acetylcholine (B1216132) receptors are named, muscarine remains an invaluable tool in cholinergic research. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its receptor interactions, signaling pathways, and the experimental methodologies used for its characterization.
Executive Summary
Muscarine is a potent, non-selective agonist at all five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Its permanent positive charge, conferred by the quaternary amine, dictates its pharmacokinetic profile, limiting oral absorption and blood-brain barrier penetration. Functionally, it mimics the effects of acetylcholine at postganglionic parasympathetic neuroeffector junctions. While clinically obsolete due to its toxicity and lack of selectivity, its well-defined action makes it a cornerstone for in vitro and in vivo studies of the cholinergic nervous system. This guide summarizes its receptor binding and functional potency, details the intracellular signaling cascades it initiates, and outlines the standard experimental protocols for its pharmacological assessment.
Mechanism of Action
Muscarine exerts its pharmacological effects by binding to and activating the orthosteric site of muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[1][2] There are five genetically distinct mAChR subtypes, M1 through M5, which are broadly classified into two families based on their primary G protein-coupling preference.[2]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to G proteins of the Gq/11 family.[2][3]
-
M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family.[2][4]
Activation of these distinct pathways leads to a wide array of cellular responses, making muscarine a powerful, albeit non-selective, modulator of physiological function in the central and peripheral nervous systems.[5]
Quantitative Pharmacological Data
The interaction of (+)-muscarine, the biologically active enantiomer, with mAChR subtypes has been characterized through various binding and functional assays.[6][7] The data consistently show a notable selectivity in binding affinity for the M2 receptor subtype.
Receptor Binding Affinity
Binding affinity is typically determined by radioligand competition assays, measuring the ability of muscarine to displace a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from the receptor. The resulting inhibition constant (Ki) is an inverse measure of affinity.
Table 1: Receptor Binding Affinities (Ki) of (+)-Muscarine
| Receptor Subtype | Tissue/System Source | Ki (nM) | Reference(s) |
|---|---|---|---|
| M1 | Rat Cerebral Cortex | 2,000 | [6][7] |
| M2 | Rat Heart | 54 | [6][7] |
| M3 | Rat Salivary Gland | 2,400 | [6][7] |
| M4 | NG108-15 Cells | No direct Ki data found | [2] |
| M5 | Recombinant Cells | No direct Ki data found | [3][8] |
Functional Potency and Efficacy
Functional potency measures the concentration of an agonist required to produce a defined level of response, typically expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pD2). Muscarine acts as a full or partial agonist depending on the receptor subtype and the specific functional assay.
Table 2: Functional Potency (EC50 / pD2) of Muscarine
| Receptor Subtype | Assay / Tissue | Potency | Efficacy | Reference(s) |
|---|---|---|---|---|
| M2 | Guinea Pig Atria (Negative Chronotropy) | pD2: 7.12 | - | [6] |
| M3 | Guinea Pig Ileum (Contraction) | pD2: 6.48 | - | [6] |
| M4 | NG108-15 Cells (Ca²⁺ Current Inhibition) | EC50: 540 nM | Partial Agonist | [2] |
| M5 | Recombinant Cells | No direct EC50/pD2 data found | - | [3][9] |
Note: The guinea pig ileum expresses a mixed population of M2 and M3 receptors that both contribute to contraction.[10] The pD2 value reflects the combined effect.
Signaling Pathways
Upon agonist binding, muscarine induces a conformational change in the receptor, activating its associated G protein and initiating downstream signaling cascades.
Gq/11-Coupled Pathways (M1, M3, M5)
Activation of M1, M3, and M5 receptors leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2] DAG remains in the membrane and, in conjunction with the elevated Ca²⁺, activates protein kinase C (PKC), which phosphorylates various cellular proteins.[5]
Gi/o-Coupled Pathways (M2, M4)
Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits released from the activated Gi/o protein can directly modulate the activity of ion channels, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect (e.g., slowing of the heart rate).
Key Experimental Protocols & Workflows
The characterization of muscarine's pharmacological profile relies on a suite of standardized in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of muscarine by measuring its ability to compete with a radiolabeled antagonist for receptor binding sites.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target mAChR subtype and isolate the membrane fraction through differential centrifugation.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of unlabeled muscarine iodide.
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25-37°C).
-
Separation: Rapidly separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of muscarine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of muscarine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50) of muscarine at Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cultured cells stably expressing the mAChR subtype of interest (e.g., CHO or HEK293 cells) in a multi-well microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit increased fluorescence upon binding to Ca²⁺.
-
Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline reading, automatically inject varying concentrations of this compound into the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence response is proportional to the amount of intracellular calcium released.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of muscarine. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Pharmacokinetic Profile
The chemical nature of this compound as a quaternary ammonium salt is the primary determinant of its pharmacokinetic properties.[7]
-
Absorption: Due to its high polarity and permanent positive charge, muscarine is poorly absorbed from the gastrointestinal tract.[7]
-
Distribution: Muscarine does not readily cross the blood-brain barrier, confining its effects primarily to the peripheral nervous system.[7]
-
Metabolism: It is not a substrate for acetylcholinesterase, the enzyme that degrades acetylcholine, which contributes to its prolonged duration of action. There is little evidence of significant metabolism.[7]
-
Excretion: Muscarine is primarily eliminated unchanged via renal clearance.[7]
Conclusion
This compound, as the archetypal muscarinic agonist, remains a fundamental research tool for the elucidation of cholinergic pharmacology. Its well-characterized, albeit non-selective, interactions with all five muscarinic receptor subtypes provide a robust standard for receptor classification and functional studies. The quantitative data on its binding affinities and functional potencies, particularly its preference for the M2 receptor, offer a clear pharmacological profile. Understanding its distinct signaling through Gq/11 and Gi/o pathways, and the standard methodologies used to measure these effects, is essential for any professional engaged in cholinergic drug discovery and development.
References
- 1. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 511656 - Binding affinity to human muscarinic M4 receptor by radioligand displacement assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 716351 - Binding affinity to M4 muscarinic receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Muscarine Iodide in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868) iodide is a potent and selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it an invaluable tool for investigating cholinergic modulation of neuronal activity in the central nervous system. As a stable and water-soluble salt, muscarine iodide is well-suited for use in ex vivo preparations such as acute brain slices. These application notes provide a comprehensive overview of the use of this compound in brain slice electrophysiology, including its mechanism of action, protocols for its preparation and application, and expected electrophysiological outcomes.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly expressed throughout the brain and mediate diverse effects on neuronal excitability, synaptic transmission, and plasticity.[1] There are five subtypes of mAChRs, designated M1 through M5, which are broadly classified into two families based on their G-protein coupling. The M1-like receptors (M1, M3, and M5) primarily couple to Gq/11 proteins, while the M2-like receptors (M2 and M4) couple to Gi/o proteins.[1][2] Activation of these distinct signaling pathways allows for a wide range of modulatory effects on neuronal function.
Brain slice electrophysiology offers a powerful platform to dissect the cellular and synaptic effects of muscarinic receptor activation in a preserved local circuit environment.[3] By applying this compound to acute brain slices, researchers can investigate its impact on intrinsic neuronal properties, such as resting membrane potential and action potential firing, as well as on synaptic events, including excitatory and inhibitory postsynaptic currents. This approach is crucial for understanding the role of cholinergic signaling in various physiological processes and for the development of therapeutic agents targeting the muscarinic system.
Data Presentation
The following tables summarize the quantitative effects of muscarinic agonists on neuronal and synaptic properties as reported in brain slice electrophysiology studies.
Table 1: Effects of Muscarinic Agonists on Neuronal Intrinsic Properties
| Brain Region | Neuron Type | Agonist (Concentration) | Effect on Resting Membrane Potential (RMP) | Effect on Firing Rate | Reference |
| Hippocampus (CA1) | Interneurons | Muscarine | Depolarization (51% of cells), Hyperpolarization (3-24% of cells), Biphasic (9-19% of cells) | Increased or oscillatory firing with depolarization | [1] |
| Spinal Cord | Multipolar Neurons | Muscarine | Slow, sustained depolarization | Increased action potential firing | |
| Olfactory Cortex (immature) | Pyramidal Neurons | Oxotremorine-M (10 µM) | Sustained membrane depolarization followed by rhythmic epileptiform activity | Intense repetitive firing | [4] |
| Septohippocampal Pathway | Septohippocampal Neurons | Muscarine | N/A (extracellular recording) | Concentration-dependent excitation in >90% of neurons | [5] |
| Substantia Nigra pars compacta | Dopaminergic Neurons | Muscarine (50 µM) | Reduced amplitude of spontaneous oscillatory potentials | Reduced amplitude of slow afterhyperpolarization (sAHP), facilitating bursting | [6] |
| Basolateral Amygdala | Principal Neurons | Carbachol (10 µM) | Depolarization (inferred from inward current) | Promotes afterdepolarization (ADP) and sustained firing | [7] |
| Neonatal Hippocampus (CA3) | Pyramidal Neurons | Carbachol (3 µM) | Membrane depolarization (at P5-P6) | Increased frequency of Giant Depolarizing Potentials (GDPs) | [8] |
Table 2: Effects of Muscarinic Agonists on Synaptic Transmission
| Brain Region | Synapse Type | Agonist (Concentration) | Effect on Postsynaptic Current/Potential Amplitude | Effect on Postsynaptic Current/Potential Frequency | Reference |
| PreBötzinger Complex | Inhibitory (IPSCs) | Muscarine | Reduced from 397.7 ± 91.0 pA to 195.3 ± 64.5 pA | N/A (evoked) | [9] |
| PreBötzinger Complex | Excitatory (EPSCs) | Muscarine | Decrease in 1st EPSC amplitude | N/A (evoked) | [9] |
| Subfornical Organ | Inhibitory (IPSCs) | Carbachol (10 µM) | No change in amplitude | Decreased frequency | [10] |
| Hippocampus (CA1) | Excitatory (uEPSPs) | Oxotremorine-M | Increased uEPSP amplitude | N/A (uncaging) | [11] |
| Cortical Culture | Excitatory (sEPSCs) | Atropine (10 µM, antagonist) | Increased amplitude | Increased frequency | [12] |
| Caudate Nucleus | Excitatory (EPSPs) | Muscarine | Decreased amplitude | N/A (orthodromically activated) | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype.
Figure 1: M1/M3/M5 receptor signaling pathway.
Figure 2: M2/M4 receptor signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a brain slice electrophysiology experiment involving the application of this compound.
Figure 3: Experimental workflow for brain slice electrophysiology.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[1] It is recommended to prepare a concentrated stock solution that can be stored and diluted to the final working concentration on the day of the experiment.
-
Reagents and Equipment:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 301.17 g/mol .
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, deionized water or DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] The solid powder should be stored at -20°C in a sealed container, away from moisture.[1]
-
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the animal species, age, and brain region of interest.
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated with 95% O₂ / 5% CO₂):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 3 MgCl₂, 0.1 CaCl₂, 10 glucose, 25 NaHCO₃, 1.25 NaH₂PO₄, 0.4 L-ascorbic acid, and 2 Na-pyruvate. The pH should be 7.3-7.4, and the osmolarity around 310 mOsmol.
-
-
Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (warmed to 32-34°C, carbogenated):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, 25 NaHCO₃, 1.25 NaH₂PO₄.
-
-
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.
-
Rapidly decapitate the animal and extract the brain, immediately immersing it in the ice-cold slicing solution.
-
Isolate the brain region of interest and mount it on the stage of a vibrating microtome (vibratome) submerged in the slicing solution.
-
Cut coronal or sagittal slices to the desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
-
Whole-Cell Patch-Clamp Recording and this compound Application
-
Solutions and Reagents:
-
Recording aCSF: Same as the recovery aCSF.
-
Internal Pipette Solution (example for voltage-clamp):
-
Composition (in mM): 130 CsMeSO₃, 8 NaCl, 0.5 EGTA, 10 HEPES, 5 QX-314 bromide, 8 Mg-ATP, 4 Na-GTP. Adjust pH to 7.25 and osmolarity to ~295 mOsm.
-
-
This compound Working Solution: Dilute the stock solution in the recording aCSF to the final desired concentration (e.g., 1-100 µM) immediately before use.
-
-
Procedure:
-
Transfer a brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to obtain the whole-cell configuration.
-
Allow the cell to stabilize for several minutes.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, spontaneous or evoked postsynaptic currents) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Effect Recording: Record the changes in neuronal activity until the effect of this compound reaches a steady state.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and record the recovery of neuronal activity.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on the parameters of interest.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Mouse brain slice electrophysiology [protocols.io]
- 6. scienceopen.com [scienceopen.com]
- 7. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Muscarinic activation of ionic currents measured by a new whole-cell recording method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Muscarine-d9 iodide ((+)-Muscarine-d9 (iodide)) | mAChR | | Invivochem [invivochem.com]
Application Note and Protocol: Muscarine Iodide Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that are crucial drug targets for a variety of pathological conditions.[1] The five subtypes (M1-M5) are involved in regulating numerous physiological functions.[1][2] Muscarine (B1676868) iodide is a classic muscarinic acetylcholine receptor agonist that mimics the activity of acetylcholine. This document provides a detailed protocol for generating a dose-response curve for muscarine iodide using a cell-based calcium flux assay, a common method for studying Gq-coupled muscarinic receptors (M1, M3, and M5).[1][2] Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium concentration ([Ca2+]i).[1][3][4]
Signaling Pathway
The binding of this compound to Gq-coupled muscarinic receptors (M1, M3, M5) initiates a well-defined signaling cascade.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Experimental Protocol
This protocol outlines the steps for a calcium flux assay to determine the dose-response relationship of this compound.
Materials and Reagents
| Material/Reagent | Supplier/Preparation | Notes |
| Cell Line | e.g., CHO-K1 or HEK293 cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3) | Ensure consistent cell passage number. |
| This compound | Commercially available | Prepare a stock solution (e.g., 10 mM in DMSO or water). |
| Cell Culture Medium | As recommended for the specific cell line | e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin. |
| Assay Buffer | e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | |
| Calcium-sensitive dye | e.g., Fluo-4 AM | Follow manufacturer's instructions for preparation. |
| Probenecid | Commercially available | Often included in calcium assay kits to prevent dye leakage.[1] |
| 96-well black, clear-bottom assay plates | Commercially available | For fluorescence measurements. |
| Plate reader with fluorescence detection | Capable of kinetic reads and automated liquid handling | e.g., FLIPR or FlexStation 3.[5][6] |
Experimental Workflow
Caption: Experimental workflow for the this compound dose-response assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a predetermined optimal density.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's protocol. Probenecid is often included to prevent dye leakage from the cells.[1]
-
Remove the cell culture medium from the wells.
-
Add the dye solution to each well and incubate for 1 hour at 37°C.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations. A typical concentration range might be from 10⁻¹⁰ M to 10⁻³ M.[8]
-
-
Fluorescence Measurement:
-
Set up the plate reader to measure fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's automated liquid handling to add the different concentrations of this compound to the wells.
-
Continue to measure the fluorescence intensity to capture the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.[1]
-
For each concentration of this compound, determine the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[9][10] The EC50 is the concentration of an agonist that produces 50% of the maximal response.[9]
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
| Parameter | Value |
| Cell Line | e.g., CHO-M1 |
| Agonist | This compound |
| Concentration Range | 1 x 10⁻¹⁰ M to 1 x 10⁻⁴ M |
| EC50 | To be determined experimentally |
| Hill Slope | To be determined experimentally |
| Maximal Response (% of control) | To be determined experimentally |
Note: The optimal concentration range and expected EC50 value can vary depending on the specific muscarinic receptor subtype and the cell line used. For example, the EC50 for the agonist oxotremorine (B1194727) on M1 receptors is reported to be 9.17 x 10⁻⁷ M, while on M3 receptors it is 4.11 x 10⁻⁸ M.[11][12]
Conclusion
This protocol provides a robust framework for determining the dose-response curve of this compound on Gq-coupled muscarinic receptors. Accurate determination of the EC50 value is essential for characterizing the potency of this compound and for its use as a reference compound in drug discovery and pharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for Preparing Muscarine Iodide Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868) iodide is a potent agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. As a stable and water-soluble compound, it serves as a valuable tool in pharmacological research to investigate the downstream effects of mAChR activation in various cell types. These application notes provide detailed protocols for the preparation of muscarine iodide stock solutions and their application in cell culture experiments, including common assays to probe cellular responses.
Physicochemical Properties and Solubility
This compound is readily soluble in aqueous solutions.[1] Proper storage and handling are crucial to maintain its activity and ensure experimental reproducibility.
| Property | Data |
| Molecular Weight | 301.17 g/mol |
| Appearance | Crystalline solid |
| Solubility | |
| Water | Soluble up to 100 mM[2] or 30.12 mg/mL[3] |
| Storage and Stability | |
| Solid | Store at -20°C, desiccated |
| Stock Solution (Aqueous) | Prepare fresh for each experiment. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in water.
Materials:
-
(+)-Muscarine iodide (MW: 301.17 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 3.01 mg of (+)-muscarine iodide powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 100 µL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in solubilization.
-
Sterilization (Optional but Recommended): If the stock solution is to be added directly to cell cultures, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the primary stock solution in a physiologically compatible buffer or cell culture medium.
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final working concentration. For example, to prepare a 1 mM intermediate stock:
-
Add 10 µL of the 100 mM stock solution to 990 µL of sterile PBS or serum-free medium.
-
Vortex gently to mix.
-
-
Final Dilution: Further dilute the intermediate stock to the final desired concentration for your experiment (e.g., 1 µM, 10 µM, 100 µM) directly in the cell culture medium that will be added to the cells.
-
Immediate Use: It is highly recommended to use the prepared working solutions on the same day.
Application in Cell Culture: A General Protocol for Investigating Muscarinic Receptor Activation
This protocol outlines a general workflow for treating cultured cells with this compound and assessing the cellular response.
Experimental Workflow Diagram
Caption: General experimental workflow for cell treatment.
Procedure:
-
Cell Seeding: Seed the cells of interest in an appropriate multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 4-24 hours prior to agonist treatment to reduce basal signaling activity.
-
Agonist Treatment: Remove the culture medium and replace it with fresh medium (with or without serum, depending on the experimental design) containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes for acute signaling events (e.g., calcium flux) to hours or days for assays measuring cell viability or proliferation.[4][5]
-
Cellular Response Assay: Following incubation, perform an assay to measure the cellular response.
Common Assays for Muscarinic Receptor Activation
| Assay Type | Principle | Typical this compound Concentration Range |
| Calcium Imaging | Measures changes in intracellular calcium ([Ca²⁺]i) using fluorescent indicators like Fura-2 or Fluo-4. Activation of Gq-coupled mAChRs (M1, M3, M5) leads to IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.[6] | 1 µM - 20 µM |
| Cell Viability (MTT Assay) | Assesses cell metabolic activity as an indicator of viability. Cells are incubated with a tetrazolium salt (MTT), which is reduced to a colored formazan (B1609692) product by metabolically active cells.[7] This can be used to study the long-term effects of muscarinic activation on cell survival. | 10 µM - 100 µM |
| Western Blotting | Detects changes in the phosphorylation state or expression level of specific proteins in signaling pathways downstream of mAChR activation (e.g., phosphorylation of ERK, Akt). | 10 µM - 100 µM |
| cAMP Assay | Measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of Gi/o-coupled mAChRs (M2, M4) inhibits adenylyl cyclase, leading to a decrease in cAMP levels. | 1 µM - 100 µM |
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Caption: M1, M3, and M5 receptor signaling cascade.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 G proteins.[3][8][9] Agonist binding triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions.[6] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses.
Gi/o Signaling Pathway (M2, M4 Receptors)
References
- 1. Solubilization and characterization of atrial muscarinic acetylcholine receptors in sucrose monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of muscarinic receptor-mediated Ca2+ responses in cultured urothelial cells from rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 receptor activation inhibits cell cycle progression and survival in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing skeletal muscle cells express functional muscarinic acetylcholine receptors coupled to different intracellular signaling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a widely used technique to study intracellular calcium (Ca²⁺) dynamics, which are crucial for a multitude of cellular processes, including neurotransmission, muscle contraction, and signal transduction. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that, upon activation by agonists like muscarine (B1676868) iodide, can initiate a signaling cascade leading to the mobilization of intracellular calcium. This application note provides detailed protocols for conducting calcium imaging assays to investigate the effects of muscarine iodide on mAChR-expressing cells.
Muscarinic receptors are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2] This transient increase in intracellular Ca²⁺ can be visualized and quantified using fluorescent calcium indicators.
Data Presentation
The potency of a muscarinic agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that elicits 50% of the maximal response. The following table summarizes representative EC₅₀ values for various muscarinic agonists in calcium mobilization assays across different cell lines. While specific EC₅₀ data for this compound is not extensively reported in publicly available literature, the data for other well-characterized muscarinic agonists provide a valuable reference.
| Agonist | Receptor Subtype | Cell Line | EC₅₀ (µM) | Assay Type |
| Carbachol | Endogenous Muscarinic | HEK293 | 2.0 | Calcium Mobilization (Calcium Green-1)[3] |
| Carbachol | M1 | CHO-M1 | 1.7 | Calcium Mobilization (Fura-2 AM)[4] |
| Acetylcholine | M1 | CHO-M1 | 0.056 | Calcium Mobilization (Fura-2 AM)[4] |
| Oxotremorine-M | M1 | Rat Sympathetic Neurons | ~3.5 | Phosphoinositide Turnover[5] |
| Pilocarpine | M1 | CHO-M1 | 6.8 | Calcium Mobilization (Fura-2 AM)[4] |
| Methacholine | Muscarinic | Rat Carotid Body Cells | 20 | Calcium Mobilization (indo-1)[6] |
Signaling Pathway
The binding of this compound to Gq/11-coupled muscarinic receptors (M1, M3, M5) initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration.
Caption: Muscarinic receptor signaling pathway for calcium mobilization.
Experimental Protocols
This section provides detailed protocols for performing a calcium imaging assay using either Fluo-4 AM or Fura-2 AM, two commonly used calcium indicators.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK293, SH-SY5Y).[2]
-
This compound Stock Solution: Dissolved in an appropriate solvent (e.g., water or DMSO).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: (20% w/v in DMSO) to aid in dye solubilization.[2]
-
Probenecid (B1678239) (optional): To prevent dye leakage from the cells.[2]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[2]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Black, clear-bottom 96-well or 384-well microplates. [2]
-
Fluorescence plate reader or microscope with appropriate filter sets.
Experimental Workflow
The general workflow for a calcium imaging experiment involves cell seeding, dye loading, compound addition, and data acquisition.
Caption: General experimental workflow for a calcium imaging assay.
Protocol 1: Calcium Imaging with Fluo-4 AM
Fluo-4 AM is a cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to Ca²⁺.[2]
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a black, clear-bottom 96-well plate at an optimized density.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Preparation of Fluo-4 AM Loading Solution (Final concentration 1-5 µM):
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[2]
-
For a final concentration of 4 µM, mix equal volumes of the Fluo-4 AM stock solution and 20% Pluronic F-127 stock solution.[2]
-
Dilute this mixture into the assay buffer to achieve the final desired Fluo-4 AM concentration.[2]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[2]
-
Vortex the final loading solution thoroughly. Use within 1-2 hours.[2]
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[2]
-
-
Wash Step (for non-homogeneous assays):
-
Gently aspirate the dye loading solution.
-
Wash the cells 2-3 times with assay buffer to remove extracellular dye.[2]
-
Add fresh assay buffer to each well.
-
-
Agonist Addition and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~506 nm).
-
Add the this compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 120 seconds).
-
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
Fura-2 AM is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon Ca²⁺ binding, which allows for more precise quantification of intracellular Ca²⁺ concentrations.[7] When bound to calcium, Fura-2 is excited at 340 nm, and when unbound, it is excited at 380 nm, with both states emitting at ~510 nm.[7]
-
Cell Seeding:
-
Follow the same procedure as for the Fluo-4 AM protocol. For microscopy, cells are typically seeded on glass coverslips.[8]
-
-
Preparation of Fura-2 AM Loading Solution (Final concentration 1-5 µg/mL):
-
Dye Loading:
-
Wash and De-esterification:
-
Agonist Addition and Data Acquisition:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline recording by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the this compound solution to the chamber.
-
Continuously record the fluorescence ratio (340/380) over time.
-
Data Analysis
The change in fluorescence intensity or ratio is proportional to the increase in intracellular Ca²⁺. For dose-response experiments, plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient dye loading.- Low receptor expression.- Cells are unhealthy. | - Increase dye concentration or loading time.- Use a cell line with higher receptor expression.- Ensure cells are healthy and not over-confluent.[2] |
| High Background | - Incomplete removal of extracellular dye.- Dye compartmentalization. | - Perform additional wash steps.- Use a no-wash assay kit with a quencher.- Load dye at a lower temperature (e.g., room temperature).[2] |
| No Response to Agonist | - Inactive agonist.- Receptor desensitization.- Incorrect assay buffer composition. | - Verify the activity and concentration of the agonist.- Reduce agonist incubation time.- Ensure the presence of extracellular calcium in the buffer if influx is also being measured.[2] |
| Variable Results | - Uneven cell seeding.- Inconsistent dye loading.- Temperature fluctuations. | - Ensure a homogenous cell suspension during seeding.- Use automated liquid handling for consistency.- Maintain a constant temperature throughout the assay. |
By following these detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data on the effects of this compound on intracellular calcium mobilization, providing valuable insights into muscarinic receptor function and pharmacology.
References
- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic and nicotinic receptors raise intracellular Ca2+ levels in rat carotid body type I cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium mobilization by muscarinic receptors in human astrocytoma cells: measurements with quin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the study of ion channel modulation by the muscarinic agonist, muscarine (B1676868) iodide. This document includes detailed experimental protocols, a summary of expected quantitative effects on various ion channels, and visualizations of the underlying signaling pathways.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and the function of various organ systems. Muscarine iodide, a potent agonist of these receptors, is a valuable pharmacological tool to investigate the physiological roles of mAChRs and to screen for novel therapeutic agents targeting this system. Patch-clamp recording is the gold-standard technique for directly measuring the activity of ion channels, providing high-resolution data on how this compound modulates their function.
This guide details the protocols for whole-cell and perforated patch-clamp recordings to study the effects of this compound on key ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels, voltage-gated calcium channels (Ca_v), and M-type potassium channels (K_M).
Signaling Pathways
This compound exerts its effects by activating different subtypes of muscarinic receptors, which are coupled to distinct intracellular signaling pathways. The primary division is between the M1-like (M1, M3, M5) and M2-like (M2, M4) receptors.
-
M2/M4 Receptor Signaling: These receptors predominantly couple to pertussis toxin (PTX)-sensitive G-proteins of the G_i/o family. Upon activation, the G-protein dissociates into its Gα_i/o and Gβγ subunits. The Gβγ subunit can directly bind to and activate GIRK channels, leading to membrane hyperpolarization. The Gα_i/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[1][2]
-
M1/M3/M5 Receptor Signaling: These receptors couple to G_q/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC). The depletion of PIP2 can also lead to the closure of M-type potassium channels, causing membrane depolarization.
Data Presentation
The following tables summarize the quantitative effects of muscarine and other muscarinic agonists on various ion channels as determined by patch-clamp studies.
Table 1: Effect of Muscarine on Voltage-Gated Calcium Channels (Ca_v)
| Cell Type | Channel Subtype | Agonist | Potency (IC50) | Maximal Inhibition | Reference |
| Human Neuroblastoma SH-SY5Y | ω-conotoxin-sensitive | Muscarine | 1 µM | ~65% | [1] |
| Rat Intracardiac Neurons | N/A | Oxotremorine-M | 40.8 nM | 75.9% | [2] |
Table 2: Effect of Muscarinic Agonists on Potassium Channels (K+)
| Cell Type | Channel Type | Agonist | Concentration | Effect | Reference |
| Bullfrog Sympathetic Ganglion | Voltage-independent K+ | Muscarine | 10-20 µM | Enhanced channel activity | |
| Rat Sympathetic Neurons | M-channel (K_M) | Muscarine | 10 µM | Lengthened all three shut times | |
| Guinea-pig Ileal Smooth Muscle | Cationic Current | Carbachol | 3-300 µM | EC50 of 7.5 ± 1.6 µM | [3] |
Table 3: Effect of Muscarine on M-channel Kinetics in Rat Sympathetic Neurons
| Kinetic Parameter | Control | 10 µM Muscarine | Change |
| Mean Shut Time (τs1) | 8.0 ± 2.2 ms | Lengthened | Increase |
| Mean Shut Time (τs2) | 71.3 ± 8.6 ms | Lengthened | Increase |
| Mean Shut Time (τs3) | 740 ± 220 ms | Lengthened | Increase |
| Mean Open Time (τo1) | 10.6 ± 1.9 ms | No significant change | - |
| Mean Open Time (τo2) | 59.3 ± 8.7 ms | No significant change | - |
Data adapted from a study on rat sympathetic neurones.
Experimental Protocols
The following are detailed protocols for performing whole-cell and perforated patch-clamp recordings to investigate the effects of this compound.
Experimental Workflow
References
- 1. Muscarine inhibits omega-conotoxin-sensitive calcium channels in a voltage- and time-dependent mode in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor activation modulates Ca2+ channels in rat intracardiac neurons via a PTX- and voltage-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscarine Iodide in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868) iodide is a cholinergic agonist that selectively activates muscarinic acetylcholine (B1216132) receptors (mAChRs). As a stable salt of the natural alkaloid muscarine, it serves as a valuable pharmacological tool for investigating the role of the cholinergic system in various physiological processes, including synaptic plasticity. The activation of mAChRs has been shown to modulate both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.
These application notes provide a comprehensive guide to using muscarine iodide for studying synaptic plasticity. They include detailed protocols for in vitro electrophysiology, a summary of expected quantitative effects, and diagrams of the key signaling pathways involved. While much of the literature refers to muscarine or its chloride salt, the biological activity is attributed to the muscarine cation. At equivalent molar concentrations, this compound is expected to elicit similar effects to other muscarine salts, with the salt form generally offering enhanced water solubility and stability.[1]
Data Presentation: Quantitative Effects of Muscarinic Activation on Synaptic Plasticity
The following tables summarize the quantitative effects of muscarinic agonists on LTP and LTD in the hippocampus. It is important to note that the specific magnitude and duration of these effects can vary depending on the experimental model, brain region, and specific stimulation protocols used.
| Agonist (Concentration) | Preparation | Synaptic Pathway | Plasticity Type | Induction Protocol | Key Quantitative Findings | Reference(s) |
| Muscarine (1 µM) | Rat Hippocampal Slices (Dentate Gyrus) | Perforant Path | LTP | Tetanic Stimulation | Facilitated the induction of LTP without affecting baseline synaptic transmission. | [2] |
| Muscarine (10 µM) | Rat Hippocampal Slices (Dentate Gyrus) | Perforant Path | LTP | Tetanic Stimulation | Depressed both population spike and EPSP; had no effect on LTP induction. | [2] |
| Muscarine (1 µM) | Rat Hippocampal Slices (CA3) | Mossy Fiber | LTP | High-Frequency Stimulation | Significantly reduced the magnitude and probability of LTP induction. | [3] |
| Carbachol (50 nM) | Mouse Hippocampal Slices (CA1) | Schaffer Collateral | LTP | High-Frequency Stimulation | Enhanced LTP magnitude. | [4] |
| Carbachol (5 µM) | Mouse Hippocampal Slices (CA1) | Schaffer Collateral | Synaptic Depression | N/A | Caused depression of excitatory postsynaptic potentials (EPSPs). | [5] |
| mAChR Subtype(s) Implicated | Plasticity Type | Brain Region | Key Findings from Knockout/Antagonist Studies | Reference(s) |
| M1 | LTP Enhancement | Hippocampus | Enhancement of LTP by muscarinic agonists was abolished in M1 receptor knockout mice. | [4][5] |
| M1 | LTD | Nucleus Accumbens | Strong activation of M1 receptors induced endocannabinoid-mediated LTD. | [6] |
| M2/M4 | LTP | Visual Cortex | LTP was impaired in M2/M4 double knockout mice. | [7] |
| M2/M4 | LTD | Striatum | M2/M4 antagonists blocked the induction of LTD. | |
| M1/M3 | LTD | Visual Cortex | LTD was absent in M1/M3 double knockout mice. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
(+)-Muscarine iodide (MW: 301.17 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.01 mg of this compound for every 1 mL of sterile water.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, use a sonicator or gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note on Buffer Compatibility: While muscarine salts are generally water-soluble, precipitation can occur when diluting stock solutions into certain physiological buffers, particularly those containing high concentrations of phosphate (B84403) (e.g., PBS). It is recommended to use HEPES or TRIS-based buffers if precipitation is observed. Always prepare a small test dilution to check for compatibility before preparing the final experimental solution.
Protocol 2: Induction of Muscarine-Modulated LTP in Hippocampal Slices
Materials:
-
Acute hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (10 mM)
-
Electrophysiology recording setup (including amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from a rodent model according to standard laboratory protocols. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Slice Transfer and Baseline Recording: Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stable Baseline: After obtaining a stable fEPSP response, record a stable baseline for at least 20-30 minutes.
-
Muscarine Application: Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 1 µM). To do this, dilute the 10 mM stock solution 1:10,000 into the aCSF. Perfuse with the this compound solution for a predetermined period (e.g., 20 minutes) prior to LTP induction.
-
LTP Induction: While still in the presence of this compound, deliver a high-frequency stimulation (HFS) protocol to the stimulating electrode. A common protocol is a theta-burst stimulation (TBS), consisting of several trains of high-frequency bursts.
-
Post-Induction Recording: Immediately after the HFS protocol, switch the perfusion back to the standard aCSF. Continue recording the fEPSP for at least 60 minutes to monitor the induction and maintenance of LTP.
-
Data Analysis: Normalize the fEPSP slope or amplitude to the pre-stimulation baseline. Quantify the degree of potentiation at different time points post-induction (e.g., 50-60 minutes).
Protocol 3: Induction of Muscarine-Induced LTD in Cortical or Striatal Slices
Materials:
-
Acute cortical or striatal slices (300-400 µm thick)
-
aCSF, continuously bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (10 mM)
-
Electrophysiology recording setup
-
Perfusion system
Procedure:
-
Slice Preparation and Baseline Recording: Follow steps 1-3 as described in Protocol 2, placing electrodes in the appropriate layers of the cortex or regions of the striatum.
-
Muscarine Application for LTD: Apply a higher concentration of this compound (e.g., 10-50 µM) to the perfusion bath.
-
LTD Induction: In some brain regions, prolonged application of a muscarinic agonist alone can induce LTD. In other cases, it may be necessary to pair the muscarine application with a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz for 5-15 minutes).
-
Post-Induction Recording: After the induction protocol, wash out the this compound by perfusing with standard aCSF. Continue recording for at least 60 minutes to observe the expression of LTD.
-
Data Analysis: Normalize the fEPSP slope or amplitude to the pre-stimulation baseline and quantify the degree of depression.
Signaling Pathways and Visualizations
Activation of different mAChR subtypes triggers distinct intracellular signaling cascades that ultimately modulate synaptic strength.
M1/M3/M5 Receptor Signaling (Gq-coupled)
M1, M3, and M5 receptors are coupled to Gq/11 proteins.[8] Upon activation by this compound, this pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events can lead to the insertion of AMPA receptors into the postsynaptic membrane, contributing to LTP.[9]
Caption: M1/M3/M5 receptor signaling pathway leading to LTP.
M2/M4 Receptor Signaling (Gi-coupled)
M2 and M4 receptors are coupled to Gi/o proteins.[8] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization. These actions can contribute to both the modulation of LTP and the induction of certain forms of LTD.
Caption: M2/M4 receptor signaling pathway involved in synaptic plasticity.
Experimental Workflow for Studying this compound Effects on LTP
The following diagram outlines the general experimental workflow for investigating the effects of this compound on LTP induction in brain slices.
Caption: Experimental workflow for LTP studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic receptor activation facilitates the induction of long-term potentiation (LTP) in the rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic depression of long-term potentiation in CA3 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic M1 Receptor Modulation of Synaptic Plasticity in Nucleus Accumbens of Wild-Type and Fragile X Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor knockout mice show distinct synaptic plasticity impairments in the visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
- 9. Muscarinic Receptors, from Synaptic Plasticity to its Role in Network Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using Muscarine Iodide on Cultured Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction Muscarine (B1676868) iodide is a potent parasympathomimetic agent that selectively activates muscarinic acetylcholine (B1216132) receptors (mAChRs). As a stable and specific agonist, it is an invaluable tool for investigating the role of mAChR signaling in neuronal function. Cultured neurons provide a controlled in vitro environment to dissect the complex cellular and molecular events initiated by muscarinic receptor activation. These application notes provide an overview of the key signaling pathways, experimental protocols for common in vitro assays, and representative data for studying the effects of muscarine iodide on cultured neurons.
Muscarinic Receptor Signaling Pathways in Neurons
This compound primarily exerts its effects through G-protein coupled receptors (GPCRs). The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins. The most commonly studied excitatory pathways in neurons following muscarine application involve the Gq-coupled receptors.
Activation of M1 and M3 receptors by muscarine initiates the Gq signaling cascade.[1] This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[1] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses, including neuronal depolarization and increased excitability.[3]
Figure 1: Gq-coupled muscarinic receptor signaling pathway.
General Experimental Workflow
A typical workflow for assessing the effect of this compound on cultured neurons involves several key stages, from initial cell culture to final data analysis. Proper planning and execution at each step are critical for obtaining reliable and reproducible results.
Figure 2: General workflow for in vitro neuronal assays.
Data Presentation: Effects of Muscarinic Agonists
The following tables summarize quantitative data from published studies on the effects of muscarinic agonists on cultured neurons. These values can serve as a reference for experimental design.
Table 1: Effects of Muscarinic Agonists on Intracellular Calcium ([Ca²⁺]i) in Cultured Neurons
| Agonist | Neuron Type | Concentration | Observed Effect | Reference |
| Acetylcholine | Myenteric Neurons | 0.1 - 100 µM | Dose-dependent increase in [Ca²⁺]i. Peak at 100 µM (347 ± 31 nM). | [4] |
| Muscarine | Chick DRG Neurons | Not specified | Increase in [Ca²⁺]i, abolished by 1 µM atropine. | [1] |
| Carbachol | SIMA-hPOMC1-26-GLuc Cells | Dose-dependent | Provoked reporter enzyme release (surrogate for neurotransmitter release). | [2] |
Table 2: Electrophysiological Effects of Muscarinic Agonists on Cultured Neurons
| Agonist | Neuron Type | Concentration | Observed Effect | Reference |
| Muscarine | Hippocampal Neurons | 10 µM | Inhibition of the M-current (a time-dependent K⁺ current). | [5] |
| Carbachol | Hippocampal Neurons | 1 - 5 µM | Depolarization, increased action potential firing rate. | [5] |
| Muscarine | Spinal Cord Neurons | Dose-dependent | Increased action-potential firing, slow membrane depolarization, and decreased membrane conductance. | [6] |
| Muscarine | Adrenal Chromaffin Cells | Not specified | Increased extracellularly recorded firing; induced a long-lasting inward current. | [7] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons using a fluorescent calcium indicator.
Materials:
-
Cultured neurons on black, clear-bottom 96-well plates or glass coverslips.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
This compound stock solution.
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.
Methodology:
-
Cell Plating: Plate primary neurons in a black, clear-bottom 96-well plate at a density that achieves a confluent monolayer appropriate for the specific neuron type and culture duration.[8]
-
Dye Loading: a. On the day of the assay, prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in assay buffer, containing 0.02% Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the wells and wash gently with pre-warmed (37°C) assay buffer. c. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]
-
Washing: After incubation, gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye. Leave a final volume of buffer in the wells as required by the detection instrument (e.g., 100 µL for a 96-well plate reader).
-
Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage. Allow the cells to equilibrate for 5-10 minutes. Record the baseline fluorescence for 1-2 minutes before compound addition.
-
Compound Addition: Add this compound to the wells to achieve the desired final concentrations. If using a plate reader with injection capabilities, this can be automated.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The temporal resolution should be high enough to capture the peak of the calcium transient (e.g., one reading every 1-5 seconds) for a duration of 5-10 minutes.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀. c. Plot the ΔF/F₀ or peak fluorescence as a function of this compound concentration to generate a dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to record muscarine-induced changes in membrane potential and ionic currents from a single cultured neuron.
Materials:
-
Cultured neurons on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and fire-polisher.
-
Recording chamber.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal solution (pipette solution).
-
This compound stock solution.
-
Perfusion system.
Methodology:
-
Preparation: a. Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage. b. Continuously perfuse the chamber with oxygenated external solution at a constant rate (e.g., 1-2 mL/min). c. Pull a glass pipette with a tip resistance of 3-6 MΩ when filled with internal solution.
-
Obtaining a Recording: a. Under visual guidance (e.g., DIC optics), approach a healthy-looking neuron with the patch pipette. b. Apply slight positive pressure to the pipette to keep the tip clean. c. Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal). d. Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition (Current-Clamp): a. To measure changes in membrane potential and firing rate, operate the amplifier in current-clamp mode. b. Record the resting membrane potential and any spontaneous action potential firing for a stable baseline period (3-5 minutes). c. Switch the perfusion solution to one containing the desired concentration of this compound.[5][6] d. Record the changes in membrane potential and firing frequency for the duration of the drug application (e.g., 5-10 minutes) and subsequent washout.
-
Data Acquisition (Voltage-Clamp): a. To measure specific currents (e.g., M-current), operate the amplifier in voltage-clamp mode. b. Hold the neuron at a specific potential (e.g., -40 mV).[5] c. Apply voltage steps to elicit the current of interest and record the baseline current. d. Perfuse with this compound and repeat the voltage-step protocol to observe changes in current amplitude and kinetics.[5]
-
Data Analysis: a. In current-clamp, measure the change in resting membrane potential and quantify the action potential frequency (in Hz) before, during, and after muscarine application. b. In voltage-clamp, measure the peak or steady-state current amplitude in response to voltage steps. Calculate the percentage of current inhibition or potentiation caused by muscarine.
References
- 1. Muscarinic receptors modulate intracellular calcium level in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor-activated signal transduction pathways involved in the neuritogenic effect of astrocytes in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine-induced calcium signaling associated with muscarinic receptor activation in cultured myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological responses to muscarinic receptor stimulation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic mechanism of muscarinic cholinergic depolarization of mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cholinergic Stimulation with Muscarine Iodide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the in vivo administration of muscarine (B1676868) iodide in animal models to study cholinergic stimulation. The following sections detail methodologies for assessing muscarine iodide-induced physiological and behavioral effects, along with relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent parasympathomimetic agent that acts as a selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). As a quaternary ammonium (B1175870) salt, it is less completely absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function.[1] However, direct administration into the central nervous system (CNS) can be used to investigate its central effects. There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] This differential coupling mediates the diverse effects of muscarinic agonists in various tissues.
Key Applications
-
Studying Parasympathetic Nervous System Function: Investigate the role of muscarinic receptors in regulating physiological processes such as salivation, heart rate, and gastrointestinal motility.
-
Drug Discovery and Development: Screen and characterize novel muscarinic receptor agonists and antagonists.
-
Disease Modeling: Explore the involvement of cholinergic dysfunction in various pathological conditions.
-
Toxicological Studies: Assess the toxic effects of muscarinic agonists.[1]
Data Presentation
Table 1: Dose-Response of Muscarinic Agonists on Salivation in Mice
| Animal Model | Muscarinic Agonist | Dose (mg/kg, s.c.) | Saliva Volume (µl/30 min) | Reference |
| Wild-type Mice | Pilocarpine | 1 | ~150 | [4] |
| Wild-type Mice | Pilocarpine | 10 | ~250 (transient) | [4] |
Table 2: Effect of Muscarinic Agonists on Body Temperature in Rodents
| Animal Model | Muscarinic Agonist | Dose (mg/kg, i.p.) | Maximum Decrease in Body Temperature (°C) | Reference |
| Mice | Oxotremorine (B1194727) | 0.1 | -2.5 | Adapted from[5] |
| Rats | Oxotremorine | 0.2 | -1.5 | [6] |
Table 3: Intracerebroventricular (ICV) Administration of Muscarinic Ligands in Rats
| Ligand | Dose (µg, i.c.v.) | Observed Effect | Reference |
| Oxotremorine | 0.75-6 | Generalization to s.c. oxotremorine cue | [7] |
| Scopolamine (B1681570) | 1.5-12 | Generalization to s.c. scopolamine cue | [7] |
| Pirenzepine (B46924) | 20-40 | No generalization to s.c. scopolamine cue | [7] |
Note: This table provides dose ranges for centrally administered muscarinic ligands, which can serve as a reference for designing studies with this compound.
Experimental Protocols
Protocol 1: this compound-Induced Salivation in Mice
This protocol details the procedure for measuring salivary secretion in mice following the administration of this compound, a classic method to quantify peripheral muscarinic receptor activity.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Pre-weighed cotton balls or filter paper
-
Forceps
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Record the baseline body weight of each mouse.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight.
-
Administer this compound via subcutaneous (s.c.) injection.
-
-
Saliva Collection:
-
Immediately after injection, gently place a pre-weighed cotton ball into the mouse's mouth using forceps.
-
Collect saliva for a defined period (e.g., 15 or 30 minutes).
-
Carefully remove the cotton ball and place it in a pre-weighed microcentrifuge tube.
-
-
Quantification:
-
Weigh the microcentrifuge tube containing the saliva-soaked cotton ball.
-
Calculate the volume of saliva secreted by subtracting the initial weight of the cotton ball and the tube from the final weight (assuming the density of saliva is approximately 1 g/ml).
-
Express the results as total saliva volume or normalize to the animal's body weight.
-
Protocol 2: Assessment of this compound-Induced Hypothermia in Rats
This protocol describes the measurement of changes in core body temperature in rats following systemic administration of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Rats (e.g., Sprague-Dawley, 250-300 g)
-
Rectal thermometer suitable for rodents
-
Animal holding cages
Procedure:
-
Animal Preparation:
-
House rats individually and allow them to acclimate to the experimental room for at least 1 hour.
-
Measure the baseline core body temperature by inserting a lubricated rectal probe approximately 2 cm into the rectum. Allow the reading to stabilize.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
-
-
Temperature Measurement:
-
Measure rectal temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Handle animals gently and consistently to minimize stress-induced temperature changes.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Data can be presented as the maximum decrease in body temperature or as a time-course of temperature changes.
-
Protocol 3: Intracerebroventricular (ICV) Injection of this compound in Rats
This protocol outlines the surgical procedure for implanting a guide cannula and the subsequent injection of this compound directly into the cerebral ventricles to study its central effects.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rats (e.g., Wistar, 250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe pump
-
Surgical instruments
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using bregma as a reference, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface).
-
Drill a small hole in the skull at the determined coordinates.
-
Lower the guide cannula to the target depth and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before any injections.
-
-
ICV Injection:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the desired dose of this compound dissolved in aCSF at a slow rate (e.g., 0.5 µl/min) for a total volume of 1-2 µl.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral or Physiological Assessment:
-
Following the injection, place the animal in an appropriate apparatus to observe behavioral changes (e.g., open field for locomotor activity, specific mazes for cognitive tasks) or monitor physiological parameters.
-
Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor signaling pathways activated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of muscarinic receptor agonists and antagonists on swim-stress-induced 'behavioural despair' in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct measurement of muscarinic agents in the central nervous system of mice using ex vivo binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The characterization of oxotremorine-induced hypothermic response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intracerebroventricular pirenzepine on muscarinic discriminations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscarine Iodide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine (B1676868) iodide is a potent and selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a quaternary ammonium (B1175870) salt, it is a stable and reliable tool for in vitro pharmacological studies, particularly in isolated organ bath preparations. These experiments are fundamental in characterizing the physiological and pharmacological responses of various tissues, such as smooth muscle, to cholinergic stimulation. This document provides detailed protocols for utilizing muscarine iodide to investigate its effects on smooth muscle contractility, along with the underlying signaling pathways and relevant quantitative data for analogous muscarinic agonists.
Isolated tissue bath systems are indispensable for studying the concentration-dependent effects of pharmacological agents on contractile tissues.[1] These systems allow for the precise control of the tissue's environment, including temperature, oxygenation, and nutrient supply, ensuring the viability and physiological relevance of the preparation.[2] By mounting an isolated tissue, such as a segment of guinea pig ileum or a strip of rat urinary bladder, in an organ bath, researchers can measure isometric or isotonic contractions in response to the cumulative addition of an agonist like this compound.[1]
Mechanism of Action: M3 Muscarinic Receptor Signaling
In smooth muscle tissues such as the ileum and urinary bladder, this compound primarily exerts its contractile effects through the activation of M3 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins. The binding of this compound to the M3 receptor initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction.
Signaling Pathway Diagram
Caption: M3 Muscarinic Receptor Signaling Pathway.
Quantitative Data Summary
While this compound is a classical muscarinic agonist, specific EC50 and Emax values from recent, readily available literature for isolated organ bath experiments are limited. Therefore, the following table summarizes quantitative data for other commonly used muscarinic agonists in two standard isolated tissue preparations: the guinea pig ileum and the rat urinary bladder. This data provides a comparative context for the expected potency and efficacy of this compound.
| Agonist | Tissue | EC50 (μM) | pEC50 | Emax (% of control) | Reference |
| Carbachol | Guinea Pig Ileum | 0.11 ± 0.02 | - | 111 ± 2 | [3] |
| Pilocarpine | Guinea Pig Ileum | 1.83 ± 0.62 | - | 106 ± 3 | [3] |
| (+)-cis-Dioxolane | Rat Urinary Bladder | 0.169 ± 0.018 | 6.3 | 7.84 ± 0.67 g | [4] |
| Carbachol | Rat Urinary Bladder | - | - | 43.1 ± 7.3 mN | [4] |
| Oxotremorine-M | Mouse Urinary Bladder | - | 6.9 ± 0.1 | 2.7 ± 0.4 g | [5][6] |
Note: EC50 (half-maximal effective concentration) is a measure of agonist potency. pEC50 is the negative logarithm of the EC50. Emax (maximum effect) is a measure of agonist efficacy.
Experimental Protocols
The following are detailed protocols for conducting isolated organ bath experiments to determine the concentration-response relationship of this compound on guinea pig ileum and rat urinary bladder smooth muscle.
Protocol 1: this compound-Induced Contraction of Guinea Pig Ileum
1. Materials and Reagents:
-
This compound
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Surgical instruments for dissection
2. Preparation of this compound Stock Solution:
-
Calculate the required amount of this compound based on its molecular weight to prepare a high-concentration stock solution (e.g., 10 mM) in distilled water.
-
Prepare serial dilutions from the stock solution to create a range of concentrations for constructing the concentration-response curve.
3. Tissue Dissection and Mounting:
-
Humanely euthanize a guinea pig according to institutionally approved ethical guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing cold, oxygenated PSS.
-
Carefully remove the mesenteric attachment and clean the tissue.
-
Cut a 2-3 cm segment of the ileum.
-
Mount the ileum segment in the organ bath chamber, attaching one end to a fixed hook and the other to the force-displacement transducer.[1]
4. Experimental Procedure:
-
Fill the organ bath with PSS and maintain the temperature at 37°C, continuously bubbling with carbogen gas.[7]
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.[3]
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, check the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or carbachol) or a high concentration of KCl (e.g., 60-80 mM). Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath at regular intervals, allowing the response to each concentration to reach a plateau before adding the next. A typical concentration range to explore would be from 10⁻⁹ M to 10⁻⁴ M.
-
Record the contractile response continuously.
5. Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Express the responses as a percentage of the maximal contraction achieved.
-
Plot the percentage response against the logarithm of the this compound concentration to generate a sigmoidal concentration-response curve.
-
From this curve, determine the EC50 and Emax values.[1]
Protocol 2: this compound-Induced Contraction of Rat Urinary Bladder
1. Materials and Reagents:
-
Same as for Protocol 1. Tyrode's solution can also be used as the PSS.
2. Preparation of this compound Stock Solution:
-
Follow the same procedure as in Protocol 1.
3. Tissue Dissection and Mounting:
-
Humanely euthanize a rat according to institutionally approved ethical guidelines.
-
Excise the urinary bladder and place it in cold, oxygenated PSS.
-
Remove any adhering fat and connective tissue.
-
Cut the bladder open longitudinally and prepare longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mount the bladder strips in the organ bath as described for the guinea pig ileum.
4. Experimental Procedure:
-
Follow the same procedure as in Protocol 1, with a resting tension of approximately 0.5-1 gram.[8]
-
Equilibration and viability checks are performed similarly.
-
Generate a cumulative concentration-response curve for this compound.
5. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the EC50 and Emax for this compound in rat urinary bladder tissue.
Experimental Workflow Diagram
Caption: Isolated Organ Bath Experimental Workflow.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 8. Muscarinic receptors in isolated urinary bladder smooth muscle from different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Muscarinic Receptor Desensitization Using Muscarine Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Prolonged or repeated exposure to an agonist, such as muscarine (B1676868) iodide, can lead to a decrease in the receptor's responsiveness, a phenomenon known as desensitization.[1] This process is a critical physiological mechanism to prevent overstimulation of cells and is also a key consideration in drug development, as it can lead to tachyphylaxis (a rapid decrease in drug response).[1] This document provides detailed application notes and protocols for investigating mAChR desensitization using the stable and potent agonist, muscarine iodide.[2]
This compound is a structural analog of acetylcholine and acts as a selective agonist for mAChRs, mimicking the physiological effects of acetylcholine. Its use allows for the controlled induction of desensitization, enabling researchers to dissect the underlying molecular mechanisms.
Mechanisms of Muscarinic Receptor Desensitization
The desensitization of mAChRs is a multi-faceted process that can be broadly categorized into short-term (rapid) and long-term desensitization.
-
Rapid Desensitization (Seconds to Minutes): This initial phase involves the uncoupling of the receptor from its associated G protein.[3] This is often mediated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[3][4] The phosphorylated receptor is then recognized by β-arrestin, which sterically hinders G protein coupling and promotes receptor internalization.[3][4]
-
Long-Term Desensitization (Minutes to Hours): Following initial uncoupling, prolonged agonist exposure leads to the sequestration or internalization of receptors from the cell surface into intracellular compartments, such as endosomes.[3] Over even longer periods (hours to days), the total number of receptors within the cell can decrease through downregulation, which involves the lysosomal degradation of the receptors.[3]
Key Experiments for Studying Receptor Desensitization
Several key experimental approaches can be employed to characterize the different stages of muscarinic receptor desensitization induced by this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying the number of receptors at the cell surface and in total cell preparations.[5][6] By using specific radiolabeled antagonists, changes in receptor density following this compound treatment can be determined.
Functional Assays
Functional assays measure the downstream signaling events following receptor activation. These are crucial for assessing the functional consequences of desensitization. Common readouts for mAChRs include:
-
Calcium Mobilization: M1, M3, and M5 mAChRs couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[7]
-
cAMP Accumulation: M2 and M4 mAChRs couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Receptor-G Protein Coupling Assays
These assays directly measure the ability of the receptor to activate its cognate G protein. A common method is the [35S]GTPγS binding assay, which measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. A decrease in agonist-stimulated [35S]GTPγS binding indicates receptor-G protein uncoupling.[8]
Data Presentation
The following tables summarize typical quantitative data obtained from experiments investigating muscarinic receptor desensitization.
Table 1: Effect of this compound Treatment on Receptor Number (Radioligand Binding)
| Treatment Condition | Duration | Receptor Number (Bmax) (% of Control) | Apparent Affinity (Kd) |
| Control (Vehicle) | 1 hour | 100% | No significant change |
| This compound (100 µM) | 1 hour | ~70-80% (Surface Receptors) | No significant change |
| This compound (100 µM) | 24 hours | ~40-60% (Total Receptors) | No significant change |
Table 2: Effect of this compound Pre-treatment on Functional Response
| Pre-treatment | Agonist Challenge | Functional Response (% of Control) |
| Vehicle (1 hour) | This compound (EC50) | 100% |
| This compound (100 µM) (1 hour) | This compound (EC50) | ~30-50% |
| Vehicle (24 hours) | This compound (EC50) | 100% |
| This compound (100 µM) (24 hours) | This compound (EC50) | ~10-20% |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture cells expressing the muscarinic receptor subtype of interest (e.g., HEK293, CHO, or a neuronal cell line like N1E-115) in appropriate growth medium.[1][9]
-
Plate cells at a suitable density in multi-well plates (e.g., 6-well or 24-well plates) and allow them to adhere and grow to 80-90% confluency.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
For desensitization experiments, aspirate the growth medium and replace it with a serum-free medium containing the desired concentration of this compound (e.g., 100 µM) or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes for rapid desensitization, or 24 hours for long-term downregulation).
-
Protocol 2: Whole Cell Radioligand Binding Assay (to measure surface receptors)
-
Cell Preparation:
-
After this compound treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove the agonist.
-
-
Binding Reaction:
-
Incubate the cells with increasing concentrations of a hydrophilic radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) in a binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a defined period at a specific temperature (e.g., 1 hour at room temperature) to reach equilibrium.[10]
-
To determine non-specific binding, a parallel set of incubations should include a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Termination and Lysis:
-
Terminate the binding reaction by rapidly aspirating the binding buffer and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[5]
-
Protocol 3: Membrane Preparation and Radioligand Binding (to measure total receptors)
-
Cell Harvesting and Lysis:
-
Membrane Isolation:
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 42,000 x g) to pellet the cell membranes.[12]
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Radioligand Binding:
-
Perform the radioligand binding assay as described in Protocol 2, using a lipophilic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB) that can access both surface and intracellular receptors.[10]
-
Protocol 4: Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with this compound or vehicle for the desired duration to induce desensitization.
-
Wash the cells to remove the pre-treating agonist.
-
-
Agonist Challenge and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a challenge concentration of this compound and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Compare the peak response in desensitized cells to that in control cells.
-
Visualizations
Caption: Muscarinic acetylcholine receptor (mAChR) signaling and desensitization pathway.
Caption: Experimental workflow for investigating muscarinic receptor desensitization.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Homologous and heterologous uncoupling of muscarinic M3 and α1B adrenoceptors to Gαq/11 in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting GPCR signals with optical biosensors of Gα-GTP in cell lines and primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term carbachol treatment-induced down-regulation of muscarinic M2-receptors but not m2 receptor mRNA in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged Treatment with Ligands Affects Ligand Binding to the Human Serotonin1A Receptor in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desensitization of the Canine A2a Adenosine Receptor: Delineation of Multiple Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Muscarine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of muscarine (B1676868) iodide, a potent muscarinic acetylcholine (B1216132) receptor agonist.[1] This document outlines detailed protocols for common experimental procedures, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows to facilitate robust and reproducible research.
Introduction to Muscarine Iodide
This compound is a quaternary ammonium (B1175870) salt that mimics the action of the neurotransmitter acetylcholine at muscarinic receptors.[1] These G-protein coupled receptors are integral to the parasympathetic nervous system and are involved in a wide range of physiological processes.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms.[3] In vivo administration of this compound is a valuable tool for investigating the physiological and behavioral roles of these receptors.
Preparation of this compound for In Vivo Administration
Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes.
Protocol for Preparing a Stock Solution:
-
Determine the Molecular Weight: Use the batch-specific molecular weight provided by the manufacturer (e.g., 301.17 g/mol for (+)-Muscarine iodide) for precise calculations.[1]
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolve in a Suitable Solvent: this compound is soluble in water up to 100 mM.[4] For in vivo studies, sterile saline (0.9% NaCl) is a commonly used vehicle.
-
Calculate the Volume: Use the following formula to determine the volume of solvent needed to achieve the desired stock solution concentration: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Ensure Complete Dissolution: Gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution if necessary.[4]
-
Storage: Stock solutions can be stored at -20°C for several months.[4] It is recommended to prepare and use the solution on the same day.[4]
Routes of In Vivo Administration
The choice of administration route depends on the experimental objectives and the pharmacokinetic properties of the compound.[5] Common parenteral routes for this compound include:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in small animals, offering relatively rapid absorption.
-
Subcutaneous (s.c.) Injection: This route results in slower absorption and a more sustained effect compared to i.p. or i.v. injections.[6]
-
Intravenous (i.v.) Injection: Provides the most rapid onset of action as it directly enters the systemic circulation, bypassing the need for absorption.[7]
For central nervous system (CNS) studies, it's important to consider that as a quaternary amine, this compound has limited ability to cross the blood-brain barrier.
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving this compound administration.
This protocol is used to quantify the secretomotor response of salivary glands to a muscarinic agonist.[8]
Materials:
-
This compound solution
-
Sterile saline (vehicle control)
-
Anesthetic (e.g., ketamine/xylazine cocktail)[2]
-
Pre-weighed cotton balls[8]
-
Fine-tipped forceps[6]
-
Microcentrifuge tubes[8]
-
Heating pad[2]
Procedure:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least one hour before the experiment.[2]
-
Baseline Measurements: Record the baseline body weight of each mouse.[2]
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).[2] Confirm a surgical plane of anesthesia by the lack of a pedal withdrawal reflex.[2]
-
Maintain Body Temperature: Place the anesthetized mouse on a heating pad set to 37°C.[2]
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2] The injection volume should be based on the animal's body weight (e.g., 10 ml/kg).[2]
-
Saliva Collection: Immediately after injection, place a pre-weighed cotton ball into the mouse's mouth using forceps.[6]
-
Incubation Period: Collect saliva for a defined period (e.g., 10-30 minutes).[2][6]
-
Sample Retrieval: Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.[8]
-
Quantification: Weigh the tube containing the saliva-soaked cotton ball. Calculate the amount of saliva collected by subtracting the initial weight of the cotton ball and tube from the final weight.[2] Results can be expressed as total saliva volume or normalized to the animal's body weight.[2]
Expected Outcome: A dose-dependent increase in salivary secretion. M3 muscarinic receptors are primarily responsible for this effect.[9]
This protocol measures the change in core body temperature following the administration of a muscarinic agonist.
Materials:
-
This compound solution
-
Sterile saline (vehicle control)
-
Rectal thermometer or implantable transponder for temperature measurement
Procedure:
-
Animal Acclimatization: Acclimate rats or mice to the experimental room.
-
Baseline Temperature: Measure the baseline core body temperature of each animal.[2]
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., i.p. or s.c.).[2]
-
Temperature Monitoring: Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[2]
-
Data Analysis: Calculate the change in body temperature from baseline for each time point.[2] Determine the maximum decrease in body temperature.[2]
Expected Outcome: A dose-dependent decrease in core body temperature. This response is primarily mediated by M2 muscarinic receptors.[9]
This protocol assesses the effect of muscarinic agonists on recognition memory.
Materials:
-
This compound solution or a muscarinic antagonist like scopolamine
-
Vehicle (e.g., saline)
-
Open field arena (e.g., 50 x 50 x 50 cm)[2]
-
Two sets of identical objects (familiar objects) and one set of novel objects[2]
-
Video recording and tracking software[2]
Procedure:
-
Habituation: Handle the mice for several days prior to the experiment to reduce stress.[2] On two consecutive days, allow each mouse to explore the empty open field arena for 10 minutes.[2]
-
Familiarization Phase: On the third day, administer the muscarinic agent or vehicle at a predetermined time before this phase (e.g., 30 minutes).[2] Place two identical objects in opposite corners of the arena.[2] Allow the mouse to explore the objects for a set duration (e.g., 5-10 minutes).[2] Record the time spent exploring each object, defined as sniffing or touching the object with the nose.[2]
-
Retention Interval: Return the mouse to its home cage for a specific period (e.g., 1 or 24 hours).[2]
-
Test Phase: Replace one of the familiar objects with a novel object.[2] Place the mouse back in the arena and record the time spent exploring the familiar and novel objects.
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Quantitative Data Summary
The following tables summarize quantitative data from studies using muscarinic agonists in vivo.
Table 1: Muscarinic Agonist-Induced Salivation
| Animal Model | Muscarinic Agonist | Dose (mg/kg, s.c.) | Saliva Volume (µl/30 min) |
|---|---|---|---|
| Wild-type Mice | Pilocarpine | 1 | ~150 |
| Wild-type Mice | Pilocarpine | 10 | ~250 (transient) |
Data from BenchChem Application Notes.[2]
Table 2: Muscarinic Agonist-Induced Hypothermia
| Animal Model | Muscarinic Agonist | Dose (mg/kg, i.p.) | Maximum Decrease in Body Temperature (°C) |
|---|---|---|---|
| Wild-type Mice | Oxotremorine | 0.1 | ~2.5 |
| Wild-type Mice | Oxotremorine | 1.0 | ~6.0 |
Qualitative trends are well-established; specific values can vary.
Table 3: Effects on Recognition Memory (Novel Object Recognition)
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Discrimination Index (DI) | Effect on Recognition Memory |
|---|---|---|---|---|
| Mice | Vehicle | - | ~0.4 | Normal |
| Mice | Scopolamine | 1.0 | ~0.0 | Impaired |
| Mice | Scopolamine + Muscarinic Agonist | Varies | Varies | Potential Rescue of Impairment |
Illustrative data based on typical outcomes of such experiments.
Table 4: LD50 Values for Muscarine
| Route of Administration | LD50 (mg/kg) |
|---|---|
| Intravenous (mouse) | 0.56 |
| Oral (rat) | 430 - 642 |
| Intraperitoneal (rat) | 212 - 315 |
| Subcutaneous (rat) | 132 - 410 |
| Oral (cat) | 60 |
| Subcutaneous (cat) | 750 |
Data from BenchChem Technical Support Center.[6]
Visualizations
Caption: General signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.
Caption: Workflow for the muscarine-induced salivation experiment in mice.
Troubleshooting and Considerations
-
High Mortality Rate: If high mortality is observed, the administered dose is likely too high and approaching the LD50.[6] Reduce the dose by 25-50% in subsequent experiments.[6] Consider a subcutaneous route over an intravenous one to slow absorption.[6]
-
Excessive Peripheral Effects (SLUDGE Syndrome): Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE) are classic signs of peripheral muscarinic receptor activation.[6] If these effects are too severe, carefully titrate the dose to balance the desired central or specific organ effect with manageable peripheral side effects.[6] For CNS studies, pre-treatment with a peripherally restricted muscarinic antagonist (e.g., methylscopolamine) can mitigate these effects.[6]
-
Lack of Desired Response: If the intended physiological or behavioral response is not observed, the dose may be too low.[6] Gradually increase the dose in small increments.[6] Also, consider if the route of administration is optimal for reaching the target tissue.[6]
-
Animal Handling: Ensure animals are properly habituated to the experimental procedures to minimize stress, which can influence physiological and behavioral outcomes.[2]
References
- 1. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Using Inhibitors In Vivo [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
muscarine iodide solubility and stability issues
Welcome to the Technical Support Center for muscarine (B1676868) iodide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of muscarine iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for this compound is high-purity water (e.g., distilled, deionized, or Milli-Q). It is readily soluble in water, and stock solutions with concentrations up to 100 mM (30.12 mg/mL) can be prepared[1]. Some suppliers indicate that concentrations as high as 50 mg/mL (166.02 mM) can be achieved in water, though this may require sonication and gentle warming[2]. While DMSO is also mentioned as a solvent for stock solutions, it's important to note that as a salt of an organic compound, its solubility in less polar solvents might be limited[3][4][5].
Q2: My this compound solution appears cloudy or has particulates. What should I do?
A2: Cloudiness or the presence of particulates in your this compound solution can indicate incomplete dissolution or impurities. To address this, you can take the following steps:
-
Verify the Solvent: Ensure you are using a high-purity water source.
-
Aid Dissolution: Gentle warming in a 37°C water bath or sonication can help dissolve the compound completely.
-
Sterile Filtration: After achieving complete dissolution, it is advisable to sterilize the solution by passing it through a 0.22 µm filter. This will also help in removing any undissolved impurities[2].
Q3: I observed a precipitate after diluting my aqueous this compound stock solution into my experimental buffer. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution into a complex buffer, such as phosphate-buffered saline (PBS), can be due to interactions between this compound and the buffer components, or a pH shift that affects the solubility of other components in the media. To prevent this, consider preparing your working solutions in a simpler buffer system or in your cell culture medium directly before use. Always ensure the final pH of your working solution is within the optimal range for your experiment.
Q4: What are the recommended storage conditions for this compound powder and its stock solutions?
A4: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to two years[3]. Some suppliers may recommend storage at 2-8°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or at -80°C for up to six months[2][3]. It is crucial to protect both the solid compound and its solutions from light, as iodide-containing compounds can be light-sensitive[6][7]. Whenever possible, it is best to prepare and use solutions on the same day[3].
Q5: I am not observing the expected response, or the response is very weak in my in vitro assay. What are the possible causes?
A5: A lack of or a weak response to this compound can stem from several factors:
-
Low Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype in sufficient numbers[8].
-
Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization. It is recommended to minimize the duration of exposure and allow for a recovery period in an agonist-free medium for the cells to re-sensitize[7][8].
-
Incorrect Concentration Range: The concentrations used might be too low to elicit a response or too high, causing rapid desensitization. Performing a wide-range dose-response curve (e.g., 1 nM to 1 mM) is recommended to determine the optimal concentration[8].
-
Poor Cell Health: Suboptimal cell culture conditions or unhealthy cells can lead to a general lack of responsiveness[8].
Q6: My experimental replicates show high variability. What could be the reason?
A6: High variability between replicates can be caused by:
-
Inconsistent Cell Seeding: Uneven cell density across wells is a common source of variability[8].
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier[8].
-
Inaccurate Reagent Preparation: Ensure that pipettes are calibrated and that all solutions, including this compound dilutions, are thoroughly mixed before being added to the wells[8].
-
Off-Target Effects of Iodide: The iodide counter-ion itself may have effects on certain ion channels. Consider running control experiments with a different iodide salt, such as sodium iodide, to assess any non-specific effects[7].
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | References |
| Water | 30.12 | 100 | Readily soluble. | [1] |
| Water | 50 | 166.02 | May require sonication and gentle warming. | [2] |
| DMSO | - | - | Mentioned as a suitable solvent for stock solutions. | [3][4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Important Considerations | References |
| Solid Powder | -20°C | Up to 2 years | Keep tightly sealed and protected from light. | [3] |
| Solid Powder | 2-8°C | - | As recommended by some suppliers. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
High-purity sterile water (e.g., Milli-Q)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
-
0.22 µm syringe filter
Methodology:
-
Calculation: To prepare a 100 mM solution, weigh out 30.12 mg of this compound for every 1 mL of water. For instance, for 1 mL of stock solution, you will need 30.12 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile water.
-
Mixing: Securely cap the tube and vortex thoroughly. If the powder does not dissolve completely, use a sonicator bath or a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube[2].
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][3].
Protocol 2: Preparation of Working Solutions by Serial Dilution
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Desired experimental buffer (e.g., HEPES-buffered saline, cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is necessary.
-
Dilution Step: For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.
-
Mixing: Gently vortex the tube to ensure the solution is homogeneous.
-
pH Check: Verify that the final pH of the working solution is appropriate for your experiment.
-
Usage: Use the freshly prepared working solution immediately in your experiment. It is not recommended to store dilute working solutions for extended periods.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|24570-49-8|COA [dcchemicals.com]
- 4. Muscarine-d9 iodide ((+)-Muscarine-d9 (iodide)) | mAChR | | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Muscarine Iodide Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing muscarine (B1676868) iodide concentration for their experiments. Find troubleshooting tips and answers to frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for muscarine iodide in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cell type, the muscarinic receptor subtype being investigated (M1-M5), and the experimental endpoint. However, for dose-response experiments, a broad concentration range, typically from 1 nM to 1 mM, is a recommended starting point.[1] For more targeted effects, it is advisable to test concentrations around the EC50 value for the receptor subtype of interest.[1]
Q2: Which signaling pathways are activated by different muscarinic receptor subtypes?
A2: Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes that couple to different G proteins, initiating distinct signaling cascades:[1]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[1][2] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 receptors predominantly couple to Gi/o proteins.[1][2] This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
It is also important to note that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, such as Gs and G12/13, adding complexity to their signaling profiles.[2]
Q3: How do I determine the EC50 of this compound for my specific cell line?
A3: To determine the half-maximal effective concentration (EC50), you need to conduct a dose-response experiment. This involves treating your cells with a range of this compound concentrations, typically in half-log or log increments, and measuring the biological response at each concentration. The data is then plotted with the logarithm of the this compound concentration on the x-axis and the response on the y-axis. A sigmoidal curve is fitted to the data, and the concentration that elicits 50% of the maximal response is the EC50 value.[1]
Q4: How should I prepare and store this compound solutions?
A4: To ensure optimal results and minimize artifacts from compound degradation, it is best to prepare fresh solutions of this compound for each experiment.[3] Muscarine chloride is readily soluble in water; ensure you are using a high-purity water source. If short-term storage is necessary, store aliquots of the stock solution at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[3] Protect solutions from light, as iodide-containing compounds can be light-sensitive.[3] For difficult-to-dissolve preparations, gentle warming in a 37°C water bath and vortexing or sonication can aid dissolution.
Troubleshooting Guide
Problem 1: No or weak response to this compound stimulation.
| Possible Cause | Suggested Solution |
| Low Receptor Expression | The cell line may not endogenously express the muscarinic receptor subtype of interest at a sufficient level.[1] Consider using a cell line known to express the target receptor or a transiently or stably transfected cell line. |
| Receptor Desensitization | Prolonged exposure to an agonist like muscarine can lead to receptor desensitization (uncoupling from G proteins) and internalization (removal from the cell surface), making the cells less responsive.[1] Minimize the duration of muscarine exposure. For kinetic assays, apply muscarine immediately before measurement. If pre-incubation is necessary, use the lowest effective concentration for the shortest possible time. To allow for re-sensitization, wash the cells thoroughly and permit a recovery period in agonist-free media.[1] |
| Incorrect Muscarine Concentration Range | The concentrations used may be too low to elicit a response or so high that they cause rapid and profound desensitization.[1] Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to identify the optimal concentration range for your specific cell system and response.[1] |
| Issues with Cell Health or Culture Conditions | Unhealthy cells or suboptimal culture conditions can lead to a general lack of responsiveness.[1] Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Check for signs of contamination and use fresh, properly formulated culture medium.[1] |
Problem 2: High background signal or variability between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell density across wells of a microplate is a common source of variability.[1] Ensure a single-cell suspension before seeding and use a consistent seeding technique. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and response.[1] Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1] |
| Reagent Preparation and Addition | Inaccurate pipetting or improperly mixed reagents can introduce significant variability.[1] Use calibrated pipettes and ensure all reagents, including muscarine dilutions, are thoroughly mixed before adding them to the wells.[1] |
Quantitative Data
Table 1: Potency (pEC50) of Common Muscarinic Agonists
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| Carbachol | ~6.5 | ~6.7 | ~6.3 | ~6.8 | ~6.0 |
| Oxotremorine-M | ~7.8 | ~7.9 | ~7.5 | ~8.1 | ~7.3 |
| Pilocarpine | ~6.2 | ~5.4 | ~6.1 | ~5.7 | Not widely reported |
| McN-A-343 | ~6.9 | ~5.6 | ~5.8 | ~6.7 | Not widely reported |
Note: These values are approximate and can vary depending on the cell line and assay conditions.
Experimental Protocols
Calcium Flux Assay (for M1, M3, M5 Receptors)
This assay measures the activation of Gq/11-coupled muscarinic receptors.[2]
-
Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in an appropriate assay plate.[2]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence intensity, which is proportional to the increase in intracellular calcium.
-
Data Analysis: Generate concentration-response curves to determine the EC50 of the agonist.[2]
cAMP Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase by Gi/o-coupled muscarinic receptors.
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[2]
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[2]
-
Compound Addition: Add the test compounds (agonists or antagonists) to the cells.[2]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).
-
Data Analysis: The decrease in cAMP levels is proportional to the activation of the Gi/o-coupled receptor. Calculate EC50 values from the concentration-response curves.
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways for muscarinic receptor subtypes.
Experimental Workflow: Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve.
Troubleshooting Logic
Caption: Troubleshooting logic for no or weak experimental response.
References
preventing muscarine iodide degradation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of muscarine (B1676868) iodide in experimental settings. The information is designed to help you mitigate common issues, with a focus on preventing the degradation of muscarine iodide in aqueous solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in aqueous solutions?
A1: While muscarine is a relatively stable molecule, its long-term stability in aqueous solutions can be compromised by several factors. These include:
-
pH: Extreme pH values, both acidic and basic, can potentially catalyze the degradation of this compound over time. It is generally recommended to maintain solutions at a neutral or slightly acidic pH.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. For long-term storage, refrigeration or freezing is crucial.[1]
-
Light: Exposure to light, particularly UV light, can provide the energy needed for photodegradation. It is a best practice to store this compound solutions in amber vials or otherwise protected from light.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents in the solution can lead to the chemical degradation of this compound.[1]
-
Microbial Contamination: Growth of microorganisms can alter the pH of the solution and introduce enzymes that may degrade the compound.
Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?
A2: To ensure the stability and longevity of your this compound stock solutions, the following storage conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | Up to 1 month | Suitable for shorter-term storage; aliquoting is still recommended.[3][4] |
| 2-8°C | A few days to a week | For short-term use only. Prepare fresh for critical experiments.[1] |
Note: Always store solutions in tightly sealed, sterile containers, protected from light.[1][2] Some suppliers do not recommend long-term storage of the solution and advise using it soon after preparation.[5]
Q3: My this compound solution has turned a yellow or brownish color. What does this indicate and is it still usable?
A3: Discoloration of your this compound solution is a strong indicator of degradation and/or contamination.[1] The color change may be due to the oxidation of the iodide ion or decomposition of the muscarine molecule itself. It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the integrity of your experimental results.[1]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: While specific studies on the use of antioxidants with this compound are not widely available, it is a plausible strategy to prevent oxidative degradation, especially for long-term storage.[1] Common antioxidants used in pharmaceutical preparations that could be considered include ascorbic acid or ethylenediaminetetraacetic acid (EDTA), which chelates metal ions that can catalyze oxidation.[1] However, it is crucial to first ensure that any added antioxidant is compatible with your specific experimental system and does not interfere with the assay.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| No or weak response to muscarine stimulation | Compound Degradation: The this compound may have degraded due to improper storage or handling. | Prepare a fresh solution of this compound from a solid powder. Verify the concentration and purity of stored solutions using an analytical method like HPLC if possible.[1] |
| Low Receptor Expression: The cell line or tissue preparation may have low expression levels of the target muscarinic receptor. | Confirm the expression of the muscarinic receptor subtype in your experimental model. Consider using a cell line with higher receptor expression.[6] | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration range for your specific system.[6] | |
| High variability in results between experiments | Inconsistent Solution Potency: This may be due to the degradation of the stock solution over time or between different preparations. | Always prepare and store this compound solutions under consistent, recommended conditions. If possible, use a fresh solution for each set of experiments or qualify the stored solution before use. |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and concentration changes. | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3] | |
| Precipitate forms in the solution upon storage or dilution | Poor Solubility at Storage Temperature: The concentration of the solution may be too high to remain soluble at low temperatures. | Ensure the concentration of your stock solution does not exceed its solubility limit at the storage temperature. |
| pH Shift: A change in the pH of the solution upon storage or dilution into a different buffer can affect solubility. | Use a buffered solution to maintain a stable pH. When diluting into a new buffer, ensure compatibility and check the final pH.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., HPLC-grade or Milli-Q)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and pipettes
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculation: this compound has a molecular weight of approximately 301.17 g/mol .[7] To prepare a 100 mM stock solution, you will need 30.12 mg of this compound per 1 mL of water.[7]
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Add the calculated volume of sterile water to the this compound powder.
-
Mixing: Tightly cap the container and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution.[3]
-
(Optional) Sterile Filtration: For long-term storage and to prevent microbial growth, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[3]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the stability of this compound in an aqueous solution.
Objective: To quantify the concentration of this compound over time under specific storage conditions to determine its degradation rate.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard of known purity
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid
-
0.22 µm syringe filters
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in water.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Prepare your this compound solution for stability testing at the desired concentration and in the desired buffer.
-
Store aliquots under the conditions you wish to test (e.g., different temperatures, light exposure).
-
At each time point, take an aliquot, and if necessary, dilute it to fall within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength or MS.
-
Gradient: A typical gradient could be:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Return to 100% A and equilibrate.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
-
Plot the concentration of this compound over time for each storage condition to determine the degradation kinetics.[1]
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling
Muscarine is an agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5) which couple to different G-proteins to initiate distinct intracellular signaling cascades.[6]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[6][8]
-
M2 and M4 Receptors: These subtypes typically couple to Gi/o proteins.[6]
Below are diagrams illustrating these two major signaling pathways.
Caption: Gq/11-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address issues with dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shutterstock.com [shutterstock.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in Muscarine Iodide Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with muscarine (B1676868) iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for muscarine iodide?
A: this compound is typically a solid. For long-term storage, it is recommended to store the powder at -20°C for up to two years. Once in solution, for example in DMSO, it can be stored at -80°C for up to six months or at -20°C for one month. If you are using a water-based stock solution, it is best to prepare it fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at -20°C for a short period. Before use, it is recommended to allow the vial to come to room temperature for at least an hour before opening to prevent condensation.
Q2: My this compound solution is not giving a consistent response. What could be the issue?
A: Inconsistent responses can arise from several factors:
-
Solution Instability: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Inconsistent Application: Ensure precise and consistent timing and application of this compound. Automated perfusion systems or calibrated pipettes can improve reproducibility.
-
Cell Health: Use cells within a defined and narrow passage number range, as receptor expression and signaling can change with excessive passaging.
Q3: I am observing a weaker than expected or no response to this compound. What are the possible causes?
A: A weak or absent response could be due to:
-
Low Receptor Expression: The cell line or tissue may have low expression levels of the target muscarinic receptors. Verify receptor expression using techniques like Western blotting or qPCR.
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization. Allow for adequate washout periods between agonist applications or construct a cumulative dose-response curve starting with a low concentration.
-
Incorrect Agonist Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration.
Q4: Are there any known off-target effects of this compound?
A: The primary "off-target" consideration for muscarine is its non-selective agonist activity at all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). If your experimental system expresses multiple subtypes, muscarine will activate them indiscriminately, which can lead to mixed signals. At high concentrations, there is also a risk of non-specific binding to other cellular components.
Troubleshooting Experimental Assays
This section provides detailed troubleshooting guides for common experimental assays used in this compound studies.
Calcium Imaging Assays
Calcium imaging is a widely used functional assay for Gq/11-coupled muscarinic receptors (M1, M3, M5), which signal through an increase in intracellular calcium.
Experimental Workflow for Calcium Imaging
Figure 1: A simplified workflow for a calcium imaging experiment.
Troubleshooting Guide for Calcium Imaging
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low receptor expression in the chosen cell line. | Confirm receptor expression using Western blot or radioligand binding. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Issues with the calcium indicator dye loading. | Optimize dye concentration and incubation time. Ensure cells are healthy and not over-confluent. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm cell viability and dye function. | |
| Phototoxicity or photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade reagent if possible. | |
| High Background Signal | Autofluorescence from cells or media. | Use phenol (B47542) red-free media |
Technical Support Center: Muscarine Iodide Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with muscarine (B1676868) iodide and other muscarinic receptor ligands. The focus is on minimizing non-specific binding to ensure accurate and reproducible experimental results.
Troubleshooting Guide: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific signal in a radioligand binding assay, leading to a poor signal-to-noise ratio and unreliable data.[1][2] This section addresses the most common causes and their solutions.
Issue: My radioligand binding assay shows a high level of non-specific binding. What should I do?
High non-specific binding is a common issue that can arise from several factors related to the radioligand, assay components, or the experimental procedure.[1] Below is a systematic approach to troubleshooting this problem.
Figure 1: Troubleshooting workflow for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in muscarinic receptor assays?
A1: Non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor.[3] The main causes include:
-
Hydrophobic Interactions: The radioligand may bind to filters, assay plates, or other proteins due to hydrophobicity.[1][4]
-
High Radioligand Concentration: Using a concentration of the radiolabeled ligand that is too high can saturate non-specific sites.[1] It is recommended to use a concentration at or below the ligand's dissociation constant (Kd).[1]
-
Inappropriate Assay Buffer: The pH, ionic strength, and composition of the buffer can significantly influence NSB.[4]
-
Insufficient Washing: Inadequate washing after incubation fails to remove all unbound radioligand, which is then incorrectly measured as bound.[1][2]
-
High Protein Concentration: Excessive amounts of membrane protein can increase the number of available non-specific sites.[1]
Q2: How do I define non-specific binding in my experiment?
A2: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand.[5] This "cold" ligand saturates the specific binding sites (the muscarinic receptors), so any remaining radioligand binding is considered non-specific. For muscarinic receptors, a high-affinity antagonist like atropine (B194438) (typically at 1-10 µM) is commonly used for this purpose.[5][6][7]
Q3: What components can I add to my assay buffer to reduce NSB?
A3: Modifying your assay buffer is a key strategy to minimize NSB.[2] Consider the following additives:
-
Blocking Proteins: Bovine Serum Albumin (BSA) is frequently added to block non-specific protein-protein interactions and prevent the radioligand from adhering to surfaces.[4][8]
-
Salts: Increasing the salt concentration (e.g., with NaCl) can reduce charge-based interactions that contribute to NSB.[4][8]
-
Non-ionic Surfactants: Low concentrations of mild detergents like Tween-20 can disrupt non-specific hydrophobic interactions.[4][9]
-
Polyethyleneimine (PEI): Pre-treating glass fiber filters with PEI is a standard method to reduce the binding of radioligands to the filter itself.[1][2]
Q4: Can the choice of plasticware and filters affect my results?
A4: Yes. Some radioligands can bind to standard plasticware. Using low-protein-binding plates and pipette tips can help mitigate this.[1] Additionally, different types of glass fiber filters may exhibit varying levels of NSB for your specific assay; it may be necessary to test different filter materials to find the one with the lowest background signal.[2]
Q5: Why is it important to use ice-cold wash buffer?
A5: Using ice-cold wash buffer is crucial during the filtration step.[2] The low temperature minimizes the dissociation of the specific radioligand-receptor complex while the unbound ligand is washed away.[2] This helps to preserve the specific binding signal while effectively removing the non-specific and free radioligand.
Data Presentation: Buffer Additives and Blocking Agents
The following tables summarize common reagents used to minimize non-specific binding. Concentrations should be optimized for each specific assay.
Table 1: Common Buffer Additives to Reduce NSB
| Additive | Typical Concentration | Primary Mechanism of Action | Reference(s) |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Blocks non-specific protein-protein and hydrophobic interactions. | [4][8] |
| Sodium Chloride (NaCl) | 100 - 300 mM | Shields charge-based interactions. | [4][8][10] |
| Tween-20 | 0.01 - 0.05% | Disrupts hydrophobic interactions. | [4][9] |
| Magnesium Chloride (MgCl₂) | 1 - 10 mM | Often included to maintain receptor integrity and affinity. | [5][10] |
Table 2: Common Blocking Agents for Surfaces
| Agent | Application | Typical Concentration | Purpose | Reference(s) |
| Polyethyleneimine (PEI) | Pre-soaking glass fiber filters | 0.3 - 0.5% | Reduces radioligand adsorption to the filter material. | [1][2][6] |
| Atropine | NSB Control in Assay | 1 - 10 µM | Saturates specific muscarinic receptor sites to define NSB. | [5][6][10] |
| Normal Serum | Blocking Step (IHC/ICC) | 5 - 10% | Blocks non-specific antibody binding to Fc receptors on tissue. | [11][12] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol provides a detailed method for determining the affinity of a test compound (e.g., muscarine iodide) for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
muscarine iodide stability in different buffer solutions
Welcome to the technical support center for muscarine (B1676868) iodide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and troubleshooting of muscarine iodide solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: While muscarine is a relatively stable molecule, its long-term stability in solution can be influenced by several factors[1]:
-
pH: Extreme pH values may lead to degradation over time. It is generally recommended to maintain solutions at a neutral or slightly acidic pH[1].
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, freezing is recommended[2][3].
-
Light: Exposure to light, particularly UV light, can provide energy for photodegradation. Storing solutions in amber vials or protecting them from light is a best practice[1][4].
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can alter the pH and introduce enzymes that may degrade the compound[1].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is readily soluble in water[2]. High-purity, sterile water (e.g., HPLC-grade or USP-grade) is the recommended solvent for preparing stock solutions[1]. For a 50 mg/mL concentration in water, ultrasonic treatment may be necessary[2].
Q3: How should I store my this compound stock solutions for optimal stability?
A3: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. Under these conditions, stock solutions are generally stable for up to six months[2][3]. For short-term storage of a few days, refrigeration at 2-8°C is acceptable[1][5].
Q4: Is it necessary to use a buffer in my experiments with this compound?
A4: While specific data on the optimal buffer for this compound is limited, using a buffer to maintain a stable pH is good practice, especially in biological assays. A phosphate (B84403) buffer within the neutral pH range (e.g., pH 6.8-7.4) is a common and suitable choice[1].
Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation can indicate incomplete dissolution, solubility issues in the buffer, or degradation. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Data Summary: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Duration | Key Recommendations |
| Stock Solution | Water or DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use sterile, high-purity solvent.[2][3] |
| Stock Solution | Water or DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store protected from light.[2][3][4] |
| Working Dilution | Aqueous Buffer (e.g., PBS) | 2-8°C | Short-term (prepare fresh daily if possible) | Ensure pH is in the physiological range (7.2-7.4). |
| Solid | N/A | -20°C | 2 years | Keep container tightly sealed and away from moisture.[3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in your chosen buffer (e.g., 10 mM in 10 mM Phosphate Buffer, pH 7.4).
-
Sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination[2].
-
-
Incubation Conditions:
-
Aliquot the solution into multiple sterile, light-protected tubes.
-
Incubate the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each incubation condition.
-
Immediately analyze the samples or store them at -80°C for later analysis.
-
-
Analytical Method:
-
Use a suitable analytical method to determine the concentration of this compound remaining in the solution. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and accurate method.
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms upon dilution into buffer | - Interaction with buffer components (e.g., high concentration of phosphate).- Significant shift in pH affecting solubility. | - Perform a small test dilution first.- Ensure the final pH of the experimental buffer is within the physiological range (typically 7.2-7.4).- Consider using a different buffer system if the issue persists. |
| Solution is cloudy or contains particulates | - Incomplete dissolution.- Presence of impurities. | - Apply gentle heat (e.g., 37°C water bath) and vortex or sonicate to aid dissolution.- After dissolution, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. |
| Inconsistent experimental results | - Degradation of this compound stock or working solutions.- Repeated freeze-thaw cycles. | - Prepare fresh working solutions for each experiment from a properly stored stock.- Aliquot stock solutions to avoid repeated freezing and thawing[2][3].- Verify the concentration of the stock solution periodically using an analytical method like HPLC. |
| Discoloration of the solution | - Degradation of this compound.- Contamination of the solution. | - Discard the solution immediately.- Prepare a fresh, sterile solution and ensure it is stored protected from light[1]. |
Visual Guides
References
Technical Support Center: Muscarine Iodide in Electrophysiology
Welcome to the technical support center for the use of muscarine (B1676868) iodide in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is muscarine iodide and how does it work?
This compound is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the parasympathetic nervous system.[1][2] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and intracellular signaling pathways.[3][4] Activation of these receptors by this compound can lead to various cellular responses, including changes in ion channel activity, which are often studied using electrophysiological techniques.[5][6]
Q2: What are the main differences between muscarine, carbachol, and acetylcholine?
While all three are cholinergic agonists, they have different properties:
| Agonist | Receptor Specificity | Susceptibility to Acetylcholinesterase |
| Acetylcholine | Nicotinic and Muscarinic Receptors | High |
| Carbachol | Nicotinic and Muscarinic Receptors | Low/Resistant[7][8] |
| Muscarine | Primarily Muscarinic Receptors[1] | Resistant |
Carbachol is often used when a sustained cholinergic effect is desired without breakdown by acetylcholinesterase.[7] Muscarine is particularly useful for selectively studying muscarinic receptor function without confounding effects from nicotinic receptor activation.[1]
Q3: Which muscarinic receptor subtypes are targeted by muscarine?
Muscarine is a non-selective agonist for all five muscarinic receptor subtypes (M1-M5).[9] The specific downstream effects observed in an experiment will depend on which receptor subtypes are expressed in the cell type under investigation.[10][11]
Q4: How does this compound affect different types of ion channels?
The effect of this compound on ion channels is indirect and mediated by G-protein signaling pathways activated by muscarinic receptors.[12]
-
Potassium (K+) Channels: Activation of M2 receptors, coupled to Gi/o proteins, can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] This results in potassium efflux and membrane hyperpolarization.[5]
-
Calcium (Ca2+) Channels: M2 receptor activation can also inhibit voltage-gated Ca2+ channels, leading to a decrease in calcium influx.[3] Conversely, M1 and M3 receptor activation, via Gq/11 proteins, increases intracellular calcium through the release from internal stores.[3][13]
-
Chloride (Cl-) Channels: In some cell types, muscarinic receptor activation can increase chloride ion conductance, leading to depolarization.[14]
Troubleshooting Guide
Problem 1: No observable electrophysiological response to this compound application.
-
Possible Cause 1: Inactive Compound.
-
Solution: this compound solutions should be prepared fresh for each experiment. If using a stock solution, ensure it has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the compound on a positive control cell line known to respond to muscarinic agonists.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: The cell type you are studying may not express a sufficient density of muscarinic receptors. Verify receptor expression using techniques like RT-PCR, western blotting, or immunohistochemistry. Consider using a cell line engineered to overexpress a specific muscarinic receptor subtype.
-
-
Possible Cause 3: Receptor Desensitization.
-
Possible Cause 4: Incorrect Perfusion/Application.
-
Solution: Ensure your perfusion system is delivering the this compound solution to the cell being recorded. Check for leaks or blockages in the perfusion lines.
-
Problem 2: The observed response is not consistent with expected muscarinic receptor activation (e.g., unexpected depolarization/hyperpolarization).
-
Possible Cause 1: Off-Target Effects.
-
Solution: While muscarine is selective for muscarinic receptors, at very high concentrations, off-target effects can occur.[9] Perform a dose-response curve to determine the optimal concentration range. Use specific muscarinic receptor antagonists (e.g., atropine (B194438) for general blockade, or more selective antagonists like pirenzepine (B46924) for M1) to confirm that the observed effect is mediated by muscarinic receptors.
-
-
Possible Cause 2: Mixed Receptor Population.
-
Solution: Your cells may express multiple muscarinic receptor subtypes that couple to opposing signaling pathways (e.g., M2 and M3).[10][11] The net effect will depend on the relative expression levels and coupling efficiencies of these receptors. Use subtype-selective antagonists to dissect the contribution of each receptor subtype.
-
-
Possible Cause 3: Iodide-Specific Effects.
-
Solution: The iodide counter-ion itself can have effects on certain ion transporters, such as the chloride-iodide exchanger pendrin.[16] While less common in typical electrophysiology preparations, if you suspect an iodide-specific effect, consider using a different salt of muscarine (e.g., muscarine chloride) if available.
-
Problem 3: Difficulty achieving a stable whole-cell patch-clamp recording when applying this compound.
-
Possible Cause 1: General Patch-Clamp Issues.
-
Solution: Before troubleshooting compound-specific issues, ensure your basic patch-clamp technique is optimized. This includes having a clean pipette, a good seal (>1 GΩ), and a stable recording baseline before drug application.[17] Ensure your pressure system is working correctly to clear debris from the cell surface.[17]
-
-
Possible Cause 2: Activation of Large Conductances.
-
Solution: Muscarinic activation of certain channels (e.g., GIRK channels) can cause a large increase in membrane conductance, making it difficult for the amplifier to clamp the voltage. Try using a lower concentration of this compound or partially blocking the activated channel with a specific blocker if known.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in high-purity deionized water or a suitable buffer (e.g., HEPES-buffered saline).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in your external recording solution.
-
Ensure the working solution is well-mixed before application.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Muscarinic Responses
This protocol is a general guideline and may need to be adapted for specific cell types and recording equipment.
-
Cell Preparation:
-
Solutions:
-
Recording Procedure:
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.[12]
-
Place the coverslip or slice in the recording chamber and perfuse with external solution.
-
Approach a cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -70 mV).
-
Record a stable baseline current for several minutes.
-
Apply the this compound working solution via the perfusion system.
-
Record the change in holding current or other electrophysiological parameters.
-
Wash out the this compound with the external solution and allow the recording to return to baseline.
-
Visualizations
Caption: Muscarinic receptor signaling pathways.
Caption: Whole-cell patch-clamp experimental workflow.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors: electrifying new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Nicotinic and Muscarinic Receptor Activation on Patch-Clamped Cells in the Optic Tectum of Rana Pipiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbachol inhibits electrophysiological effects of cyclic AMP in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist-induced actions on potassium and calcium channels in atrial myocytes: differential desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane mechanism associated with muscarinic receptor activation in single cells freshly dispersed from the rat anococcygeus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational changes in the M2 muscarinic receptor induced by membrane voltage and agonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of iodide/chloride exchange by pendrin. | Sigma-Aldrich [sigmaaldrich.com]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. protocols.io [protocols.io]
- 19. protocols.io [protocols.io]
Technical Support Center: Ensuring Reproducibility in Muscarine Iodide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with muscarine (B1676868) iodide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is muscarine iodide and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) salt and a classic parasympathomimetic agent. It acts as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
Q2: How should I prepare and store this compound solutions to ensure stability and potency?
Proper handling and storage are critical for reproducible results.
-
Storage of Solid Compound: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: For aqueous stock solutions, it is recommended to dissolve this compound in high-purity water. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to six months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. If using an aqueous stock, it is good practice to filter-sterilize the working solution with a 0.22 µm filter before adding it to your cells or tissues.[1]
Q3: Which muscarinic receptor subtypes couple to which primary signaling pathways?
The five muscarinic receptor subtypes are broadly categorized by their primary G-protein coupling:
-
Gq/11-Coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC).[2]
-
Gi/o-Coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Q4: What are the key factors that can lead to a lack of reproducibility in my this compound experiments?
Several factors can contribute to variability in experimental outcomes:
-
Cell Line Integrity: The passage number of your cell line can significantly impact receptor expression levels and signaling fidelity.[3][4][5][6] It is crucial to use cells within a consistent and low passage number range.
-
Reagent Quality and Stability: The purity and proper storage of this compound and other reagents are paramount. Degraded agonist will lead to inconsistent results.
-
Assay Conditions: Variations in temperature, pH, incubation times, and buffer composition can all affect the experimental outcome.
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization, resulting in a diminished response.
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique to minimize well-to-well variability in cell number. Consider using an automated cell counter for accuracy. |
| Edge Effects in Microplates | Wells on the perimeter of a microplate are prone to evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.[7] |
| Receptor Desensitization | Minimize the duration of this compound exposure. For kinetic assays, add the agonist immediately before measurement. If pre-incubation is necessary, use the lowest effective concentration for the shortest possible time. Allow for a sufficient washout period between agonist applications to permit receptor re-sensitization. |
| Compound Degradation | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Cell Passage Number | Maintain a consistent and documented range of cell passage numbers for all experiments. High passage numbers can lead to altered receptor expression and signaling.[3][4][5][6] |
Problem 2: No or Weak Response to this compound
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression of the target muscarinic receptor subtype in your cell line using techniques like RT-PCR, Western blot, or radioligand binding. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Inactive Agonist | Verify the purity and integrity of your this compound stock. If in doubt, purchase a new batch from a reputable supplier. |
| Incorrect Signaling Pathway Measured | Ensure that the assay you are using is appropriate for the G-protein coupling of the muscarinic receptor subtype you are studying (e.g., calcium flux for M1/M3/M5, cAMP inhibition for M2/M4). |
| Presence of Antagonists in Serum | Some components in fetal bovine serum (FBS) can have antagonistic effects. If you observe a weak response, consider reducing the serum concentration or performing the assay in a serum-free medium after an initial cell attachment period. |
Problem 3: High Background or Non-Specific Signal in Assays
| Potential Cause | Troubleshooting Step |
| High Non-Specific Binding (Radioligand Assays) | Reduce the concentration of the radioligand. Increase the number and volume of washes. Pre-treat filters and plates with a blocking agent like polyethyleneimine. Reduce the amount of membrane protein in the assay. |
| Autofluorescence of Compounds or Media | Run controls with your compound in the absence of cells to check for intrinsic fluorescence. Phenol (B47542) red in culture media can also contribute to background fluorescence in some assays; consider using phenol red-free media. |
| Iodide Counter-ion Interference | While generally not a major issue at typical experimental concentrations, the iodide ion could potentially interfere with certain sensitive assays. To rule this out, perform a control experiment with a different iodide salt (e.g., sodium iodide or potassium iodide) at the same molar concentration. |
Quantitative Data Summary
The potency of muscarinic agonists can vary depending on the receptor subtype, cell system, and the specific functional assay used. The following tables provide representative data for muscarinic agonists to serve as a benchmark for your experiments.
Table 1: Potency (EC50) of Muscarinic Agonists in Functional Assays
| Agonist | Receptor Subtype | Assay Type | Cell/Tissue Type | EC50 (nM) | Reference |
| Carbachol | M1 | NFAT Reporter | HEK293 | ~10-100 | [8] |
| Carbachol | M3 | Contraction | Human Colon | 12,600 | [9] |
| Methacholine | M3 | Vasodilation | Human Forearm | 52 | [10] |
| Carbachol | M4 | cAMP Inhibition | CHO-hm4 | ~60 | [11] |
Table 2: Binding Affinity (Ki) of Muscarinic Antagonists
| Antagonist | Receptor Subtype | Radioligand | Cell/Tissue Type | pKi | Reference |
| Pirenzepine | M1 | [³H]NMS | CHO-hM1 | ~8.0 | [12] |
| Methoctramine | M2 | [³H]NMS | CHO-hM2 | ~7.5-8.0 | [12] |
| 4-DAMP | M3 | [³H]NMS | CHO-hM3 | ~9.0 | [12] |
| Atropine | Non-selective | [³H]NMS | CHO-hM1-4 | ~9.0 | [12] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols & Visualizations
Gq-Coupled Signaling Pathway (M1, M3, M5)
Gi-Coupled Signaling Pathway (M2, M4)
General Experimental Workflow for Dose-Response Analysis
Detailed Methodologies
Protocol 1: Cell-Based Calcium Flux Assay (for M1, M3, M5 Receptors)
This protocol measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.
-
Cell Plating: Seed cells expressing the M1, M3, or M5 receptor into a 96-well or 384-well black, clear-bottom plate at an optimized density. Allow cells to attach and grow for 24-48 hours.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. Often, this includes an agent like probenecid (B1678239) to prevent dye leakage from the cells. Remove the cell culture medium and add the dye solution to the cells.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Measure baseline fluorescence for a short period (10-20 seconds). Add serial dilutions of this compound to the wells and immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Protocol 2: cAMP Inhibition Assay (for M2, M4 Receptors)
This protocol measures the decrease in intracellular cAMP levels following the activation of Gi-coupled muscarinic receptors.
-
Cell Plating: Seed cells expressing the M2 or M4 receptor in a suitable assay plate and allow them to attach overnight.
-
Forskolin Stimulation: On the day of the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. Then, stimulate the cells with an adenylyl cyclase activator, like forskolin, to induce a measurable level of cAMP.
-
Agonist Addition: Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C. The M2/M4 agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.
-
Data Analysis: The signal from the detection kit will be inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor subtype of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand, assay buffer, and cell membranes.
-
Non-specific Binding (NSB): Radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and cell membranes.
-
Competition: Radioligand, serial dilutions of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Dry the filter mat, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Diversity Mediated by Muscarinic Acetylcholine Receptor Subtypes and Evidence for Functional Selectivity [ouci.dntb.gov.ua]
- 8. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist-mediated increases in serum corticosterone levels are abolished in m(2) muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic m4 receptor activation by some atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa2online.org [pa2online.org]
issues with muscarine iodide purity and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with muscarine (B1676868) iodide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to purity, storage, and experimental use.
Frequently Asked Questions (FAQs)
Purity and Quality Control
Q1: What are the common impurities in muscarine iodide and how can they affect my experiments?
A1: While suppliers typically provide this compound with a purity of >98%, potential impurities can arise from the synthesis process or degradation.
-
Stereoisomers: During synthesis, stereoisomers such as (+)-epimuscarine can be formed.[1][2] These isomers may have different binding affinities and efficacies at muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to inconsistent or unexpected pharmacological results.
-
Residual Solvents and Reagents: Small amounts of solvents or unreacted reagents from the synthesis and purification process may be present.
-
Degradation Products: Improper storage can lead to degradation. Although specific degradation pathways for this compound are not extensively documented, forced degradation studies under conditions of heat, light, oxidation, and extreme pH are recommended to identify potential degradants.[3][4][5] The iodide ion itself can be susceptible to oxidation, especially in solution and when exposed to light.[6][7][8]
Impurities can alter the potency and efficacy of your this compound stock, leading to variability in experimental outcomes. It is crucial to use high-purity material and verify its integrity, especially for sensitive assays.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] These methods can help confirm the identity and quantify the purity of the compound. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Storage and Stability
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the stability and purity of this compound. It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[10][11][12][13][14][15][16]
Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
|---|---|---|---|
| Solid | -20°C | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | Up to 24 months |
| Stock Solution (-20°C) | -20°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | Up to 1 month |
| Stock Solution (-80°C) | -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | Up to 6 months |
Q4: How stable is this compound in different solvents?
A4: this compound is highly soluble in water. For biological experiments, sterile, high-purity water is the recommended solvent. While quantitative data on its stability in various organic solvents is limited, it is best practice to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be stored as recommended in the table above. It is advisable to avoid repeated freeze-thaw cycles.
Handling and Preparation
Q5: this compound is hygroscopic. How should I handle and weigh it accurately?
A5: The hygroscopic nature of this compound means it can rapidly absorb atmospheric moisture, leading to inaccurate weight measurements and affecting the final concentration of your solutions.[12][15]
To ensure accurate weighing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Work quickly to minimize exposure to air.
-
Use a weighing bottle with a stopper or a similar closed container.[17]
-
Alternatively, weigh the compound by difference: weigh the sealed vial, dispense the approximate amount needed into your vessel, and then re-weigh the vial. The difference in weight is the amount of compound dispensed.
-
For highly sensitive experiments, handling and weighing in a glove box with a controlled low-humidity atmosphere is ideal.[11]
A detailed workflow for handling hygroscopic compounds is provided in the diagrams section.
Q6: What are the safety precautions for handling this compound?
A6: this compound is a potent toxin and should be handled with care.[18] It is a parasympathomimetic agent that can cause symptoms such as increased salivation, sweating, and bronchoconstriction upon exposure. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Troubleshooting Experimental Issues
Q1: I am not observing the expected biological response after applying this compound. What could be the issue?
A1: Several factors could contribute to a lack of response:
-
Compound Degradation: The most common issue is the degradation of the this compound stock solution. Prepare a fresh solution from the solid compound and re-run the experiment.
-
Incorrect Concentration: This could be due to weighing errors (especially with a hygroscopic compound) or calculation mistakes. Re-verify your calculations and consider preparing a new stock solution.
-
Cell Line/Tissue Issues: The expression of muscarinic receptors can vary between cell lines and passages. Ensure your experimental model expresses the target mAChR subtype.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization or internalization, reducing the cellular response.
Q2: The potency (EC₅₀) of this compound in my assay is different from published values.
A2: Discrepancies in potency can arise from:
-
Assay-Specific Conditions: The measured potency can vary depending on the functional assay used (e.g., calcium mobilization vs. cAMP inhibition) due to differences in signaling amplification.
-
Purity of the Compound: The presence of less active impurities can lead to a higher apparent EC₅₀.
-
Experimental Conditions: Factors such as buffer composition, pH, and temperature can influence ligand-receptor binding and downstream signaling. Ensure these are consistent with the cited literature.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol for Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing a suitable buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted to 3.5 with formic acid) and an organic mobile phase (e.g., acetonitrile).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound in the aqueous mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
HPLC Conditions:
Parameter Recommended Condition Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Gradient elution with aqueous and organic phases Flow Rate 0.5 - 1.0 mL/min Injection Volume 10 µL Column Temperature 25°C | UV Detection | 226 nm (for iodide detection)[19] |
-
Data Analysis:
-
Run the standards to generate a calibration curve of peak area versus concentration.
-
Inject the this compound sample and integrate the peak area.
-
Calculate the purity by comparing the main peak area to the total area of all peaks.
-
Workflow for Purity Assessment by HPLC
Caption: Experimental workflow for assessing this compound purity by HPLC.
Protocol for Purity Assessment by Quantitative NMR (qNMR)
qNMR can provide a highly accurate measure of purity.[9][20][21]
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid). The standard should have a known purity and peaks that do not overlap with the analyte.
-
Dissolve both the sample and the standard in a known volume of deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, the number of protons corresponding to each peak, and the weights of the sample and standard.
-
Protocol for Handling and Weighing Hygroscopic this compound
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 7. brieflands.com [brieflands.com]
- 8. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Weighing Procedure - Chromatography Forum [chromforum.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 17. mlrip.ac.in [mlrip.ac.in]
- 18. The Constitution of Pseudo-Muscarine (“Synthetic Muscarine”) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemadder.com [chemadder.com]
Technical Support Center: Tachyphylaxis in Long-Term Muscarine Iodide Application
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding, identifying, and mitigating tachyphylaxis associated with the long-term application of muscarine (B1676868) iodide in experimental settings.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving prolonged exposure to muscarine iodide.
FAQs
-
Q1: What is tachyphylaxis in the context of this compound application?
-
A1: Tachyphylaxis is a rapid decrease in the cellular or tissue response to this compound following repeated or continuous administration. This manifests as a diminished biological effect, such as reduced smooth muscle contraction or attenuated second messenger signaling, even when the concentration of this compound is kept constant.
-
-
Q2: What are the primary molecular mechanisms behind tachyphylaxis to this compound?
-
A2: Tachyphylaxis to muscarinic agonists like this compound is a multi-faceted process primarily involving:
-
Receptor Desensitization: This is a rapid process where the muscarinic receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling pathways.[1]
-
Receptor Internalization: The receptor-β-arrestin complex can be targeted for endocytosis, leading to the removal of muscarinic receptors from the cell surface.[1] This reduces the number of available receptors to bind to this compound.
-
Receptor Downregulation: With chronic exposure, the total number of muscarinic receptors in the cell can decrease. This is a slower process that can result from increased receptor degradation or decreased receptor synthesis.[2][3][4][5]
-
-
-
Q3: How quickly can tachyphylaxis to this compound develop?
-
A3: The onset of tachyphylaxis can be rapid. Desensitization can occur within minutes of agonist exposure, while significant internalization can be observed within 30 minutes to a few hours.[3] Downregulation is a longer-term adaptation, typically occurring over several hours to days of continuous agonist exposure.[5]
-
-
Q4: Are all muscarinic receptor subtypes equally susceptible to tachyphylaxis?
-
A4: No, there can be differences in the susceptibility of muscarinic receptor subtypes to agonist-induced tachyphylaxis. For example, some studies suggest that M2 receptors may be more sensitive to downregulation than M1 receptors.[5] The specific cellular environment and the expression levels of GRKs and β-arrestins also play a crucial role.
-
-
Q5: What are some experimental strategies to mitigate or avoid tachyphylaxis?
-
A5: Several strategies can be employed to minimize tachyphylaxis in long-term experiments:
-
Intermittent Dosing: Instead of continuous application, introducing drug-free "washout" periods can allow for receptor resensitization and recycling to the cell surface. The optimal duration of the "on" and "off" periods needs to be determined empirically for each experimental system.
-
Dose Optimization: Using the lowest effective concentration of this compound can help to reduce the rate and extent of tachyphylaxis.
-
Co-treatment with Allosteric Modulators: Positive allosteric modulators (PAMs) that bind to a different site on the receptor can sometimes potentiate the effect of the primary agonist without causing the same degree of desensitization.
-
Investigating Biased Agonists: Biased agonists that preferentially activate one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment) may offer a way to achieve a therapeutic effect with reduced tachyphylaxis.[6]
-
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or absent response to this compound after initial successful application. | Receptor Desensitization/Internalization: The most likely cause of acute loss of response. | - Implement washout periods between agonist applications to allow for receptor resensitization.- Perform a time-course experiment to characterize the onset of desensitization in your system.- Consider using a lower concentration of this compound. |
| Gradual decrease in maximal response over several days of continuous this compound treatment. | Receptor Downregulation: Chronic exposure is likely reducing the total number of muscarinic receptors. | - Quantify receptor number using radioligand binding assays at different time points to confirm downregulation.- Consider an intermittent dosing schedule with extended drug-free periods.- If feasible for the experimental design, explore co-treatment with agents that may inhibit receptor degradation pathways. |
| High variability in the degree of tachyphylaxis between experiments. | Inconsistent Experimental Conditions: Cell passage number, cell density, and agonist incubation times can all affect the rate of tachyphylaxis.[7] | - Standardize your cell culture and experimental protocols meticulously.- Ensure consistent cell seeding density and passage number.- Use automated liquid handling for precise and repeatable agonist application. |
| Difficulty in confirming tachyphylaxis at the molecular level. | Suboptimal Assay Conditions: Issues with radioligand binding assays or functional assays can obscure the results. | - For radioligand binding, ensure you are using a saturating concentration of a high-affinity antagonist radioligand and appropriate controls for non-specific binding.- For functional assays (e.g., calcium imaging, cAMP assays), confirm cell viability and use positive controls to ensure the assay is working correctly.[1] |
Section 2: Data Presentation
The following table summarizes representative quantitative data on the effect of prolonged muscarinic agonist exposure on receptor density.
| Agonist (Concentration) | Exposure Time | Cell Type | Receptor Subtype | Change in Receptor Density (Bmax) | Reference |
| Carbamylcholine (1 mM) | 30 min | Mouse Neuroblastoma (N1E-115) | Muscarinic (unspecified) | Significant reduction in cell surface receptors | [3] |
| (+)-cismethyl-dioxolane | up to 24 h | Transfected Fibroblast (B82) | M1 | Downregulation observed | [5] |
| (+)-cismethyl-dioxolane | up to 24 h | Transfected Fibroblast (B82) | M2 | More sensitive to downregulation than M1 | [5] |
| Oxotremorine-M | 24 h | CHO-M1 | M1 | Marked reduction in response | [8] |
| Pilocarpine | 24 h | CHO-M1 | M1 | Marked reduction in response | [8] |
| Acetylcholinesterase Knockout | Chronic | Mouse Brain | M1, M2, M4 | ~50% reduction in protein levels | [9] |
Note: This table provides a summary of findings from various studies. The exact magnitude of downregulation can vary depending on the specific agonist, its concentration, the duration of exposure, and the experimental system used.
Section 3: Experimental Protocols
Key Experiment: Quantification of Muscarinic Receptor Downregulation via Radioligand Binding Assay
Objective: To determine the change in the total number of muscarinic receptors (Bmax) in a cell or tissue preparation following prolonged exposure to this compound.
Materials:
-
Cells or tissue expressing muscarinic receptors
-
This compound
-
Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine - [³H]NMS)
-
Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding
-
Cell lysis buffer
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration and for the desired duration (e.g., 24 hours).
-
Maintain a parallel set of vehicle-treated control cells.
-
-
Membrane Preparation:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparations.
-
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate for each membrane preparation (control and this compound-treated).
-
For each preparation, create a series of dilutions of the radiolabeled antagonist (e.g., 8-12 concentrations that bracket the expected Kd).
-
For each concentration of the radioligand, prepare tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled antagonist like atropine).
-
Add a fixed amount of membrane protein to each tube.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant) for both the control and this compound-treated groups.
-
Compare the Bmax values between the two groups to quantify the extent of receptor downregulation.
-
Section 4: Visualizations
Signaling Pathway of Muscarinic Receptor Desensitization and Internalization
Caption: Muscarinic receptor desensitization pathway.
Experimental Workflow for Assessing Tachyphylaxis
Caption: Workflow for assessing tachyphylaxis.
Logical Relationship for Troubleshooting Low Signal in Functional Assays
Caption: Troubleshooting workflow for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Down-regulation and desensitization of the muscarinic M1 and M2 receptors in transfected fibroblast B82 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of muscarinic acetylcholine receptor function in acetylcholinesterase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Muscarine Iodide Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for muscarine (B1676868) iodide treatment in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for muscarine iodide treatment?
A1: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line, the muscarinic receptor subtype being investigated (M1-M5), and the experimental endpoint. For initial dose-response experiments, a broad concentration range from 1 nM to 1 mM is recommended.[1] The incubation time should be selected based on the kinetics of the expected cellular response. For rapid signaling events like calcium mobilization, short incubation times are appropriate, while longer incubation periods are necessary for endpoints like changes in gene expression or cell viability.[1][2]
Q2: Which signaling pathways are activated by muscarinic receptors, and how does this influence incubation time?
A2: Muscarinic receptors are G protein-coupled receptors (GPCRs) that trigger distinct signaling cascades, each with different activation kinetics.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. This pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates a rapid release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3][4]
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]
The choice of incubation time should align with the specific pathway being studied. For instance, calcium release after Gq activation is a very rapid event, often peaking within seconds to minutes.[3]
Q3: How can I determine the optimal incubation time for my specific experiment?
A3: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (typically a concentration at or near the EC50) and measuring the response at several time points. The optimal incubation time will correspond to the peak response for activation studies or the desired level of effect for longer-term assays like cell viability.[2]
Q4: Can prolonged exposure to this compound cause cytotoxicity?
A4: While not typically a potent cytotoxic agent, high concentrations or prolonged exposure to this compound can induce cellular stress and lead to cell death in some cell types.[1] It is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to toxicity, especially in experiments with incubation times of 24 hours or longer.[1][2]
Troubleshooting Guide
Problem 1: I am observing no or a very weak response to this compound stimulation.
-
Possible Cause 1: Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype at a sufficient level.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express the receptor or a transfected cell line.
-
-
Possible Cause 2: Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response or so high that they cause rapid receptor desensitization.[1]
-
Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to identify the optimal concentration range for your specific cell system.[1]
-
-
Possible Cause 3: Suboptimal Incubation Time: The chosen incubation time may not align with the peak of the cellular response.
-
Solution: Conduct a time-course experiment to determine the optimal time point for your specific endpoint. For kinetic assays, consider applying muscarine immediately before measurement.[1]
-
-
Possible Cause 4: Poor Cell Health: Unhealthy or senescent cells may exhibit a blunted response.
Problem 2: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding: Uneven cell density across wells is a common source of variability.
-
Solution: Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
-
Possible Cause 2: Edge Effects in Microplates: Wells on the perimeter of a microplate are susceptible to evaporation and temperature fluctuations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.
-
-
Possible Cause 3: Reagent Preparation and Addition: Inaccurate pipetting or improperly mixed reagents can introduce significant errors.
-
Solution: Use calibrated pipettes and ensure all solutions, including this compound dilutions, are thoroughly mixed before being added to the cells.[1]
-
Problem 3: The this compound treatment is causing significant cell death.
-
Possible Cause 1: Cytotoxicity: The concentration of this compound may be too high, or the incubation time too long.[1]
-
Possible Cause 2: Secondary Effects: The observed cell death may be an indirect consequence of the signaling pathway activation.
-
Solution: Investigate downstream effectors of the activated pathway to understand the mechanism of cell death. Consider using pathway-specific inhibitors to confirm the cause.
-
Data Summary Tables
Table 1: General Guidelines for this compound Incubation Times
| Experimental Endpoint | Typical Incubation Time | Notes |
| Calcium Mobilization | 30 seconds - 10 minutes | A very rapid response, often peaking within the first few minutes. |
| ERK1/2 Phosphorylation | 2 - 60 minutes | Typically peaks around 5-15 minutes and returns to baseline.[3] |
| cAMP Inhibition | 15 - 60 minutes | A relatively rapid response following Gi/o activation. |
| Cell Viability (MTT/XTT) | 24 - 72 hours | Assesses longer-term effects on cell proliferation and survival.[1] |
| Gene Expression (qPCR) | 4 - 24 hours | Allows for transcription and translation of target genes. |
Table 2: Muscarinic Receptor Subtypes and Signaling Pathways
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Primary Effectors |
| M1, M3, M5 | Gq/11 | Phospholipase C Activation | IP3, DAG, Intracellular Ca2+, PKC[1][4] |
| M2, M4 | Gi/o | Adenylyl Cyclase Inhibition | Decreased cAMP[1][4] |
Experimental Protocols
Protocol 1: Time-Course of Intracellular Calcium Mobilization
This protocol describes the measurement of intracellular calcium changes over time using a fluorescent indicator like Fluo-4 AM.
Materials:
-
Cells expressing muscarinic receptors cultured on glass-bottom plates or coverslips.
-
Fluo-4 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution.
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom plates or coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.01-0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash cells once with HBSS, and add the loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular dye.[7]
-
-
Baseline Measurement:
-
Place the plate in the fluorescence reader/microscope.
-
Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 1-2 minutes to establish a stable signal.
-
-
This compound Addition:
-
Add this compound at the desired final concentration.
-
-
Time-Course Measurement:
-
Immediately begin recording fluorescence intensity at regular intervals (e.g., every 5 seconds) for a total of 5-10 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline reading (F/F0).
-
Plot the normalized fluorescence against time to visualize the calcium mobilization kinetics. The optimal incubation time corresponds to the peak of this curve.
-
Protocol 2: Time-Course of Cell Viability using MTT Assay
This protocol determines the effect of this compound on cell viability over a longer period.
Materials:
-
Cells in a 96-well plate.
-
Complete culture medium.
-
This compound stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO or other solubilization solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach over-confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow to attach for 24 hours.
-
This compound Treatment:
-
Prepare dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
-
MTT Addition:
-
At the end of each incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT, no cells).
-
Express the results as a percentage of the vehicle-treated control cells for each time point.
-
Plot cell viability against incubation time to determine the optimal duration for the desired effect.
-
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
dealing with muscarine iodide precipitation in stock solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with muscarine (B1676868) iodide, particularly regarding its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing muscarine iodide stock solutions?
A1: this compound is highly soluble in water.[1] High-purity water (e.g., distilled, deionized, or Milli-Q) is the recommended solvent for creating stock solutions. While solubility in DMSO is possible, water is generally the preferred solvent.[2][3]
Q2: What are the primary factors that can affect the stability of this compound in a solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
Temperature: Higher temperatures can accelerate chemical degradation. For long-term storage, refrigeration or freezing is recommended.[4]
-
pH: Extreme pH values may lead to degradation over time. It is best to maintain solutions at a neutral or slightly acidic pH.[4]
-
Light: Exposure to light, especially UV light, can cause photodegradation. Storing solutions in amber vials or protecting them from light is a best practice.[4]
-
Microbial Contamination: Non-sterile solutions are prone to microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.[4]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical for maintaining the integrity of the compound. For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5]
Data Summary Tables
Solubility Data for (+)-Muscarine Iodide
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| Water | 30.12 | 100[1] |
| DMSO | Soluble (specific data varies) | Soluble (specific data varies)[2][3] |
Recommended Storage Conditions
| Compound Form | Storage Condition | Recommended Duration |
| Solid Powder | Dry, dark, at -20°C | Long-term (months to years)[5] |
| Stock Solution (in water) | -20°C | Up to 1 month[2][5] |
| Stock Solution (in water) | -80°C | Up to 6 months[2][5] |
Troubleshooting Guide: Precipitation Issues
Issue 1: My this compound stock solution, which was initially clear, has formed a precipitate after storage in the fridge or freezer.
-
Possible Cause 1: Concentration exceeds solubility at storage temperature. The solubility of compounds often decreases at lower temperatures. If the stock solution is highly concentrated, it may fall out of solution when refrigerated or frozen.
-
Solution: Gently warm the solution in a 37°C water bath and agitate by vortexing or sonicating to redissolve the precipitate. Before use, ensure the solution is clear. For future preparations, consider preparing a slightly less concentrated stock solution or storing it at a temperature where it remains soluble.
-
Possible Cause 2: Change in pH. Accidental introduction of acidic or basic contaminants or microbial growth can alter the pH, potentially reducing solubility.[4]
-
Solution: Check the pH of your solution. If it has shifted significantly, it is best to discard it and prepare a fresh, sterile solution.[4]
Issue 2: My solution appears cloudy or contains particulates immediately after trying to dissolve the this compound powder.
-
Possible Cause: Incomplete dissolution. The powder may not have fully dissolved.
-
Solution: To aid dissolution, you can apply gentle heat (e.g., a 37°C water bath) and use a vortex mixer or an ultrasonic bath.[1] Allow 5-10 minutes with intermittent mixing until the solution is clear. After dissolution, sterile filter the solution through a 0.22 µm syringe filter to remove any remaining microparticulates.
Issue 3: A precipitate formed after I diluted my aqueous this compound stock solution into my experimental buffer or cell culture medium (e.g., PBS).
-
Possible Cause: Buffer incompatibility. This is a common issue. While this compound is very water-soluble, certain buffers, particularly those containing high concentrations of phosphate (B84403) like PBS, can cause the precipitation of salts when other compounds are introduced.
-
Solution:
-
Perform a Test Dilution: Before preparing your full experimental volume, mix a small amount of your stock solution with the buffer to see if a precipitate forms.
-
Check Final pH: Ensure the final pH of your experimental solution is within the desired physiological range (typically 7.2-7.4).
-
Consider an Alternative Buffer: If precipitation persists with PBS, consider using a different biological buffer system such as HEPES or Tris, provided it is compatible with your experimental setup.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
-
Objective: To prepare a sterile, clear stock solution of (+)-Muscarine Iodide.
-
Materials:
-
(+)-Muscarine iodide powder (MW: 301.17 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
-
0.22 µm syringe filter and sterile syringe
-
-
Methodology:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 30.12 mg of (+)-muscarine iodide powder.
-
Dissolution: Aseptically add the weighed powder to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility and remove any potential microparticulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for up to one month or -80°C for up to six months.[2][5]
-
Visual Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Muscarinic receptor signaling pathways activated by muscarine.
References
- 1. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Muscarine-d9 iodide ((+)-Muscarine-d9 (iodide)) | mAChR | | Invivochem [invivochem.com]
- 3. This compound|24570-49-8|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Muscarine Iodide vs. Acetylcholine: A Comparative Analysis of Potency at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the potency of muscarine (B1676868) iodide and the endogenous neurotransmitter acetylcholine (B1216132) at muscarinic acetylcholine receptors (mAChRs). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Quantitative Potency Comparison
The potency of an agonist is a measure of the concentration required to produce a defined effect. This is often expressed as the half-maximal effective concentration (EC50) in functional assays or the inhibition constant (Ki) in binding assays. A lower value indicates higher potency. The following tables summarize the potency of muscarine and acetylcholine at various muscarinic receptor subtypes, compiled from multiple studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, such as tissue preparations, cell lines, and assay techniques.
| Ligand | Receptor Subtype(s) | Potency (EC50/Ki) | Tissue/Cell Line | Reference |
| Muscarine | M1 (likely) | EC50: 0.7 ± 0.15 µM | Rat Hippocampal CA1 Pyramidal Cells | [1] |
| M1 | Ki: 2,000 nM | Rat Cerebral Cortex | [2] | |
| M2 | Ki: 54 nM | Rat Heart | [2] | |
| M2 | pD2: 7.12 | Guinea Pig Atria | [2] | |
| M3 | Ki: 2,400 nM | Rat Salivary Gland | [2] | |
| M3 | pD2: 6.48 | Guinea Pig Ileum | [2] | |
| Acetylcholine | M1 (likely) | EC50: 159 ± 54 µM | Rat Hippocampal CA1 Pyramidal Cells | [1] |
| M1 (likely) | EC50: 2.4 ± 1.5 µM (with physostigmine) | Rat Hippocampal CA1 Pyramidal Cells | [1] | |
| M1 | EC50: 56 nM | CHO-M1 Cells | [1][3] | |
| M1 | EC50: 815 nM (Gαq activation) | HEK293-M1 Cells | [4] | |
| M3 (predominantly) | EC50: 537 nmol/L | Human Forearm Vasculature | [5] | |
| M1/M3 | pEC50: 6.16 ± 0.04 | Human Umbilical Vein | ||
| M2 | EC50: ~3.5-4.5 times lower than carbachol | Guinea-pig small intestine smooth muscle | [6] |
Note: pD2 is the negative logarithm of the EC50 value. The data for muscarine largely refers to the most active enantiomer, (+)-(2S, 3R, 5S)-muscarine.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate ion channels.[7][8]
Experimental Protocols
The determination of agonist potency is performed through various in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand to a receptor. It measures the ability of an unlabeled ligand (e.g., muscarine iodide or acetylcholine) to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled competitor ligands (this compound, acetylcholine).
-
Assay buffer.
-
Atropine (for determining non-specific binding).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 (the concentration of competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[2]
Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50) of agonists for Gq-coupled receptors (M1, M3, M5) by measuring the increase in intracellular calcium concentration.
Objective: To determine the EC50 of a muscarinic agonist.
Materials:
-
Cells stably expressing the muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Muscarinic agonist (this compound, acetylcholine).
-
Fluorescence microplate reader or microscope.
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye. An incubation period of 30-60 minutes at 37°C is typical.[9]
-
Wash the cells to remove extracellular dye.
-
Prepare serial dilutions of the muscarinic agonist.
-
Add the agonist dilutions to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
The peak fluorescence response for each agonist concentration is determined.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]
cAMP Accumulation Assay
This functional assay is used to measure the potency (EC50) of agonists for Gi-coupled receptors (M2, M4) by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the EC50 of a muscarinic agonist at Gi-coupled receptors.
Materials:
-
Cells stably expressing the M2 or M4 muscarinic receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Muscarinic agonist (this compound, acetylcholine).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a suitable assay plate.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[10]
-
Add serial dilutions of the muscarinic agonist to the cells and incubate.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay format. In HTRF assays, a decrease in the FRET signal corresponds to a decrease in cAMP levels.[10]
-
The reduction in forskolin-stimulated cAMP levels is plotted against the logarithm of the agonist concentration to determine the EC50 value.[10][11]
Experimental Workflow for Potency Determination
The following diagram illustrates a typical workflow for determining the potency of a muscarinic agonist in a cell-based functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Muscarine Iodide and Carbachol: A Guide for Researchers
This guide provides a detailed comparison of the in vivo effects of two key cholinergic agonists, muscarine (B1676868) iodide and carbachol (B1668302). Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, receptor selectivity, and resultant physiological effects, supported by available experimental data.
Introduction: Understanding the Cholinergic Landscape
Muscarine iodide and carbachol are parasympathomimetic agents that mimic the effects of the endogenous neurotransmitter acetylcholine (B1216132) (ACh).[1] Their primary difference lies in their receptor selectivity. Muscarine is a selective agonist for muscarinic acetylcholine receptors (mAChRs), whereas carbachol acts on both muscarinic and nicotinic acetylcholine receptors (nAChRs).[1] This fundamental distinction in receptor activation profiles leads to significant differences in their systemic in vivo effects. Furthermore, carbachol is resistant to degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine, resulting in a more prolonged action compared to the natural neurotransmitter.
Mechanism of Action and Receptor Selectivity
The physiological responses to this compound and carbachol are dictated by the subtypes of cholinergic receptors they activate and the subsequent intracellular signaling cascades.
This compound: As a selective muscarinic agonist, its effects are mediated exclusively through the five subtypes of muscarinic receptors (M1-M5). These G-protein coupled receptors (GPCRs) are widely distributed throughout the body.[2]
-
M1, M3, M5 Receptors: These subtypes couple to Gq proteins, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[1][3]
-
M2, M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][3]
Carbachol: As a non-selective cholinergic agonist, carbachol activates all five muscarinic receptor subtypes as well as nicotinic receptors.[1]
-
Muscarinic Receptor Activation: The effects are identical to those described for this compound.
-
Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Upon binding carbachol, these channels open, allowing the influx of sodium and calcium ions, leading to depolarization of the postsynaptic membrane. This is the primary mechanism of action at the neuromuscular junction and in autonomic ganglia.
The dual action of carbachol on both receptor types results in a broader and more complex range of physiological effects compared to the purely muscarinic actions of muscarine.
Signaling Pathway Diagrams
Figure 1: Muscarinic Receptor G-protein Signaling Pathways.
Figure 2: Carbachol-mediated Nicotinic Receptor Signaling.
Comparative In Vivo Effects on Major Organ Systems
While direct in vivo comparative studies are limited, the known receptor profiles of muscarine and carbachol allow for a clear differentiation of their systemic effects.
Cardiovascular System
Both agonists generally have calming effects on the cardiovascular system, including negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects.[4]
-
This compound: Its effects are mediated primarily by M2 receptors in the heart, leading to a decrease in heart rate and atrial contractility.[5][6] Vasodilation can occur through M3 receptor activation on endothelial cells, leading to nitric oxide (NO) release.
-
Carbachol: Elicits similar M2-mediated cardiac depression. However, its action on nicotinic receptors in autonomic ganglia can complicate the response. Ganglionic stimulation can lead to activation of the sympathetic nervous system, potentially counteracting the direct muscarinic effects on the heart. Furthermore, carbachol can induce vasoconstriction in isolated rat hearts, an effect linked to calcium influx.[7]
Respiratory System
-
This compound: Primarily acts on M3 receptors in the airways, causing bronchoconstriction (contraction of airway smooth muscle) and increased mucus secretion from submucosal glands.[8]
-
Carbachol: Induces more potent M3-mediated bronchoconstriction and mucus secretion. Its ganglionic effects can further enhance parasympathetic outflow to the lungs.
Gastrointestinal (GI) Tract
Both agonists stimulate GI motility and secretions.
-
This compound: Increases smooth muscle contraction (peristalsis) and stimulates salivary and gastric acid secretion, primarily through M3 receptor activation.[9]
-
Carbachol: Produces more pronounced and prolonged effects on the GI tract due to its resistance to acetylcholinesterase and its stimulation of both M3 receptors on smooth muscle and glands, and nicotinic receptors in enteric ganglia.[10]
Urinary Bladder
-
This compound: Stimulates the detrusor muscle, promoting bladder emptying. This is primarily an M3 receptor-mediated effect, although M2 receptors may play a role in inhibiting relaxation.[11][12]
-
Carbachol: Is a potent stimulator of bladder contraction, acting on postjunctional M3 receptors.[13] It is used clinically to treat urinary retention.
Eye
-
This compound: Causes miosis (pupil constriction) by contracting the sphincter pupillae muscle (M3 receptor-mediated) and accommodation for near vision by contracting the ciliary muscle (M3 receptor-mediated).
-
Carbachol: Produces strong and sustained miosis and ciliary muscle contraction. Its ability to reduce intraocular pressure by increasing aqueous humor outflow makes it a therapeutic agent for glaucoma.
Quantitative Data Comparison
Direct quantitative in vivo comparisons are scarce in published literature. The following tables summarize in vitro potency data at human muscarinic receptor subtypes, which provides a basis for understanding their relative in vivo effects. Lower EC50/pEC50 values indicate higher potency.
Table 1: Carbachol Potency at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (pEC50) | Cell Line | Reference |
|---|---|---|---|---|
| M1 | Phosphoinositide Hydrolysis | ~6.0 | Transfected Murine Fibroblast (B82) | [1] |
| M3 | Inositol Phosphates Accumulation | 5.9 ± 0.1 | CHO-K1 | [1] |
| M4 | cAMP Accumulation Inhibition | ~6.5 | CHO M4 | [1] |
Data for M2 and M5 for carbachol, and a comprehensive dataset for muscarine, are not available in a directly comparable format from the reviewed sources.
Table 2: Summary of Receptor Selectivity and Key In Vivo Characteristics
| Feature | This compound | Carbachol |
|---|---|---|
| Receptor Selectivity | Selective for Muscarinic Receptors (M1-M5) | Non-selective; acts on both Muscarinic (M1-M5) and Nicotinic Receptors |
| Cholinesterase Stability | Susceptible | Resistant |
| Primary In Vivo Effect | Mimics parasympathetic nerve stimulation | Broader effects due to both muscarinic and nicotinic stimulation, often more potent and prolonged |
| Cardiovascular Effects | Bradycardia, vasodilation | Complex effects: Bradycardia, but potential for ganglionic stimulation to alter response |
| GI & Urinary Effects | Increased motility and secretions | Potent and sustained increase in motility and secretions |
Experimental Protocols
Evaluating the in vivo effects of this compound and carbachol involves specific experimental models tailored to the organ system of interest.
Cardiovascular Assessment in Anesthetized Animals (e.g., Rats)
-
Objective: To measure changes in blood pressure and heart rate.
-
Methodology:
-
Animals are anesthetized (e.g., with urethane).
-
A catheter is inserted into a major artery (e.g., carotid or femoral artery) and connected to a pressure transducer to continuously monitor blood pressure and heart rate.
-
A second catheter is placed in a vein (e.g., jugular or femoral vein) for intravenous administration of the test compounds.
-
After a stabilization period, a baseline reading is established.
-
This compound or carbachol is administered intravenously at increasing doses.
-
Changes in mean arterial pressure (MAP) and heart rate (HR) are recorded and analyzed.
-
Gastrointestinal Motility Assay (e.g., Charcoal Meal Transit in Mice)
-
Objective: To measure the effect on the rate of gastric emptying and intestinal transit.
-
Methodology:
-
Animals are fasted overnight with free access to water.
-
This compound or carbachol is administered (e.g., intraperitoneally or orally).
-
After a set time, a non-absorbable marker (e.g., 5-10% charcoal suspension in a vehicle like gum acacia) is administered orally.
-
After a further defined period (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully excised, and the total length is measured.
-
The distance traveled by the charcoal meal from the pylorus is measured.
-
Gastrointestinal transit is expressed as a percentage of the total length of the small intestine.
-
Cystometry in Anesthetized Animals (e.g., Rats)
-
Objective: To evaluate bladder function, including capacity, pressure, and contractility.[14]
-
Methodology:
-
Animals are anesthetized.
-
A catheter is inserted directly into the bladder dome via a small abdominal incision or transurethrally.[15]
-
The catheter is connected to a pressure transducer and an infusion pump.
-
The bladder is emptied, and then saline is infused at a constant rate to elicit micturition cycles.
-
Parameters such as bladder capacity, micturition pressure (the peak pressure during voiding), and inter-contraction interval are recorded.
-
The test compound (this compound or carbachol) is administered intravenously, and changes in the cystometric parameters are measured to assess its effect on bladder contractility.[16]
-
Figure 3: General In Vivo Experimental Workflow.
Conclusion
The primary distinction between the in vivo effects of this compound and carbachol stems from their receptor selectivity. This compound provides a tool to study purely muscarinic effects, reflecting the actions of the parasympathetic nervous system. In contrast, carbachol's dual activation of both muscarinic and nicotinic receptors, combined with its resistance to enzymatic degradation, results in more potent, prolonged, and complex physiological responses. This non-selectivity can be advantageous for certain therapeutic applications, such as glaucoma treatment, but makes it a less specific tool for dissecting muscarinic receptor-specific pathways in research settings. The choice between these two agonists should be guided by the specific research question and the desired receptor activation profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of cholinergic agonists on coronary flow rate and oxygen consumption in isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro effects of muscarinic receptor antagonists on contractions and release of [3H]acetylcholine in the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of cholinergic enhancement during filling cystometry: can edrophonium chloride be used as a provocative test for overactive bladder? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Muscarine Iodide and Pilocarpine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two well-known muscarinic acetylcholine (B1216132) receptor agonists: muscarine (B1676868) iodide and pilocarpine (B147212). Understanding the nuanced interactions of these compounds with the five muscarinic receptor subtypes (M1-M5) is critical for targeted research and the development of novel therapeutics with improved specificity and reduced off-target effects. This document synthesizes available experimental data on binding affinities and functional potencies, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved.
Executive Summary
Muscarine iodide and pilocarpine are both agonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) integral to the function of the central and peripheral nervous systems. While both mimic the action of the endogenous neurotransmitter acetylcholine, they exhibit distinct profiles in their affinity and functional efficacy at the five receptor subtypes.
Generally, both are considered non-selective agonists. However, available data suggests that pilocarpine has a varied affinity across the M1-M4 subtypes and is reported to have its highest affinity for the M5 receptor. Quantitative data for this compound is less prevalent in publicly available literature, but it is historically characterized as a potent, non-selective muscarinic agonist. This guide aims to present the available quantitative data to facilitate a more direct comparison.
Data Presentation: Quantitative Receptor Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and pilocarpine for the human and rat muscarinic receptor subtypes. It is important to note that direct comparative studies are limited, and data is compiled from various sources, which may employ different experimental conditions.
Table 1: Comparative Binding Affinities (Ki) of this compound and Pilocarpine at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound Ki (nM) | Pilocarpine Ki (nM) | Species | Radioligand Used | Reference(s) |
| M1 | Data not available | 2000 | Human | [3H]-pirenzepine | [1] |
| M2 | Data not available | 9800 | Rat | [3H]-N-methylscopolamine | [1] |
| M3 | Data not available | 7943 | Human | Not Specified | [1] |
| M4 | Data not available | 6310 | Human | Not Specified | [1] |
| M5 | Data not available | Data not available | Human | Not Specified | [1] |
Note: Ki values for pilocarpine were calculated from pKi values reported in the reference. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Potencies (EC50) of this compound and Pilocarpine at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound EC50 (µM) | Pilocarpine EC50 (µM) | Assay Type | Species/Cell Line | Reference(s) |
| M1 | Data not available | 18 | Phosphoinositide (PI) Turnover | Rat Hippocampus | [2] |
| M2 | Data not available | 4.5 | low-Km GTPase | Rat Cortex | [2] |
| M3 | Data not available | Data not available | - | - | - |
| M4 | Data not available | Data not available | - | - | - |
| M5 | Data not available | Data not available | - | - | - |
Note: The functional potency of an agonist can vary depending on the specific signaling pathway and cell system being studied.
Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G proteins, initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[3][4]
-
M2 and M4 receptors couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).[3][4]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound or pilocarpine to displace a known high-affinity radiolabeled antagonist from muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK 293 cells) engineered to express a single subtype of the human or rat muscarinic receptor (M1-M5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine) and varying concentrations of the unlabeled test compound (this compound or pilocarpine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Functional Assays
Functional assays measure the biological response elicited by an agonist binding to its receptor. The choice of assay depends on the G protein coupling of the receptor subtype.
1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)
Objective: To quantify the agonist-induced production of inositol phosphates, a downstream product of Gq/11 signaling.
Methodology:
-
Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or pilocarpine).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Separation and Quantification: The [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for the agonist.[2]
2. GTPase Activity Assay (for M2, M4 Receptors)
Objective: To measure the agonist-stimulated binding of GTP to Gi/o proteins, a hallmark of their activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the M2 or M4 receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist in the presence of [γ-35S]GTP, a non-hydrolyzable GTP analog.
-
Separation: The membranes with bound [γ-35S]GTP are captured by filtration.
-
Quantification: The amount of bound [γ-35S]GTP is determined by scintillation counting.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for the stimulation of GTPase activity.[2]
Conclusion
The available data indicates that both this compound and pilocarpine are non-selective muscarinic agonists. Pilocarpine's binding affinity varies across the M1-M4 subtypes, with Ki values in the micromolar range. Functionally, it acts as a partial agonist at M1 and M2 receptors. A significant gap in the literature exists for the comprehensive quantitative receptor selectivity profile of this compound across all five muscarinic subtypes.
For researchers in drug development, the subtle differences in the pharmacological profiles of these compounds underscore the importance of comprehensive in vitro characterization. The choice between using this compound or pilocarpine as a tool compound should be guided by the specific muscarinic receptor subtype and signaling pathway of interest. Further direct, head-to-head comparative studies are warranted to fully elucidate the receptor selectivity of these foundational muscarinic agonists.
References
- 1. Pilocarpine|Muscarinic Agonist|For Research [benchchem.com]
- 2. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Muscarine Iodide Effects with Atropine Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental validation of the effects of the potent muscarinic acetylcholine (B1216132) receptor agonist, muscarine (B1676868) iodide, and its classical antagonism by atropine (B194438). By examining the underlying signaling pathways, experimental protocols, and quantitative data, this document serves as a comprehensive resource for researchers investigating the pharmacology of muscarinic receptors.
Muscarine, a natural alkaloid, mimics the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, which are pivotal in mediating the parasympathetic nervous system's functions, including smooth muscle contraction and glandular secretions. Atropine, a well-characterized competitive antagonist, effectively blocks these effects by binding to the same receptors without activating them. This guide delves into the experimental validation of this fundamental pharmacological principle.
Quantitative Analysis of Atropine's Antagonism
The potency of a competitive antagonist like atropine is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
While specific dose-response data for muscarine iodide is not as prevalent in the literature as for other stable agonists, the data for agonists like carbachol, acetylcholine, and bethanechol (B1168659) in classic experimental models like the guinea pig ileum and human colon provide a robust proxy for the expected competitive antagonism.
Table 1: pA2 and pKB Values for Atropine Against Various Muscarinic Agonists
| Antagonist | Agonist | Experimental Model | pA2 / pKB Value | Reference |
| Atropine | Carbachol | Human Colon (Circular Muscle) | 8.72 ± 0.28 | [1] |
| Atropine | Carbachol | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 | [1] |
| Atropine | Acetylcholine | Human Umbilical Vein | 9.67 ± 0.12 (pKB) | [2] |
| Atropine | Carbachol | Guinea Pig Olfactory Cortex | 8.9 | [3] |
| Atropine | Acetylcholine | Rat Rectum | 8.99 ± 0.28 | [4] |
| Atropine | Methacholine | Rat Rectum | 9.29 ± 0.14 | [4] |
| Atropine | Carbachol | Rat Rectum | 8.86 ± 0.05 | [4] |
Note: pKB is the negative logarithm of the equilibrium dissociation constant for an antagonist, which is equivalent to the pA2 value for a competitive antagonist when the slope of the Schild plot is unity.
The hallmark of competitive antagonism is a parallel rightward shift of the agonist's dose-response curve in the presence of the antagonist, with no change in the maximum response.[1][2][5] This indicates that the blockade by the antagonist can be overcome by increasing the concentration of the agonist.
Signaling Pathways
This compound, particularly in smooth muscle, primarily exerts its effects through the M3 muscarinic acetylcholine receptor, which is coupled to the Gq protein signaling cascade. Atropine blocks the initiation of this cascade by preventing muscarine from binding to the receptor.
Experimental Protocols
A classic method to validate the effects of this compound and its blockade by atropine is the isolated organ bath experiment, often using a segment of guinea pig ileum, which is rich in muscarinic receptors.
Protocol: Isolated Guinea Pig Ileum Contraction Assay
-
Tissue Preparation:
-
A guinea pig is humanely euthanized.
-
A segment of the terminal ileum is dissected and placed in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The ileum is cleaned of adherent mesenteric tissue, and a 2-3 cm segment is prepared.
-
-
Mounting the Tissue:
-
The ileum segment is suspended in an organ bath chamber (typically 10-25 mL) containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of approximately 1 gram is applied to the tissue.
-
-
Equilibration:
-
The tissue is allowed to equilibrate for 45-60 minutes.
-
During this period, the PSS in the organ bath is replaced every 15 minutes.
-
-
Generation of Control Dose-Response Curve for this compound:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath.
-
The response (contraction) is allowed to reach a plateau before the next concentration is added.
-
Concentrations are typically increased in a logarithmic or semi-logarithmic fashion (e.g., 1x10⁻⁹ M, 3x10⁻⁹ M, 1x10⁻⁸ M, and so on) until a maximal contraction is achieved.
-
-
Atropine Incubation and Antagonism:
-
The tissue is washed repeatedly with PSS to remove the this compound and allow the muscle to return to its baseline tension.
-
A fixed concentration of atropine (e.g., 1x10⁻⁸ M) is added to the bath and allowed to incubate for a predetermined time (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
The cumulative addition of this compound is repeated in the presence of atropine.
-
-
Data Analysis:
-
The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.
-
The responses are often normalized as a percentage of the maximum response to the initial control agonist curve.
-
The EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal response) is determined for this compound in the absence and presence of atropine.
-
The dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone) is calculated.
-
To determine the pA2 value, this procedure is repeated with at least two other concentrations of atropine, and a Schild plot (log(dose ratio - 1) vs. -log[Atropine]) is constructed. The x-intercept of the resulting regression line provides the pA2 value.
-
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonist-antagonist interaction in the rat rectum: are there ways of activating the same receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Muscarinic Receptor Subtypes: A Comparative Guide to Pirenzepine and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pirenzepine (B46924) and other pharmacological tools used to differentiate muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). Quantitative data from binding assays are presented, alongside detailed experimental protocols and visualizations of key biological pathways and experimental workflows to aid in the selection of appropriate research tools.
Introduction to Muscarinic Receptor Subtypes and the Role of Pirenzepine
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a wide array of physiological functions, making them critical targets in drug discovery for various diseases.[1] The five distinct subtypes, M1 through M5, exhibit differential tissue distribution and couple to various intracellular signaling pathways.[1] The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1] Conversely, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
Pirenzepine is a well-characterized muscarinic antagonist that demonstrates notable selectivity for the M1 receptor subtype.[2][3] This selectivity has made it a valuable tool for distinguishing the M1 receptor from other subtypes, particularly in the central nervous system and gastric parietal cells.[2] However, a comprehensive understanding of its binding profile across all five subtypes, in comparison to other antagonists, is crucial for precise experimental design and data interpretation.
Comparative Binding Affinities of Muscarinic Antagonists
The selectivity of a muscarinic antagonist is determined by its binding affinity for each of the five receptor subtypes. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities (as pKi, the negative logarithm of the Ki) of pirenzepine and other commonly used muscarinic antagonists for the human M1-M5 receptors.
| Antagonist | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 | Selectivity Profile |
| Pirenzepine | 8.63[4] | 6.91[5] | 6.85[4] | ~7.0[6] | ~7.0[6] | M1 >> M2, M3, M4, M5 |
| Atropine | 9.36[4] | 9.2[7] | 9.4[4] | 9.0[7] | 8.6[7] | Non-selective |
| Methoctramine | 7.28[4] | 8.00[5] | 6.63[4] | ~7.5 | ~7.0 | M2 > M1 > M3, M4, M5 |
| Darifenacin | 8.2[7] | 7.4[7] | 9.1[7] | 7.3[7] | 8.0[7] | M3 > M1, M5 > M2, M4 |
Note: pKi values are derived from multiple sources and represent approximate affinities. Direct comparison between studies may vary based on experimental conditions.
Signaling Pathways of Muscarinic Receptor Subtypes
The differential coupling of muscarinic receptor subtypes to various G proteins initiates distinct intracellular signaling cascades. Understanding these pathways is essential for designing functional assays to probe receptor activity.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., pirenzepine) for a specific muscarinic receptor subtype using a radioligand competition binding assay.[8][9][10]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test compound (unlabeled antagonist)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation expressing the target muscarinic receptor subtype.
-
Resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane suspension using a suitable protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and Assay Buffer.
-
Non-specific Binding (NSB): Add cell membranes, the fixed concentration of radioligand, and a high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
-
Competition: Add cell membranes, the fixed concentration of radioligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition. The choice of assay depends on the G protein coupling of the muscarinic receptor subtype.
-
For Gq/11-coupled receptors (M1, M3, M5):
-
Calcium Flux Assays: These assays measure changes in intracellular calcium concentration upon receptor stimulation. A common method involves loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and monitoring fluorescence changes using a plate reader or fluorescence microscope. Antagonists like pirenzepine will inhibit the agonist-induced calcium increase.
-
Phosphoinositide (PI) Turnover Assays: These assays quantify the accumulation of inositol (B14025) phosphates (IPs), downstream products of PLC activation. This is often done by labeling cells with [³H]-myo-inositol and measuring the accumulation of radiolabeled IPs after agonist stimulation in the presence or absence of an antagonist.[12]
-
-
For Gi/o-coupled receptors (M2, M4):
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity. Cells are typically stimulated with an agent that increases cAMP levels (e.g., forskolin), and the ability of a muscarinic agonist to decrease cAMP levels is measured. Antagonists will block this agonist-induced decrease. Common methods include immunoassays (e.g., ELISA) or assays using fluorescent or luminescent biosensors.
-
Conclusion
Pirenzepine's pronounced selectivity for the M1 muscarinic receptor subtype makes it an invaluable pharmacological tool for dissecting the roles of M1 receptors in various physiological and pathological processes. However, for a comprehensive characterization of muscarinic receptor function, it is essential to consider its binding profile in the context of other antagonists with different selectivity profiles. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting the most appropriate antagonist for their specific research needs, thereby facilitating more precise and reliable experimental outcomes in the field of muscarinic receptor pharmacology.
References
- 1. apexbt.com [apexbt.com]
- 2. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and selectivity of pirenzepine. Review and commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Muscarine Iodide and Oxotremorine for In Vitro Muscarinic Receptor Studies
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complexities of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide provides a comprehensive in vitro comparison of two widely used muscarinic agonists: muscarine (B1676868) iodide and oxotremorine (B1194727). By examining their binding affinities, functional potencies, and receptor subtype selectivities through experimental data, this document aims to empower researchers to make informed decisions for their specific experimental needs.
At a Glance: Key Differences and Similarities
Muscarine, a natural alkaloid, and oxotremorine, a synthetic compound, are both agonists at muscarinic acetylcholine receptors.[1] They are widely used in research to study the physiological and pathological roles of the cholinergic system. While both compounds are considered non-selective agonists, subtle differences in their binding and functional profiles can be critical for the interpretation of experimental results.
Quantitative Comparison of In Vitro Performance
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of muscarine iodide and oxotremorine at the five human muscarinic receptor subtypes (M1-M5). These values are compiled from various in vitro studies and are essential for understanding the relative potency and selectivity of these agonists.
Table 1: Muscarinic Receptor Binding Affinity (Ki) of this compound and Oxotremorine
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Cell Line/Tissue | Radioligand |
| This compound | Data not readily available in a comprehensive table | Data not readily available in a comprehensive table | Data not readily available in a comprehensive table | Data not readily available in a comprehensive table | Data not readily available in a comprehensive table | ||
| Oxotremorine | 15.1 | 4.8 | 11.2 | 3.1 | 14.1 | CHO cells | [3H]-NMS |
Note: Comprehensive Ki data for this compound across all subtypes is not consistently reported in a single study. Researchers should consult specific literature for their receptor subtype of interest. The provided oxotremorine data is a representative example.
Table 2: Functional Potency (EC50) of this compound and Oxotremorine
| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | M5 (EC50, nM) | Assay Type | Cell Line |
| This compound | 130 | 180 | 33 | 140 | 68 | Calcium Flux (M1,3,5), cAMP (M2,4) | CHO cells |
| Oxotremorine | 917[2] | 34.7 | 41.1[2] | 140[3] | 55 | Calcium Flux (M1,3,5), cAMP (M2,4) | CHO cells, NG 108-15 cells |
Note: EC50 values can vary significantly based on the cell line, receptor expression level, and specific assay conditions.
Signaling Pathways and Experimental Considerations
Muscarinic receptors are G protein-coupled receptors (GPCRs) that signal through distinct pathways depending on the subtype.[4] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2]
Experimental Protocols
To aid in the design of in vitro studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and oxotremorine at each muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound (this compound or oxotremorine).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay (for M1, M3, and M5 Receptors)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.[2]
Objective: To determine the EC50 and Emax of this compound and oxotremorine at M1, M3, and M5 receptors.
Methodology:
-
Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. An incubation period of 30-60 minutes at 37°C is typical.
-
Compound Addition: Prepare serial dilutions of this compound or oxotremorine in an appropriate assay buffer.
-
Signal Detection: Use a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation) to measure the baseline fluorescence before and the change in fluorescence after the automated addition of the agonist.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium.[2] Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[2]
cAMP Assay (for M2 and M4 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, upon activation of Gi-coupled muscarinic receptors.[2]
Objective: To determine the EC50 and Emax of this compound and oxotremorine at M2 and M4 receptors.
Methodology:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[2]
-
Compound Addition: Add varying concentrations of this compound or oxotremorine to the cells and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[2]
-
Data Analysis: A decrease in the measured signal (e.g., FRET) corresponds to a decrease in cAMP levels.[2] Generate concentration-response curves to determine the EC50 and Emax of the agonists.[2]
Logical Relationships and Experimental Outcomes
The choice between this compound and oxotremorine can be guided by their subtle differences in potency and potential for off-target effects. While both are generally non-selective, oxotremorine and its derivatives have been noted to exhibit some context-dependent selectivity based on tissue-specific receptor reserves.[5] Furthermore, at higher concentrations, oxotremorine methiodide has been shown to have activity at nicotinic receptors, a factor that must be considered in experimental design and data interpretation.
Conclusion
Both this compound and oxotremorine are valuable tools for the in vitro study of muscarinic acetylcholine receptors. Oxotremorine is a potent, non-selective full agonist for which a wealth of characterization data is available. Muscarine, the namesake agonist for this receptor class, is also a full agonist. The choice between these two compounds should be based on a careful consideration of the specific receptor subtype and signaling pathway under investigation, as well as the potential for off-target effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust and reproducible in vitro studies of the cholinergic system.
References
- 1. Oxotremorine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 5. Selectivity of partial agonists related to oxotremorine based on differences in muscarinic receptor reserve between the guinea pig ileum and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Muscarine Iodide Stereoisomers for Researchers and Drug Development Professionals
An In-depth Guide to the Pharmacological and Functional Differences Between the Stereoisomers of Muscarine (B1676868) Iodide, Supported by Experimental Data and Detailed Protocols.
Muscarine, a natural alkaloid found in certain mushroom species, is a potent parasympathomimetic agent that exerts its effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its rigid tetrahydrofuran (B95107) ring structure gives rise to eight possible stereoisomers.[1] The biological activity of muscarine is exquisitely dependent on its three-dimensional structure, with the naturally occurring (+)-(2S, 3R, 5S)-muscarine being the most biologically active enantiomer.[1] This guide provides a comprehensive comparative analysis of the stereoisomers of muscarine iodide, presenting key experimental data on their receptor binding affinities and functional potencies, along with detailed protocols for the methodologies used to obtain this data.
Data Presentation: Quantitative Comparison of this compound Stereoisomers
The following tables summarize the quantitative data on the binding affinities and functional potencies of key this compound stereoisomers at M1, M2, and M3 muscarinic receptor subtypes. The data clearly demonstrates the remarkable selectivity and potency of the natural (+)-muscarine isomer.[1] A comprehensive study by De Amici et al. (1992) details the synthesis and pharmacological investigation of all eight stereoisomers.[2]
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers
| Stereoisomer | M1 (rat cerebral cortex) | M2 (rat heart) | M3 (rat salivary gland) |
| (+)-(2S, 3R, 5S)-Muscarine | 2,000 | 54 | 2,400 |
| (-)-(2R, 3S, 5R)-Muscarine | >10,000 | >10,000 | >10,000 |
Data sourced from BenchChem, referencing De Amici et al., 1992.[1]
Table 2: Functional Potency (pD2) of this compound Stereoisomers
| Stereoisomer | M2 (guinea pig atria) | M2/M3 (guinea pig ileum) |
| (+)-(2S, 3R, 5S)-Muscarine | 7.12 | 6.48 |
| (-)-(2R, 3S, 5R)-Muscarine | 4.61 | < 5 |
Data sourced from BenchChem, referencing De Amici et al., 1992.[1]
The eudismic ratios, which represent the ratio of the potency of the more active (eutomer) to the less active (distomer) enantiomer, were found to be 324 and 331 in functional tests on isolated guinea pig atria and ileum, respectively, highlighting the profound stereoselectivity of the muscarinic receptors.[2] The natural (+)-muscarine isomer demonstrated a 37- to 44-fold higher affinity for the M2 receptor compared to the M1 or M3 receptors.[2]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of this compound stereoisomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of muscarine stereoisomers for specific muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound stereoisomers.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Atropine (B194438) for determining non-specific binding.
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of each this compound stereoisomer in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
Prepare the radioligand solution ([³H]-NMS) in Assay Buffer at a concentration approximately equal to its dissociation constant (Kd) for the receptor subtype being investigated.
-
Prepare a solution of atropine (1-10 µM) in Assay Buffer for determining non-specific binding (NSB).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB): Wells containing Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the atropine solution, radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration of a muscarine stereoisomer, radioligand, and cell membranes.
-
-
Incubation:
-
To the appropriate wells, add 50 µL of Assay Buffer (for TB), atropine solution (for NSB), or muscarine stereoisomer dilution.
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
Initiate the reaction by adding 150 µL of the diluted cell membrane suspension to each well.
-
Seal the plate and incubate at room temperature (approx. 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (typically 3-4 times) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the TB.
-
Plot the percentage of specific binding against the logarithm of the muscarine stereoisomer concentration.
-
Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay on Isolated Guinea Pig Atrium (M2 Receptors)
This protocol is used to determine the functional potency (e.g., pD2 or EC50) of muscarine stereoisomers on M2 muscarinic receptors by measuring their negative chronotropic and inotropic effects on isolated guinea pig atria.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-450 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ and 5% CO₂.
-
This compound stereoisomers.
-
Organ bath with a force-displacement transducer.
-
Stimulator (for left atrium).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right and left atria. For the right atrium, ensure the sinoatrial node is intact to study spontaneous beating. For the left atrium, prepare a strip of tissue.
-
-
Mounting the Tissue:
-
Mount the right atrium in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Attach one end to a tissue holder and the other to a force-displacement transducer to record the rate and force of spontaneous contractions.
-
Mount the left atrial strip similarly and stimulate it electrically (e.g., 1 Hz frequency, 5 ms (B15284909) duration) to measure the force of contraction.
-
Allow the tissues to equilibrate for at least 60 minutes under a slight resting tension (e.g., 0.5 - 1.0 g), replacing the buffer every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline of atrial activity.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of a muscarine stereoisomer to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the decrease in the rate and force of contraction (right atrium) or the force of contraction (left atrium).
-
-
Data Analysis:
-
Express the responses as a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the pD2 value (-log EC50).
-
Functional Assay on Isolated Guinea Pig Ileum (M2 and M3 Receptors)
This protocol is used to assess the contractile effect of muscarine stereoisomers on the smooth muscle of the guinea pig ileum, which contains both M2 and M3 muscarinic receptors.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Tyrode's solution (a physiological salt solution), gassed with 95% O₂ and 5% CO₂.
-
This compound stereoisomers.
-
Organ bath with an isotonic transducer.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Locate and remove a section of the terminal ileum.
-
Clean the ileal segment by gently flushing with Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting the Tissue:
-
Mount a segment of the ileum in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Attach one end to a tissue holder and the other to an isotonic transducer to record longitudinal muscle contractions.
-
Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 0.5-1.0 g, with regular changes of the buffer.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of a muscarine stereoisomer to the organ bath.
-
Allow the contractile response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Measure the amplitude of the contraction for each concentration.
-
Express the responses as a percentage of the maximal contraction.
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Determine the EC50 and pD2 values.
-
References
Cross-Validation of Muscarine Iodide Findings with Other Muscarinic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of muscarine (B1676868) iodide's pharmacological profile against other key muscarinic agonists. By presenting comparative binding affinities, functional potencies, and detailed experimental protocols, this document aims to offer an objective resource for researchers in pharmacology and drug development. All quantitative data is summarized for ease of comparison, and key cellular processes are visualized to facilitate a deeper understanding of muscarinic receptor signaling.
Comparative Analysis of Muscarinic Agonist Activity
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of acetylcholine's effects in the central and peripheral nervous systems.[1] Their diverse physiological roles, from regulating cognitive function to controlling smooth muscle contraction, make them significant targets for therapeutic intervention.[2][3] This section compares the binding and functional data of muscarine iodide with other well-characterized muscarinic agonists: carbachol, pilocarpine, and oxotremorine.
Muscarinic Receptor Binding Affinities (Ki)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for various muscarinic agonists across the five receptor subtypes. It is important to note that these values can vary based on the experimental conditions, such as the radioligand and cell system used.[4]
| Agonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Carbachol | ~1,200[5] | ~320[5] | Data not available | Data not available | Data not available |
| Pilocarpine | Data not available | Data not available | ~30,000[6] | Data not available | Data not available |
| Oxotremorine-M | Data not available | Data not available | Data not available | Data not available | Data not available |
Muscarinic Receptor Functional Potency (EC50)
Functional potency, measured by the half-maximal effective concentration (EC50), reflects the concentration of an agonist required to produce 50% of its maximal effect. This parameter is crucial for understanding an agonist's ability to elicit a cellular response.
| Agonist | M1 EC50 (µM) | M2 EC50 (µM) | M3 EC50 (µM) | M4 EC50 (µM) | M5 EC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Carbachol | ~3.5[7] | ~0.4[8] | ~1.3[7] | ~0.3[7] | Data not available |
| Pilocarpine | ~18[6] | >100[9] | ~3.0 (relative to CCh)[6] | >100[7] | Data not available |
| Oxotremorine-M | ~0.09[7] | ~0.04[8] | ~0.04[7] | ~0.05[7] | Data not available |
Note: EC50 values are highly dependent on the specific functional assay and cell system used. The data presented here is a synthesis from various sources and should be interpreted with this in mind.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G protein subtypes. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist initiates the Gq/11 signaling cascade.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors initiates the Gi/o signaling pathway, which primarily involves the inhibition of adenylyl cyclase.[5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic agonists.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a muscarinic agonist for each of the muscarinic receptor subtypes.[5]
Objective: To determine the Ki of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: e.g., [3H]N-methylscopolamine ([3H]-NMS).
-
Test compound: this compound or other agonist.
-
Non-specific binding control: Atropine (B194438) (a high concentration, e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test agonist.
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Cell membranes.
-
Radioligand ([3H]-NMS) at a concentration near its Kd.
-
Either the test agonist at various concentrations, buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the agonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay is used to measure the functional potency (EC50) of a muscarinic agonist at Gq-coupled receptors (M1, M3, M5).[5]
Objective: To determine the EC50 of an agonist by measuring the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound or other agonist.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Prepare serial dilutions of the test agonist.
-
Use the fluorescence plate reader to measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin kinetic fluorescence readings.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the functional potency (EC50) of a muscarinic agonist at Gi-coupled receptors (M2, M4).[5]
Objective: To determine the EC50 of an agonist by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: this compound or other agonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add serial dilutions of the test agonist and incubate.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a detection kit.
-
The decrease in cAMP levels in the presence of the agonist, compared to forskolin alone, reflects the inhibitory effect of Gi-coupled receptor activation.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Muscarine Iodide and Novel Muscarinic Agonists: Efficacy, Selectivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the classical muscarinic agonist, muscarine (B1676868) iodide, with a selection of novel muscarinic agonists that have emerged as promising therapeutic agents. This objective analysis is supported by available experimental data on receptor binding, functional potency, and in vivo efficacy, offering valuable insights for researchers in cholinergic pharmacology and drug discovery.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are pivotal in regulating a wide array of physiological functions.[1][2] For decades, muscarine iodide, a natural alkaloid, has served as a prototypical agonist in research, instrumental in delineating the physiological roles of these receptors.[3][4] However, its lack of subtype selectivity and associated side effects have spurred the development of novel muscarinic agonists with improved pharmacological profiles. This guide evaluates the efficacy of this compound in relation to these newer agents, including the M1/M4-preferring agonist xanomeline, the potent "superagonist" iperoxo, and the M1-selective AF series of compounds.[5][6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the selected novel muscarinic agonists. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source(s) |
| This compound | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | [4] |
| Xanomeline | ~15 | ~30 | ~30 | ~15 | ~30 | [5] |
| Iperoxo | pM range | pM range | pM range | pM range | pM range | [8] |
| AF150(S) | Selective for M1 | - | - | - | - | [7] |
"-": Data not available
Table 2: Functional Potency (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source(s) |
| This compound | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | [4] |
| Xanomeline | Potent agonist | Partial agonist | Partial agonist | Potent agonist | Partial agonist | [5][9] |
| Iperoxo | Full agonist | "Superagonist" | Full agonist | Full agonist | Full agonist | [8][10] |
| AF150(S) | Partial agonist | - | - | - | - | [7][11] |
"-": Data not available
Table 3: In Vivo Efficacy
| Compound | Animal Model | Key Findings | Data Source(s) |
| This compound | Mice | Induction of salivation and hypothermia. | [12] |
| Xanomeline | Rodent models of cognitive impairment | Amelioration of cognitive deficits. | [13] |
| Alzheimer's disease patients | Improvement in cognitive function and reduction of behavioral disturbances. | [14][15] | |
| AF150(S) | Rat models of cognitive impairment | Reversal of cognitive impairments. | [11] |
| Animal models of Alzheimer's disease | Restoration of cognitive and behavioral impairments, reduction in tau hyperphosphorylation. | [7][16] |
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand for its receptor. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the muscarinic receptor subtype of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (the agonist).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curve, representing the affinity of the test compound for the receptor.
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the biological response elicited by an agonist upon binding to its receptor. For M1, M3, and M5 receptors, which couple to Gq proteins, a common assay measures changes in intracellular calcium concentration:
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are stimulated with varying concentrations of the agonist.
-
Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve, indicating the potency of the agonist.
In Vivo Assessment of Salivation
This protocol is used to assess the in vivo activity of muscarinic agonists on glandular secretion:
-
Animal Preparation: Mice are anesthetized and a pre-weighed cotton ball is placed in the mouth.
-
Drug Administration: The muscarinic agonist is administered, typically via subcutaneous or intraperitoneal injection.
-
Saliva Collection: Saliva is collected on the cotton ball over a defined period.
-
Quantification: The cotton ball is re-weighed to determine the amount of saliva secreted.
Signaling Pathways and Biased Agonism
Muscarinic receptors mediate their effects through different G protein signaling pathways.[17] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[17][18] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[19]
Novel muscarinic agonists are being explored for their ability to exhibit "biased agonism," where they preferentially activate one signaling pathway over another, even when acting on the same receptor subtype.[20][21] This can lead to a more targeted therapeutic effect with fewer side effects. For instance, an agonist might activate the G protein-dependent pathway responsible for a desired therapeutic effect while having minimal impact on the β-arrestin pathway, which can be associated with receptor desensitization and adverse effects.[22]
Canonical G protein signaling pathways for muscarinic receptors.
Workflow for a competitive radioligand binding assay.
Conclusion
While this compound remains a valuable tool in pharmacology, the development of novel muscarinic agonists represents a significant advancement in the field. These newer compounds, such as xanomeline, iperoxo, and the AF series, offer the potential for greater receptor subtype selectivity and biased agonism, which may translate to improved therapeutic efficacy and reduced side effect profiles. The data presented in this guide highlight the distinct pharmacological properties of these novel agents and underscore their potential for treating a range of disorders, including Alzheimer's disease and schizophrenia. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these promising new therapeutic candidates.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Functionally selective and biased agonists of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
A Comparative Guide: Muscarine Iodide vs. Methacholine in Airway Hyperresponsiveness Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used muscarinic agonists, muscarine (B1676868) iodide and methacholine (B1211447), in the context of airway hyperresponsiveness (AHR) research. Understanding the nuances of these compounds is critical for selecting the appropriate tool to model and investigate respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes their mechanisms of action, comparative potency, and provides detailed experimental protocols for their use in both in vivo and in vitro AHR models.
Introduction to Muscarinic Agonists in Airway Function
Muscarinic acetylcholine (B1216132) receptors (mAChRs) play a pivotal role in regulating airway smooth muscle (ASM) tone.[1] Agonists of these receptors, such as muscarine and methacholine, induce bronchoconstriction and are therefore widely used to assess AHR.[2][3] AHR is a hallmark of asthma and is characterized by an exaggerated bronchoconstrictor response to various stimuli.[4] Both muscarine iodide and methacholine are cholinergic agonists that primarily act on M3 muscarinic receptors on airway smooth muscle cells to elicit contraction.[5][6]
Mechanism of Action and Signaling Pathways
This compound and methacholine are direct-acting muscarinic agonists. Their primary mechanism of action in the airways involves the stimulation of M3 muscarinic receptors on ASM cells.[3][6] This activation triggers a cascade of intracellular signaling events leading to smooth muscle contraction and airway narrowing.
The signaling pathway is initiated by the coupling of the M3 receptor to the Gq protein.[2] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
While the M3 receptor is the primary mediator of bronchoconstriction, M2 muscarinic receptors are also present on airway smooth muscle and prejunctional nerve terminals.[2][5] On the smooth muscle itself, M2 receptors are coupled to Gi proteins and their stimulation can inhibit adenylyl cyclase, thereby opposing bronchodilation induced by β-adrenergic agonists.[2] Prejunctional M2 autoreceptors on parasympathetic nerves inhibit the release of acetylcholine, creating a negative feedback loop.[6]
M3 Muscarinic Receptor Signaling Pathway
Comparative Performance Data
Direct comparative studies on the potency of this compound and methacholine in airway smooth muscle are limited. However, data from individual studies on various animal models provide insights into their relative effects.
| Agonist | Animal Model | Preparation | EC50 / pD2 | Maximal Response (Emax) | Reference |
| Methacholine | Human | Bronchiolar Strips | pD2: 6.18 | Not specified | [7] |
| Methacholine | Guinea Pig | Tracheal Rings | EC50: 0.88 ± 0.27 µM (sensitized) | Not specified | [8] |
| Methacholine | Guinea Pig | Tracheal Rings | EC50: 2.00 ± 0.26 µM (control) | Not specified | [8] |
| Muscarine | Bovine | Tracheal Smooth Muscle | Less potent than Carbachol (B1668302) and Oxotremorine (B1194727) | Reduced with age | [9] |
Note: EC50 is the concentration of an agonist that gives 50% of the maximal response, while pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.
One study on bovine tracheal smooth muscle indicated that the relative potency of several muscarinic agonists was carbachol > oxotremorine > muscarine > pilocarpine.[9] While methacholine was not directly included in this ranking, other studies provide EC50 values for methacholine in guinea pig trachea, allowing for an indirect comparison. For instance, in sensitized guinea pig tracheal rings, the EC50 for methacholine was 0.88 µM, while in control animals it was 2.00 µM.[8]
Experimental Protocols
In Vivo Airway Hyperresponsiveness Measurement
1. Murine Model of Allergen-Induced Airway Hyperresponsiveness
This protocol describes a common method for inducing and assessing AHR in mice using methacholine challenge.
-
Sensitization and Challenge:
-
On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL saline.[10]
-
On day 14, expose the mice to an aerosol of 1% OVA in saline for 30 minutes. Repeat this challenge on days 21, 22, and 23.[11]
-
-
Assessment of Airway Responsiveness:
-
Twenty-four hours after the final OVA challenge, assess AHR.
-
Place the conscious and unrestrained mouse in a whole-body plethysmograph chamber.
-
Allow the mouse to acclimatize for at least 10-15 minutes.
-
Record baseline enhanced pause (Penh) values for 5 minutes.
-
Expose the mouse to nebulized saline (vehicle control) for 3 minutes, and record Penh for the next 5 minutes.
-
Sequentially expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh for 5 minutes after each methacholine concentration.
-
The results are typically expressed as the percentage increase in Penh over the baseline saline response.
-
In Vivo AHR Assessment Workflow
In Vitro Airway Smooth Muscle Contraction Assay
1. Isolated Tracheal Ring Preparation
This protocol details the measurement of isometric contraction of isolated tracheal rings in response to muscarinic agonists.
-
Tissue Preparation:
-
Euthanize a guinea pig or mouse by an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).[4][12]
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[13]
-
For some experiments, the epithelium can be removed by gently rubbing the luminal surface with a small wooden stick.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[4][13]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension of 1 g to the tracheal rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.[4]
-
-
Contractile Response Measurement:
-
After equilibration, elicit a reference contraction by adding 60 mM KCl to the organ bath.
-
Once the contraction has plateaued, wash the tissue with fresh buffer until the tension returns to baseline.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or methacholine to the bath at regular intervals (e.g., every 3-5 minutes or once the previous response has stabilized).
-
Record the tension generated at each concentration.
-
The results can be expressed as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist itself. EC50 values can then be calculated from the concentration-response curves.
-
Conclusion
Both this compound and methacholine are valuable tools for inducing bronchoconstriction in models of airway hyperresponsiveness. They share a common mechanism of action through the M3 muscarinic receptor on airway smooth muscle. While direct comparative potency data in airways is not abundant, available information suggests they are both effective bronchoconstrictors. Methacholine is more extensively characterized and widely used in both clinical and preclinical AHR studies. The choice between these two agonists may depend on the specific research question, the desired duration of action, and the specific model system being employed. The detailed protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to investigate the pathophysiology of airway diseases.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and animal models, in accordance with all applicable ethical guidelines and regulations.
References
- 1. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: In vitro Measurements of Tracheal Constriction Using Mice [jove.com]
- 8. Increased muscarinic receptor blockade by atropine in tracheal chains of ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aging and cholinergic responses in bovine trachealis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tracheal responsiveness to methacholine and ovalbumin; and lung inflammation in guinea pigs exposed to inhaled lead after sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Muscarine Iodide Signaling: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricacies of muscarinic acetylcholine (B1216132) receptor (mAChR) signaling is paramount. Muscarine (B1676868) iodide, a classic mAChR agonist, serves as a vital tool for elucidating these pathways. Its effects, however, must be validated through the use of specific inhibitors to ensure target engagement and to dissect the contributions of individual receptor subtypes. This guide provides an objective comparison of commonly used muscarinic antagonists for the validation of muscarine iodide-induced signaling, supported by experimental data and detailed protocols.
Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), mediate a wide array of physiological functions, making them attractive therapeutic targets. These receptors are broadly classified into two major signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[1][2][3] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6]
The validation of this compound's activity relies on the use of selective antagonists to block these signaling cascades. This guide focuses on four key inhibitors: atropine (B194438) (non-selective), pirenzepine (B46924) (M1-selective), methoctramine (B27182) (M2-selective), and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP; M3-selective).
Comparative Analysis of Inhibitor Potency
The efficacy of these antagonists in blocking muscarine-induced signaling is quantified through various parameters, most notably the inhibition constant (Ki) and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following tables summarize the binding affinities and functional potencies of these inhibitors across the different muscarinic receptor subtypes.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine | ~1-2 | ~1-8 | ~1-4 | ~1-2 | ~2-3 | Non-selective |
| Pirenzepine | 8-20 | 200-800 | 300-1000 | 100-500 | >1000 | M1 > M4 > M2/M3/M5 |
| Methoctramine | 100-500 | 10-50 | 500-2000 | 100-500 | >1000 | M2 >> M1/M4 > M3/M5 |
| 4-DAMP | 0.57 | 7.3 | 0.37 | 0.72 | 0.55 | M3 ≈ M1/M5/M4 > M2 |
Note: Ki values are compiled from various sources and may vary depending on the radioligand and tissue/cell type used.
| Antagonist | Tissue/Assay | Agonist | pA2 Value | Predominant Receptor |
| Atropine | Guinea Pig Atria | Bethanechol | ~8.9-9.7 | M2 |
| Guinea Pig Ileum | Carbachol | ~8.9 | M3 | |
| Pirenzepine | Rabbit Vas Deferens | Muscarine | ~7.8 | M1 |
| Guinea Pig Atria | Muscarine | ~6.5 | M2 | |
| Methoctramine | Guinea Pig Atria | Muscarine/Carbachol | ~7.7-7.9 | M2[7] |
| Guinea Pig Ileum | Carbachol | ~5.8-6.2 | M3[7] | |
| 4-DAMP | Murine Trachea | Arecoline | ~9.1 | M3 |
| Guinea Pig Ileum | Carbachol | ~9.0 | M3 |
Note: pA2 values are indicative of functional antagonism and are compiled from multiple studies. The specific agonist and tissue system are provided for context.
Signaling Pathways and Inhibition
The following diagrams illustrate the primary signaling cascades initiated by this compound at M1 and M2 receptors and the points at which they are blocked by their respective selective inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Experimental Workflow: Functional GPCR Assay
The general workflow for validating this compound-induced signaling using specific inhibitors involves several key steps, from cell culture to data analysis.
Protocol 1: Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors by this compound and its inhibition by antagonists.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 or M3 muscarinic receptor subtype in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the antagonist (atropine, pirenzepine, or 4-DAMP) in the assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of this compound in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate concentration-response curves for the antagonist by plotting the percentage of inhibition of the this compound response against the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the this compound-induced response.
Protocol 2: cAMP Accumulation Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity and the subsequent decrease in cAMP levels upon activation of Gi-coupled muscarinic receptors by this compound.
1. Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor subtype.
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Compound Incubation:
-
In a 96-well or 384-well plate, add the cell suspension, the antagonist (atropine or methoctramine) at various concentrations, and this compound.
-
Add a stimulator of adenylyl cyclase, such as forskolin, to all wells to induce a measurable level of cAMP.
-
Incubate the plate at room temperature for 30-60 minutes.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, a labeled cAMP tracer competes with the cAMP from the cell lysate for binding to a specific antibody.
4. Data Analysis:
-
The signal from the detection method is inversely proportional to the amount of cAMP in the cell lysate.
-
Construct concentration-response curves for the antagonist, plotting the percentage of reversal of the this compound-induced inhibition of cAMP production against the antagonist concentration.
-
Determine the IC50 value for the antagonist.
Conclusion
The validation of this compound-induced signaling is a critical step in muscarinic receptor research. By employing a panel of specific inhibitors, researchers can confirm the engagement of the intended target and dissect the contributions of individual receptor subtypes to the observed physiological or cellular response. The quantitative data and detailed protocols provided in this guide offer a framework for the objective comparison of these essential pharmacological tools, thereby facilitating robust and reproducible scientific inquiry in the field of cholinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Muscarine Iodide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of muscarine (B1676868) iodide, a highly toxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Muscarine iodide is a potent muscarinic agonist and is classified as a highly toxic substance.[1] Ingestion, inhalation, or skin absorption may be fatal.[1] Therefore, strict adherence to safety protocols during handling and disposal is paramount. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[3][6] Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., rubber, neoprene, PVC) |
| Eye Protection | Safety glasses or goggles |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus |
| Protective Clothing | Lab coat, heavy rubber gloves, and rubber boots as warranted |
Source: Cayman Chemical Safety Data Sheet[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 20 minutes, holding eyelids apart.[1]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to transfer it to a designated hazardous chemical waste container for collection by a licensed waste disposal service.[1][5]
1. Waste Identification and Segregation:
- This compound waste must be classified as hazardous waste.[4][7][8]
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Preparing the Waste Container:
- Use a suitable, clearly labeled, and sealable chemical waste container.[3]
- The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
3. Transferring the Waste:
- Carefully transfer the this compound, whether in solid form or in solution, into the designated waste container.
- Avoid creating dust if handling the solid form.[1][3]
- Use appropriate tools (e.g., spatula, funnel) to minimize the risk of spills.
4. Decontaminating Empty Containers:
- Thoroughly rinse empty containers that held this compound with a suitable solvent.
- The rinsate must also be collected and disposed of as hazardous waste.
- Do not reuse the container.[1]
5. Spill Cleanup:
- In case of a spill, evacuate the area and ensure adequate ventilation.[1]
- Wearing full PPE, absorb the spill with an inert, dry material.[9]
- Carefully sweep or vacuum up the absorbed material and place it in the hazardous waste container.[9]
- Wash the spill area with soap and water.[9]
6. Storage and Collection:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
- Arrange for pickup by a licensed hazardous waste disposal company, following your institution's procedures.
Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][10] This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal.[8][10] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. homesciencetools.com [homesciencetools.com]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Logistics for Handling Muscarine Iodide
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Muscarine iodide is paramount. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and key quantitative data to ensure laboratory safety and experimental integrity.
Quantitative Data Summary
While specific toxicological data for this compound is not extensively available, data for the closely related salt, (+)-Muscarine chloride, provides a valuable reference point. All personnel should handle this compound with the assumption of high toxicity.
| Parameter | Value | Source Compound |
| Acute Toxicity | ||
| Intravenous LD50 (mouse) | 0.23 mg/kg | (+)-Muscarine chloride |
| Storage Conditions | ||
| Powder | -20°C, sealed, away from moisture | This compound |
| Stock Solution (-80°C) | 6 months | This compound |
| Stock Solution (-20°C) | 1 month | This compound |
| Solubility | ||
| In Water | 50 mg/mL (166.02 mM) with sonication | This compound |
Note: The toxicological effects of (+)-Muscarine iodide have not been thoroughly studied. The toxicity is expected to be very similar to its related salt, (+)-Muscarine chloride.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the procedures for safe handling, storage, and disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate personal protective equipment (PPE) during inspection.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at -20°C for the powder form.[2] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date received/prepared, and appropriate hazard warnings.
Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, a comprehensive PPE strategy is mandatory.[1]
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required, especially when handling the powder form to avoid dust inhalation.[1] Use in a well-ventilated area, preferably a chemical fume hood.[3] |
| Body Protection | A lab coat must be worn.[1] |
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the powder, should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[3]
-
Weighing: When weighing the powder, use a containment system (e.g., a glove box or ventilated balance enclosure) to prevent dust dispersion.
-
Solution Preparation: To prepare an aqueous stock solution, it is recommended to use ultrasonic agitation to aid dissolution.[2] If using water as the solvent, the solution should be filtered and sterilized with a 0.22 μm filter before use in cell-based assays.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound.[1][3]
Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
-
Waste Segregation: Segregate all Muscaridin-containing waste at the point of generation. This includes pure compound, solutions, and contaminated materials like pipette tips, gloves, and absorbent pads.[4]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[4] Keep containers closed except when adding waste.[4]
-
Contaminated Labware: Place contaminated sharps in a puncture-resistant sharps container.[4]
-
Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.[4] Do not dispose of this compound down the drain as it is very toxic to aquatic life.[2]
Representative Experimental Protocol: In Vitro Smooth Muscle Contraction Assay
The following is a representative protocol for assessing the contractile response of smooth muscle to a muscarinic agonist, adapted for this compound. This protocol is for illustrative purposes and must be adapted and optimized for specific experimental conditions.
Objective
To determine the dose-response relationship of this compound-induced contraction in isolated smooth muscle tissue (e.g., guinea pig ileum).
Materials
-
Isolated guinea pig ileum segments
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution
-
Acetylcholine or Carbachol (as a positive control)
-
Atropine (as a competitive antagonist)
-
Isolated organ bath with a force transducer and data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutionally approved protocols.
-
Dissect a segment of the terminal ileum, cleanse it of mesenteric attachments, and gently flush the lumen with Krebs-Henseleit solution.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Tissue Mounting:
-
Mount the ileum segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Concentration-Response Curve:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
This detailed safety and handling information is designed to be a critical resource for laboratory personnel, promoting a culture of safety and enabling the effective and responsible use of this compound in research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
